Gallium triperchlorate
Description
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Properties
IUPAC Name |
gallium;triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Ga/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRHELWBVMBPOQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga(ClO4)3, Cl3GaO12 | |
| Record name | gallium(III) perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648468 | |
| Record name | Gallium triperchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17835-81-3 | |
| Record name | Gallium triperchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Crystal Structure of Gallium Triperchlorate Hydrates
This guide provides a comprehensive technical overview of the crystal structure of hydrated gallium triperchlorate, with a primary focus on the well-characterized nonahydrate, ₃·3H₂O. Insights into the related hexahydrate are also presented. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state chemistry of gallium salts.
Introduction: The Significance of Gallium Compounds
Gallium, a group 13 element, exhibits unique physicochemical properties that have led to its exploration in various high-technology and biomedical applications. While gallium nitrate is an FDA-approved drug for the treatment of hypercalcemia of malignancy, the broader family of gallium salts remains a subject of intensive research. Gallium perchlorate, as a source of the Ga³⁺ ion with a non-coordinating anion, is of particular interest for fundamental studies of gallium's coordination chemistry in aqueous and solid-state environments. Understanding the crystal structure of its hydrated forms is paramount for controlling its stability, solubility, and reactivity in various applications.
The Crystal Structure of this compound Nonahydrate
Recent crystallographic studies have successfully elucidated the structure of this compound nonahydrate. This compound is isomorphous with the corresponding nonahydrates of aluminum and scandium perchlorate, indicating a similar packing and arrangement of ions and water molecules in the crystal lattice.[1][2]
The structural formula is more accurately represented as ₃·3H₂O .[3] This notation highlights a key feature of the structure: the gallium ion exists as a hexaaquagallium(III) complex cation, [Ga(H₂O)₆]³⁺. In this complex, the gallium ion is octahedrally coordinated to six water molecules. This coordination is consistent with extensive Raman spectroscopic studies of aqueous gallium perchlorate solutions, which show the characteristic vibrational modes of the [Ga(OH₂)₆]³⁺ ion with Oₕ symmetry.[4][5] The remaining three water molecules are not directly bonded to the gallium ion but are incorporated into the crystal lattice, participating in a complex hydrogen-bonding network.
The perchlorate ions (ClO₄⁻) are tetrahedral and are not coordinated to the gallium center. Their primary role is to balance the charge of the complex cation and to participate in the hydrogen-bonding network that stabilizes the overall crystal structure.
Table 1: Crystallographic Data for Isomorphous Aluminum Perchlorate Nonahydrate
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R3c |
| a (Å) | 10.12 |
| α (°) | 106.7 |
| β (°) | 106.7 |
| γ (°) | 106.7 |
| Volume (ų) | 869.5 |
Data for the isomorphous aluminum perchlorate nonahydrate, which is expected to be very similar to the gallium analogue.[3]
Caption: Octahedral coordination of the Ga³⁺ ion in the [Ga(H₂O)₆]³⁺ complex.
This compound Hexahydrate
The hexahydrate is described as a mass of small, white, deliquescent crystals.[6] Its stability and existence are supported by various chemical suppliers and early chemical literature.
Synthesis and Crystallization
The synthesis of hydrated gallium perchlorate can be achieved through several methods. The choice of method can influence the hydration state of the resulting crystals.
Synthesis of this compound Nonahydrate
The nonahydrate is typically crystallized from aqueous solutions at lower temperatures.
Protocol:
-
Preparation of Gallium Hydroxide: Start with a soluble gallium salt, such as gallium nitrate or gallium chloride. Dissolve the salt in deionized water and precipitate gallium hydroxide, Ga(OH)₃, by the slow addition of a base (e.g., ammonium hydroxide) until a gelatinous white precipitate is formed.
-
Washing: Carefully wash the gallium hydroxide precipitate with deionized water to remove any residual salts. This can be done by repeated centrifugation and resuspension.
-
Dissolution in Perchloric Acid: Dissolve the freshly precipitated and washed gallium hydroxide in a stoichiometric amount of perchloric acid (HClO₄). A slight excess of acid may be used to ensure complete dissolution.[6]
-
Causality: The use of freshly precipitated hydroxide is crucial as aged gallium hydroxide can be difficult to redissolve.
-
-
Crystallization: Slowly evaporate the resulting solution at a low temperature (e.g., in a desiccator over a drying agent like sulfuric acid) to induce crystallization.[6] Large, well-formed crystals of the nonahydrate are typically obtained under these conditions.
Synthesis of this compound Hexahydrate
The hexahydrate can be prepared by dehydration of the nonahydrate or by crystallization from solutions with a high concentration of perchloric acid.[6]
Protocol 1: Dehydration
-
Starting Material: Begin with finely powdered this compound nonahydrate.
-
Dehydration: Place the powdered nonahydrate in a vacuum desiccator over a strong dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.[6]
-
Monitoring: Monitor the weight of the sample until approximately one-third of the water of hydration has been removed, corresponding to the formation of the hexahydrate.
Protocol 2: Crystallization from Acidic Solution
-
Preparation of Concentrated Solution: Prepare a solution of gallium perchlorate as described for the nonahydrate synthesis.
-
Addition of Excess Acid: Add a significant excess of perchloric acid to the solution.
-
Crystallization: Evaporate the solution. The high concentration of perchloric acid favors the crystallization of the hexahydrate.[6]
Caption: Experimental workflow for the synthesis of this compound hydrates.
Physicochemical Properties and Characterization
Table 2: Physicochemical Properties of this compound Hexahydrate
| Property | Value | Reference |
| Molecular Weight | 476.17 g/mol | [7] |
| Density | 1.514 g/mL at 25 °C | [7] |
| Appearance | White, deliquescent crystals | [6] |
| Melting Point | 175 °C (decomposes) | |
| Solubility | Very soluble in water, benzene, alcohol, and acetone | [6] |
Raman Spectroscopy
Raman spectroscopy is a powerful tool for characterizing the coordination environment of the gallium ion in both solution and the solid state. The Raman spectrum of aqueous gallium perchlorate is dominated by the vibrational modes of the [Ga(OH₂)₆]³⁺ cation and the ClO₄⁻ anion.
Table 3: Key Raman Frequencies for Aqueous Gallium Perchlorate
| Wavenumber (cm⁻¹) | Assignment | Symmetry | Reference |
| 526 | ν₁(a₁g) of [Ga(OH₂)₆]³⁺ | Polarized | [4][5] |
| 430 | ν₂(e₉) of [Ga(OH₂)₆]³⁺ | Depolarized | [4][5] |
| 328 | ν₅(f₂g) of [Ga(OH₂)₆]³⁺ | Depolarized | [4][5] |
| 935 | ν₁(a₁) of ClO₄⁻ | Polarized | |
| 464 | ν₂(e) of ClO₄⁻ | Depolarized | |
| 1114 | ν₃(f₂) of ClO₄⁻ | Depolarized | |
| 631 | ν₄(f₂) of ClO₄⁻ | Depolarized |
The presence of the strong, polarized band at 526 cm⁻¹ is a definitive spectroscopic signature of the hexaaquagallium(III) cation.[4][5]
Thermal Analysis
Thermal analysis, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can be used to study the dehydration and decomposition of gallium perchlorate hydrates. The transition from the nonahydrate to the hexahydrate would be observed as a distinct weight loss step in TGA. Attempts to completely dehydrate the hexahydrate typically lead to the decomposition of the perchlorate anion.[6]
Conclusion
The crystal structure of this compound is characterized by the presence of the stable hexaaquagallium(III) complex cation, [Ga(H₂O)₆]³⁺. The most thoroughly characterized solid-state form is the nonahydrate, ₃·3H₂O, which has a trigonal crystal structure. The hexahydrate, Ga(ClO₄)₃·6H₂O, is formed by the removal of the three non-coordinating water molecules. A detailed understanding of these structures and their synthesis is fundamental for the advancement of gallium chemistry and its applications in medicine and materials science.
References
-
Aluminum Perchlorate Nonahydrate. PubChem. [Link]
-
Aluminium perchlorate. Wikipedia. [Link]
- Lloyd, D. J., & Pugh, W. (1940). Gallium. Part VII. Gallium Perchlorate Hydrates and a Gallium Perchlorate-Urea Complex.Journal of the Chemical Society (Resumed), 76.
- Davidian, A. G., et al. (2012). X-ray diffraction study of isomorphous crystal nonahydrates of aluminum, gallium, and scandium perchlorates.Russian Journal of General Chemistry, 82(4), 583-589.
-
Structure of crystal nonahydrate of gallium perchlorate. ResearchGate. [Link]
- Rudolph, W. W., & Fischer, D. (2007). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters.Dalton Transactions, (26), 2796-2806.
-
Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. [Link]
-
Gallium perchlorate 6-hydrate. BuyersGuideChem. [Link]
-
(PDF) X-ray diffraction study of isomorphous crystal nonahydrates of aluminum, gallium, and scandium perchlorates. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aluminium perchlorate - Wikipedia [en.wikipedia.org]
- 4. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 27. Gallium. Part VII. Gallium perchlorate hydrates and a gallium perchlorate–urea complex - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Gallium perchlorate 6-hydrate | ClH O4 . 1/3 Ga . 2 H2 O - BuyersGuideChem [buyersguidechem.com]
Lewis acidity of Gallium triperchlorate in aqueous solution
An In-Depth Technical Guide to the Lewis Acidity of Gallium Triperchlorate in Aqueous Solution
Authored by: Gemini, Senior Application Scientist
Foreword: The Unique Position of Gallium(III) in Aqueous Lewis Acid Chemistry
To the researcher, scientist, and drug development professional, the behavior of metal ions in water is a foundational concept of immense practical importance. Gallium(III), a post-transition metal, occupies a fascinating niche. Its high charge density (z²/r) confers significant Lewis acidity, comparable to many transition metals, yet its d¹⁰ electronic configuration renders it redox-inactive under biological conditions. This combination makes it an excellent probe for studying metal-ligand interactions and a promising candidate for catalytic and therapeutic applications where redox cycling is undesirable.[1]
This guide focuses on this compound, Ga(ClO₄)₃, as the model system for exploring the intrinsic Lewis acidity of the gallium(III) ion in an aqueous environment. The choice of the perchlorate anion is deliberate and critical; as an extremely weak base, it is considered non-coordinating, ensuring that the observed chemical phenomena are attributable solely to the interaction between the Ga³⁺ cation and the surrounding water molecules.[2][3] We will dissect the nature of the hydrated gallium ion, the methodologies to quantify its acidity, and the implications of this fundamental property.
The Central Species: The Hexaaquagallium(III) Ion, [Ga(H₂O)₆]³⁺
In aqueous perchlorate solutions, the gallium(III) ion does not exist as a bare Ga³⁺ cation. Instead, it is coordinated by six water molecules to form a stable, octahedrally symmetric complex: the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺.[2][4][5] This coordination is a classic Lewis acid-base interaction, where the electron-deficient gallium center acts as the Lewis acid (electron pair acceptor) and the lone pairs on the oxygen atoms of water act as the Lewis base (electron pair donor).
The high positive charge of the Ga(III) center strongly polarizes the O-H bonds of the coordinated water molecules, making them significantly more acidic than bulk water. This polarization is the origin of the ion's Lewis acidity in aqueous solution, which manifests as Brønsted acidity through the hydrolysis of a coordinated water molecule.
The Hydrolysis Equilibrium: A Measure of Lewis Acidity
The primary hydrolysis reaction of the hexaaquagallium(III) ion is a reversible proton transfer to a solvent water molecule:
[Ga(H₂O)₆]³⁺ + H₂O ⇌ [Ga(H₂O)₅(OH)]²⁺ + H₃O⁺
The equilibrium constant for this reaction (Kₐ) is a direct quantitative measure of the aqua ion's acidity. It is typically expressed in logarithmic form as the pKₐ.
Caption: Fig 1. Primary hydrolysis equilibrium of [Ga(H₂O)₆]³⁺.
Further deprotonation steps can occur, leading to the formation of species like [Ga(OH)₂]⁺ and neutral Ga(OH)₃, especially as the pH increases.[6][7] At higher concentrations and pH levels (approx. 2-3), polymerization can also occur, forming polyoxogallate structures.[7][8] For the purpose of quantifying intrinsic Lewis acidity, the first hydrolysis constant (pKₐ₁) is the most critical parameter.
| Species | -log β₁₀ (pKₐ₁) | Ionic Medium | Reference |
| [Ga(OH)]²⁺ | 3.16 | 0.10 M KNO₃ | [6] |
| [Ga(OH)]²⁺ | 3.92 | 1.0 M KNO₃ | [6] |
| Ga(OH)²⁺ | -4.25 | 0.15 M NaCl | [9] |
Table 1: Reported first hydrolysis constants for Gallium(III) at 25°C, demonstrating the dependence on ionic strength.
Experimental Characterization of Aqueous Gallium(III) Lewis Acidity
Several analytical techniques can be employed to probe the structure and reactivity of the [Ga(H₂O)₆]³⁺ ion and quantify its Lewis acidity. Each method provides a different but complementary piece of the puzzle.
Potentiometric Titration: Quantifying Hydrolysis Constants
Potentiometry is the gold standard for determining equilibrium constants in solution. The causality is direct: the addition of a strong base neutralizes the H₃O⁺ produced by hydrolysis, and the resulting pH change, monitored by a calibrated electrode, allows for the calculation of the underlying pKₐ values.[7]
Experimental Protocol: Potentiometric Determination of Ga(III) pKₐ
-
Preparation of Solutions:
-
Prepare a stock solution of Gallium(III) triperchlorate (e.g., 0.1 M) in a constant ionic strength background electrolyte (e.g., 0.1 M NaClO₄). An excess of perchloric acid (e.g., 0.05 M) must be added to the stock solution to suppress initial hydrolysis and ensure the starting species is exclusively [Ga(H₂O)₆]³⁺.[5]
-
Prepare a titrant solution of standardized, carbonate-free sodium hydroxide (e.g., 0.1 M) in the same background electrolyte.
-
-
Calibration:
-
Calibrate the glass pH electrode and reference electrode system using standard buffers (e.g., pH 4.01, 7.00, 10.01). For high accuracy, perform an acid-base titration in the background electrolyte to determine the electrode's Nernstian slope and the formal potential (E⁰).
-
-
Titration:
-
Place a known volume of the acidic gallium solution in a thermostatted vessel (e.g., 25.0 °C).
-
Titrate the solution with the standardized NaOH solution using an automated titrator for precise volume additions.
-
Record the potential (mV) or pH reading after each addition, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Convert potential readings to hydrogen ion concentration, [H⁺].
-
Input the titration data (volume of titrant, [H⁺]) into a specialized computer program such as SUPERQUAD or HYPERQUAD.[7][9]
-
The program refines a chemical model by proposing various hydrolysis species (e.g., [Ga(OH)]²⁺, [Ga(OH)₂]⁺, polynuclear species) and performs a non-linear least-squares fit to the experimental data to calculate the stability constants (β) and, consequently, the pKₐ values.
-
Caption: Fig 2. Workflow for pKₐ determination via potentiometry.
Spectroscopic Investigations
Spectroscopic methods provide structural information and insights into the bonding within the aqua ion.
2.2.1. Raman Spectroscopy
Raman spectroscopy is a powerful tool for probing the vibrational modes of the GaO₆ core of the [Ga(H₂O)₆]³⁺ ion.[3] The frequencies of these vibrations are sensitive to the strength of the gallium-oxygen bonds. A stronger bond, indicative of greater Lewis acidity, will typically result in a higher vibrational frequency. In perchlorate solutions, the hexaaquagallium(III) ion is thermodynamically stable, and its spectrum is well-defined.[2][4]
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description | Reference |
| ν₁ | a₁g | 526 | Symmetric Ga-O stretch (Polarized) | [2][4][5] |
| ν₂ | e₉ | 430 | Asymmetric Ga-O stretch (Depolarized) | [2][4][5] |
| ν₅ | f₂g | 328 | O-Ga-O bending (Depolarized) | [2][4][5] |
| ν₃ | f₁ᵤ | 510 | IR-active stretch | [2][4][5] |
Table 2: Key vibrational modes of the [Ga(OH₂)₆]³⁺ ion observed in Raman and IR spectra of aqueous Ga(ClO₄)₃ solutions.
The persistence of these sharp, well-defined peaks confirms the stability of the [Ga(H₂O)₆]³⁺ complex and the non-coordinating nature of the perchlorate anion, validating the use of this system to study the intrinsic properties of the aqua ion.[2]
2.2.2. ⁷¹Ga Nuclear Magnetic Resonance (NMR) Spectroscopy
Gallium has two NMR-active quadrupolar nuclei, ⁶⁹Ga and ⁷¹Ga. ⁷¹Ga is the nucleus of choice due to its higher natural abundance, greater sensitivity, and narrower signal linewidths.[10] The ⁷¹Ga chemical shift is highly sensitive to the symmetry and electronic environment of the gallium nucleus.
-
The [Ga(H₂O)₆]³⁺ Ion: In acidic aqueous solution, the highly symmetric, octahedral [Ga(H₂O)₆]³⁺ ion gives rise to a relatively sharp ⁷¹Ga NMR signal.[8]
-
Hydrolysis Products: As hydrolysis occurs with increasing pH, less symmetric species such as [Ga(H₂O)₅(OH)]²⁺ are formed. This decrease in symmetry leads to a significant broadening of the ⁷¹Ga NMR signal.
-
Gallate Formation: At physiological pH and above, the predominant species is the tetrahedral gallate anion, [Ga(OH)₄]⁻, which can be detected as a distinct, sharp signal in the ⁷¹Ga NMR spectrum.[11][12]
This technique is exceptionally useful for qualitatively and semi-quantitatively tracking the speciation of gallium in solution as a function of pH, providing a direct window into the consequences of its Lewis acidity.[11]
Caption: Fig 3. Effect of pH on Ga(III) species and ⁷¹Ga NMR signal.
Computational Modeling of Gallium(III) Acidity
Modern computational chemistry, particularly Density Functional Theory (DFT), complements experimental studies by providing molecular-level insights. Ab initio calculations can be used to model clusters like [Ga(H₂O)₆]³⁺ and [Ga(H₂O)₁₈]³⁺ (including a second hydration shell).[5]
Key contributions of computational studies include:
-
Geometric Optimization: Predicting the precise Ga-O bond lengths and angles in the hydrated complex.
-
Vibrational Analysis: Calculating the vibrational frequencies of the GaO₆ core, which can be directly compared with experimental Raman data to validate the theoretical model.[5]
-
Hydration Enthalpy: Calculating the binding enthalpy of water molecules to the Ga³⁺ ion, providing a theoretical measure of the interaction strength.[5]
-
pKa Prediction: Using thermodynamic cycles (e.g., proton exchange models), it is possible to compute the pKₐ of the aqua ion, offering a predictive capability that can corroborate experimental findings.
Implications for Research and Development
Understanding the fundamental Lewis acidity of aqueous Ga(III) is not merely an academic exercise. It has profound implications:
-
Catalysis: Gallium(III) salts, such as gallium triflate, are known to be water-tolerant Lewis acid catalysts for a variety of organic transformations, including Friedel-Crafts reactions and cycloisomerizations.[13][14][15] The catalytic activity stems directly from the ability of the Ga³⁺ center to coordinate to and activate substrates (Lewis bases), a process governed by its inherent Lewis acidity.
-
Drug Development: The interaction of Ga³⁺ with biological systems is dictated by its Lewis acidity. Gallium nitrate is an approved drug for treating hypercalcemia of malignancy, and its mechanism is thought to involve Ga³⁺ mimicking Fe³⁺ and interfering with iron-dependent processes in bone resorption.[1] Designing new gallium-based therapeutics and radiopharmaceuticals ([⁶⁸Ga]-PET imaging) requires a precise understanding of its coordination chemistry and hydrolysis behavior at physiological pH, which are direct consequences of its Lewis acidic nature.[11][12]
Conclusion
The Lewis acidity of this compound in aqueous solution is fundamentally the acidity of the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. The perchlorate anion serves as an ideal non-coordinating spectator, allowing for the unambiguous study of the Ga³⁺-water interaction. This interaction is characterized by the strong polarization of coordinated water molecules, leading to hydrolysis with a pKₐ₁ of approximately 3-4, depending on conditions. A multi-technique approach, combining potentiometric titrations for quantitative thermodynamic data with spectroscopic (Raman, ⁷¹Ga NMR) and computational methods for structural and electronic insights, provides a comprehensive and self-validating picture of this important chemical property. This foundational knowledge is indispensable for the rational design of gallium-based catalysts, therapeutics, and advanced materials.
References
-
Rudolph, W. W., & Pye, C. C. (2002). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. Physical Chemistry Chemical Physics, 4(18), 4319–4327. [Link][2][3][4][5]
-
ResearchGate. (n.d.). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Retrieved from [Link][4][5]
-
Prakash, G. K. S., Mathew, T., & Olah, G. A. (2012). Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations. Accounts of Chemical Research, 45(4), 565–577. [Link][13][14]
-
Rudolph, W. W., & Pye, C. C. (2002). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. Physical Chemistry Chemical Physics. [Link][2][3][4][5]
-
Ferro-Flores, G., et al. (2011). NMR determination of free gallium(III) ions in aqueous solutions of Ga complexes, "cold" analogs of PET/SPECT tracers. Contrast Media & Molecular Imaging, 6(3), 165-167. [Link][10][11][12]
-
ResearchGate. (n.d.). 1 H NMR spectra for a D 2 O solution of Ga(III)–8-HQS 3.3 : 10 mmol dm.... Retrieved from [Link]
-
Wikipedia. (n.d.). Gallium. Retrieved from [Link]
-
Prakash, G. K. S., Mathew, T., & Olah, G. A. (2012). Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Accounts of Chemical Research, 45(4), 565-577. [Link][14]
-
Rudolph, W. W., & Pye, C. C. (2002). Gallium( iii ) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium( iii ) water clusters. Physical Chemistry Chemical Physics, 4(18), 4319-4327. [Link][2][3]
-
Baes, C. F., & Mesmer, R. E. (1981). The hydrolysis of metal ions. Part 11. The ionic strength dependence of gallium(III). Journal of Solution Chemistry, 10(10), 789-798. [Link][6]
-
Jensen, K. M. Ø., et al. (2021). Pair distribution function and 71Ga NMR study of aqueous Ga3+ complexes. Dalton Transactions, 50(41), 14615-14623. [Link][8][10]
-
Karlsson, T., et al. (2015). Spectroscopic characterization of the coordination chemistry and hydrolysis of gallium(III) in the presence of aquatic organic matter. Environmental Science & Technology, 49(3), 1596-1604. [Link][1]
-
Hacht, B., et al. (2007). Gallium(III) Ion Hydrolysis under Physiological Conditions. Journal of Chemical & Engineering Data, 52(4), 1239-1244. [Link][6][7]
-
Semantic Scholar. (n.d.). Gallium(III) Ion Hydrolysis under Physiological Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal ions in aqueous solution. Retrieved from [Link][16]
-
ResearchGate. (n.d.). NMR determination of free gallium(III) ions in aqueous solutions of Ga complexes, “cold” analogs of PET/SPECT tracers. Retrieved from [Link][11][12]
-
Gabidullin, B., et al. (2023). Rethinking the Lewis Acidity of Cationic Gallium and Indium Catalysts. ACS Catalysis, 13(24), 16035–16043. [Link][17]
-
Catholicate College. (n.d.). INVESTIGATIONS TOWARDS THE SYNTHETIC APPLICATIONS OF GALLIUM(III)TRIFLATE AS A SUPERIOR LEWIS ACID CATALYST IN ORGANIC TRANSFORM. Retrieved from [Link]
-
University of Ottawa. (n.d.). (Ga) Gallium NMR. Retrieved from [Link][10]
-
ResearchGate. (n.d.). Study of gallium(III) nitrate hydrate and aqueous solutions: Raman spectroscopy and ab initio molecular orbital calculations of gallium(III) water clusters. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis Acidity of Gallium Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Rethinking the Lewis Acidity of Cationic Gallium and Indium Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Gutmann–Beckett method. Retrieved from [Link][18]
-
Holland, J. P., et al. (2013). Catalysis of Alkene Epoxidation by a Series of Gallium(III) Complexes with Neutral N-Donor Ligands. Inorganic Chemistry, 52(10), 5914–5926. [Link]
-
Cardiff University. (n.d.). Novel Main Group Lewis Acids for Synthesis and Catalysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability. Retrieved from [Link][9]
-
Fijołek, A., et al. (2022). Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. International Journal of Molecular Sciences, 23(15), 8497. [Link]
-
Ferreira, C. L., et al. (2013). Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding. Inorganic Chemistry, 52(19), 10952-10965. [Link]
-
Ferreira, C. L., et al. (2013). Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding. Inorganic Chemistry, 52(19), 10952–10965. [Link]
-
ChemRxiv. (2022). Molecular Influences on the Quantification of Lewis Acidity with Phosphine Oxide Probes. [Link]
-
Wang, H., et al. (2015). Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods. RSC Advances, 5(29), 22485-22491. [Link][19]
-
Greb, L. (2020). What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method. Freie Universität Berlin. [Link][20]
-
PubChem. (n.d.). Gallium perchlorate. Retrieved from [Link]
-
Caraceni, C., et al. (2021). Synthesis, characterization and in vitro cytotoxicity of gallium(iii)-dithiocarbamate complexes. Dalton Transactions, 50(12), 4251-4263. [Link]
-
Scherpf, T., et al. (2022). Synthesis and characterisation of four bimetallic gold–gallium clusters with Au–Ga rings as a new structural motif in gold cluster chemistry. Dalton Transactions, 51(25), 9578-9585. [Link]
Sources
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The hydrolysis of metal ions. Part 11. The ionic strength dependence of gallium(III) [periodicos.capes.gov.br]
- 7. researchgate.net [researchgate.net]
- 8. Pair distribution function and 71 Ga NMR study of aqueous Ga 3+ complexes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05190C [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. (Ga) Gallium NMR [chem.ch.huji.ac.il]
- 11. NMR determination of free gallium(III) ions in aqueous solutions of Ga complexes, "cold" analogs of PET/SPECT tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alfachemic.com [alfachemic.com]
- 16. Metal ions in aqueous solution - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 19. Determination of the Lewis acidity of amide–AlCl3 based ionic liquid analogues by combined in situ IR titration and NMR methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. refubium.fu-berlin.de [refubium.fu-berlin.de]
Spectroscopic properties of Gallium(III) perchlorate
An In-depth Technical Guide to the Spectroscopic Properties of Gallium(III) Perchlorate
Executive Summary
Gallium(III) perchlorate, Ga(ClO₄)₃, serves as a vital precursor and reagent in coordination chemistry and materials science, primarily due to the weakly coordinating nature of the perchlorate anion. This guide provides a comprehensive analysis of the spectroscopic properties of Gallium(III) perchlorate, with a focus on its behavior in aqueous solutions where its properties are defined by the hexaaquagallium(III) cation, [Ga(OH₂)₆]³⁺, and the non-coordinating perchlorate anion, ClO₄⁻. We will delve into the causality behind experimental observations in vibrational (Raman and Infrared) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to provide not just data, but a foundational understanding of the coordination chemistry that dictates the spectroscopic signatures of this compound.
The Nature of Gallium(III) Perchlorate in Solution
Gallium(III) perchlorate is a salt that typically exists as a hydrated solid, with nonahydrate and hexahydrate forms being described.[1] When dissolved in water, it dissociates into the Gallium(III) cation and perchlorate anions. A crucial aspect dictating its spectroscopic character is the behavior of these ions in the aqueous environment.
-
The Hexaaquagallium(III) Ion: The small size and high charge density of the Ga³⁺ ion make it a powerful Lewis acid, leading to the formation of a stable, octahedrally coordinated inner-sphere complex with six water molecules: [Ga(OH₂)₆]³⁺.[2][3] This hydrated cation is the primary species responsible for the spectroscopic features associated with the gallium center.
-
The Non-Coordinating Perchlorate Anion: The perchlorate ion (ClO₄⁻) is a very weak base with a diffuse negative charge distributed over its four oxygen atoms. Consequently, it has a very low tendency to displace water from the first hydration sphere of the gallium(III) ion.[4] Raman spectroscopic data confirm that even at high concentrations and elevated temperatures, the [Ga(OH₂)₆]³⁺ ion remains thermodynamically stable, and no inner-sphere complex formation with perchlorate occurs.[2][5] The perchlorate ions remain in the outer coordination sphere as counter-ions.
This fundamental separation of roles—the spectroscopically active [Ga(OH₂)₆]³⁺ complex and the spectator ClO₄⁻ anion—is key to interpreting the compound's spectra.
Caption: Coordination environment of Ga(III) in aqueous perchlorate.
Vibrational Spectroscopy: A Tale of Two Ions
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is exceptionally well-suited for characterizing Gallium(III) perchlorate solutions. The spectra are a superposition of the vibrational modes of the octahedral [Ga(OH₂)₆]³⁺ cation and the tetrahedral ClO₄⁻ anion.
Spectral Signatures of the Hexaaquagallium(III) Ion
The [Ga(OH₂)₆]³⁺ complex possesses octahedral (Oₕ) symmetry. Group theory predicts three Raman-active modes (ν₁, ν₂, ν₅) and two IR-active modes (ν₃, ν₄). The observation of distinct Raman and IR frequencies reinforces the centrosymmetric nature of the complex.[4]
Spectral Signatures of the Perchlorate Anion
The free perchlorate anion has tetrahedral (Tₑ) symmetry. Its vibrational modes are well-established and serve as an internal reference. The key modes include a symmetric stretch (ν₁) and an asymmetric stretch (ν₃).
Quantitative Data Summary
The following table summarizes the key vibrational frequencies observed for aqueous Gallium(III) perchlorate solutions.
| Species | Vibrational Mode | Symmetry | Raman Shift (cm⁻¹) | IR Frequency (cm⁻¹) | Characteristics |
| [Ga(OH₂)₆]³⁺ | ν₁ (Ga-O stretch) | a₁g | 526 | Inactive | Strongly polarized, medium intensity[2][5] |
| ν₂ (Ga-O stretch) | e₉ | 430 | Inactive | Depolarized[2][5] | |
| ν₅ (O-Ga-O bend) | f₂g | 328 | Inactive | Depolarized[2][5] | |
| ν₃ (Ga-O stretch) | f₁ᵤ | Inactive | ~510 | Broad, IR active[2] | |
| ClO₄⁻ | ν₁ (Cl-O stretch) | a₁ | ~935 | Weak | Symmetric stretch, very strong in Raman[4][6] |
| ν₂ (O-Cl-O bend) | e | ~464 | Weak | Doubly degenerate bend[4] | |
| ν₃ (Cl-O stretch) | f₂ | ~1114 | Strong, Broad | Asymmetric stretch, triply degenerate[4][7] | |
| ν₄ (O-Cl-O bend) | f₂ | ~631 | Strong | Triply degenerate bend[4] |
Experimental Protocol: Raman Spectroscopy
This protocol outlines a self-validating system for the characterization of a Gallium(III) perchlorate solution. The presence of the well-defined perchlorate peaks provides an internal check for the sample's integrity.
Objective: To acquire the Raman spectrum of an aqueous Gallium(III) perchlorate solution to identify the vibrational modes of [Ga(OH₂)₆]³⁺ and ClO₄⁻.
Materials:
-
Gallium(III) perchlorate hydrate (e.g., 99.999% trace metals basis)[8]
-
Deionized water (18 MΩ·cm)
-
Raman spectrometer with 532 nm or 785 nm laser excitation[6]
-
Quartz cuvette or glass NMR tube
-
Appropriate Personal Protective Equipment (PPE) (see Section 4)
Methodology:
-
Solution Preparation:
-
In a designated fume hood, carefully weigh an appropriate amount of Gallium(III) perchlorate hydrate to prepare a solution of known concentration (e.g., 1-2 mol L⁻¹).
-
Slowly add the solid to a volumetric flask containing a portion of the deionized water. Perchlorate salts can be highly reactive.[9]
-
Gently swirl to dissolve, then dilute to the final volume. The solution will be acidic.
-
-
Spectrometer Setup:
-
Calibrate the spectrometer using a standard reference material (e.g., silicon wafer or naphthalene) to ensure wavenumber accuracy.
-
Set the laser power to a level that provides good signal without causing sample heating or boiling (e.g., 50-100 mW).
-
Set the acquisition parameters: typically a spectral range of 200-1200 cm⁻¹, an integration time of 5-10 seconds, and 10-20 accumulations to improve the signal-to-noise ratio.
-
-
Sample Measurement:
-
Transfer the prepared solution to the quartz cuvette or NMR tube.
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser into the center of the solution to minimize signal from the container walls.
-
Acquire the spectrum.
-
-
Data Analysis:
-
Perform a baseline correction to remove any broad fluorescence background.
-
Identify and label the characteristic peaks corresponding to the [Ga(OH₂)₆]³⁺ cation and the ClO₄⁻ anion using the values in the table above.
-
Verify the presence of the strong, sharp perchlorate peak around 935 cm⁻¹ as a confirmation of the anion.
-
Identify the key [Ga(OH₂)₆]³⁺ symmetric stretch at ~526 cm⁻¹, which confirms the presence of the hexaaqua complex.[2]
-
Caption: Experimental workflow for Raman analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides insight into the local chemical environment of the gallium nucleus. Gallium has two naturally occurring NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga.
-
Isotope Choice (⁶⁹Ga vs. ⁷¹Ga): Both nuclei are quadrupolar (spin I = 3/2), which leads to broad signals. However, ⁷¹Ga is the nucleus of choice for most applications because it is more sensitive and yields narrower signals than ⁶⁹Ga.[10]
-
Chemical Shift: In an aqueous perchlorate solution, the gallium exists in a single, highly symmetric environment: [Ga(OH₂)₆]³⁺. This results in a single, relatively sharp resonance in the ⁷¹Ga NMR spectrum. The chemical shift for six-coordinate gallium compounds typically falls near +225 ppm (referenced to 1 M gallium nitrate solution).[11] The absence of multiple peaks confirms that perchlorate does not enter the inner coordination sphere to create different gallium environments.
Experimental Protocol: ⁷¹Ga NMR
Objective: To obtain a ⁷¹Ga NMR spectrum to confirm the symmetric [Ga(OH₂)₆]³⁺ environment.
Materials:
-
Gallium(III) perchlorate hydrate
-
Deuterium oxide (D₂O) for locking
-
5 mm NMR tubes
-
NMR spectrometer equipped with a broadband probe tunable to the ⁷¹Ga frequency.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated solution of Gallium(III) perchlorate (e.g., >0.5 M) in D₂O. Higher concentrations are needed to compensate for the lower sensitivity of the ⁷¹Ga nucleus compared to ¹H.
-
Filter the solution if any particulates are present and transfer it to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Tune and match the broadband probe to the ⁷¹Ga frequency.
-
Lock the spectrometer on the deuterium signal from D₂O.
-
Set the spectral width to be broad enough to encompass the expected chemical shift range for gallium compounds.
-
Use a short relaxation delay (D1) due to the fast relaxation of quadrupolar nuclei. A simple pulse-and-acquire experiment is usually sufficient.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This may range from several hundred to several thousand scans depending on the concentration and spectrometer.
-
-
Data Processing:
-
Apply an exponential line-broadening factor to improve the signal-to-noise ratio of the potentially broad peak.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Reference the spectrum. A single peak should be observed, confirming the presence of a single, symmetric gallium species in solution.
-
Mandatory Safety & Handling Protocols
Perchlorate salts are strong oxidizing agents and pose significant fire and explosion hazards, especially when in contact with organic or other combustible materials.[9][12]
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical safety goggles and a face shield, a chemical-resistant apron over a lab coat, and appropriate chemical-resistant gloves.[13] No skin should be exposed.
-
Handling: Always handle Gallium(III) perchlorate in a designated fume hood with a sash positioned as low as possible. Avoid contact with organic materials, metals, and reducing agents. Do not heat perchlorates unless following a specific, risk-assessed procedure, as heating can lead to decomposition and explosion.[12]
-
Storage: Store Gallium(III) perchlorate in its original container inside a compatible secondary containment (e.g., glass tray). It should be stored in a cabinet designated for corrosives and oxidizers, separated from all organic chemicals, flammable materials, and strong dehydrating agents like sulfuric acid.[12]
-
Spill & Disposal: Do not use combustible materials like paper towels to clean up spills. Use inert absorbents like sand. All perchlorate-containing waste is considered hazardous waste. It must be segregated from all other waste streams and disposed of through a licensed hazardous waste management service.[9]
Caption: Safety workflow for handling Gallium(III) Perchlorate.
Conclusion and Applications
The spectroscopic properties of Gallium(III) perchlorate in aqueous solution are elegantly explained by its dissociation into the stable [Ga(OH₂)₆]³⁺ cation and the non-coordinating ClO₄⁻ anion. Vibrational spectroscopy provides distinct fingerprints for both ions, allowing for straightforward characterization and confirmation of the coordination environment. ⁷¹Ga NMR complements this by confirming the existence of a single, symmetric gallium species. This fundamental understanding is critical for researchers using Gallium(III) perchlorate as a source of "free" Ga³⁺ ions in studies of ligand exchange kinetics, synthesis of novel coordination complexes, and in the development of gallium-based radiopharmaceuticals.
References
-
Bishop, C. M., & Rako, J. A. (2015). Spectral and thermal properties of perchlorate salts and implications for Mars. Planetary and Space Science, 119, 133-150. [Link]
-
Rudolph, W. W., & Pye, C. C. (2002). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Physical Chemistry Chemical Physics, 4(18), 4319-4327. [Link]
-
Rudolph, W. W., & Pye, C. C. (2002). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and. RSC Publishing. [Link]
-
Rudolph, W. W., & Pye, C. C. (2002). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. [Link]
-
University of Ottawa. (n.d.). (Ga) Gallium NMR. NMR Facility. [Link]
-
Ash, J. T., & Grandinetti, P. J. (2006). Solid-state NMR characterization of 69Ga and 71Ga in crystalline solids. Magnetic Resonance in Chemistry, 44(6), 628-638. [Link]
-
Rudolph, W. W., & Pye, C. C. (2002). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. RSC Publishing. [Link]
-
Bryce, D. L., & Wasylishen, R. E. (2004). Application of multinuclear magnetic resonance and gauge-including projector-augmented-wave calculations to the study of solid group 13 chlorides. Physical Chemistry Chemical Physics, 6(14), 3647-3656. [Link]
-
Ash, J. T., & Grandinetti, P. J. (2006). Solid-state NMR characterization of 69 Ga and 71 Ga in crystalline solids. Semantic Scholar. [Link]
-
Timms, D. G., & Kent, J. (1989). Solid-state gallium-69 and gallium-71 nuclear magnetic resonance spectroscopic studies of gallium analog zeolites and related systems. Journal of the American Chemical Society, 111(11), 3960-3964. [Link]
-
Battisti, D., Nazri, G. A., Klassen, B., & Aroca, R. (1993). Vibrational Studies of Lithium Perchlorate in Propylene Carbonate Solutions. The Journal of Physical Chemistry, 97(22), 5826-5830. [Link]
-
Maxim, C., et al. (2020). IR and Raman wavenumbers of perchlorate ion vibrations in compound 1 at room temperature. ResearchGate. [Link]
-
Wilmshurst, J. K. (1962). Vibrational Spectra of Inorganic Molecules. IV. Infrared Reflection Spectra of Liquid Lithium, Sodium, Potassium and Silver Chlorates, and Liquid Lithium Perchlorate. The Journal of Chemical Physics, 36(9), 2415-2419. [Link]
-
Wu, Z., & Wang, A. (2015). IDENTIFICATION AND DETECTION LIMITS OF PERCHLORATE-CHLORATE IN MIXTURES BY VIBRATIONAL SPECTROSCOPY. 46th Lunar and Planetary Science Conference. [Link]
-
Jensen, K. M. Ø., et al. (2021). Pair distribution function and 71Ga NMR study of aqueous Ga3+ complexes. Dalton Transactions, 50(44), 16183-16190. [Link]
-
Lloyd, D. J., & Pugh, W. (1941). Gallium. Part VII. Gallium Perchlorate Hydrates and a Gallium Perchlorate-Urea Complex. Journal of the Chemical Society, 76-78. [Link]
-
University of Ottawa. (n.d.). Perchloric acid guidelines. Faculty of Science. [Link]
-
Salvatore, F., et al. (2000). Gallium(III) polyhydroxocations in aqueous perchlorate media. Main Group Metal Chemistry, 23(11), 695-708. [Link]
-
National Center for Biotechnology Information. (n.d.). Gallium perchlorate. PubChem Compound Database. [Link]
-
Smirnov, P. R., & Trostin, V. N. (2010). Near infrared spectral studies of aqueous solutions of metal perchlorates in groups I A, II A, II B, III A and III B of the Periodic Table. ResearchGate. [Link]
-
Concordia University. (n.d.). PERCHLORIC ACID SAFETY GUIDELINES. Concordia University. [Link]
-
Wikipedia. (n.d.). Gallium(III) chloride. Wikipedia. [Link]
Sources
- 1. 27. Gallium. Part VII. Gallium perchlorate hydrates and a gallium perchlorate–urea complex - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Pair distribution function and 71 Ga NMR study of aqueous Ga 3+ complexes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05190C [pubs.rsc.org]
- 4. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. hou.usra.edu [hou.usra.edu]
- 7. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 高氯酸镓 水合物 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (Ga) Gallium NMR [chem.ch.huji.ac.il]
- 11. grandinetti.org [grandinetti.org]
- 12. concordia.ca [concordia.ca]
- 13. Perchloric acid guidelines | Faculty of Science [uottawa.ca]
Thermal Stability and Decomposition of Gallium Triperchlorate: A Guide for Researchers
An In-depth Technical Guide:
Abstract
Gallium triperchlorate, Ga(ClO₄)₃, is a powerful oxidizing agent whose thermal characteristics are critical for its safe handling, storage, and application. As with all perchlorate salts, it is an energetic material with the potential for rapid, exothermic decomposition. This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathway of this compound, grounded in the established principles of inorganic chemistry and thermal analysis. Due to the limited availability of direct research on this specific compound, this paper synthesizes data from analogous metal perchlorates and other gallium salts to construct a scientifically robust predictive model. It details the requisite experimental protocols, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), necessary for empirical validation. This document is intended for researchers, chemists, and safety professionals who require a deep understanding of the material's behavior under thermal stress.
Introduction and Scientific Context
Gallium, a post-transition metal, is renowned for its applications in advanced semiconductors and radiopharmaceuticals. Its compounds are valued for their unique electronic and chemical properties. When combined with the perchlorate anion (ClO₄⁻), a potent oxidizer, the resulting salt, this compound, becomes a material of significant energetic potential. The perchlorate ion imparts a high oxygen balance, making such compounds candidates for use as oxidizers in solid propellants, pyrotechnics, and as catalysts in specific organic reactions.[1][2]
However, this high energy content necessitates a thorough understanding of the material's thermal stability. The decomposition of metal perchlorates can be violent if not properly controlled, releasing large volumes of gaseous products and significant thermal energy.[3][4] Factors influencing stability include the degree of hydration, the polarizing power of the metal cation, and the presence of catalytic impurities. For Gallium(III), its high charge density (a consequence of its +3 oxidation state and relatively small ionic radius) is expected to significantly influence the decomposition mechanism of the perchlorate anion.
This guide provides a foundational understanding of Ga(ClO₄)₃, focusing on its anticipated thermal behavior, the experimental workflows required to characterize it, and the critical safety protocols for its handling.
Critical Safety Protocols for Handling this compound
Perchlorates are serious chemical hazards that demand rigorous safety procedures. This compound, as a strong oxidizer, can form explosive mixtures with organic materials, powdered metals, and other reducing agents.[5][6] Frictional or impact forces can initiate detonation in such mixtures.
Core Handling Precepts:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, a face shield, and a flame-resistant lab coat.[7]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood with a blast shield.
-
Avoidance of Contaminants: Keep the material strictly isolated from organic compounds (solvents, greases, paper), finely powdered metals, sulfur, and other reducing agents.[8]
-
Small Quantities: Only work with the smallest quantities necessary for the experiment.
-
Static Discharge: Use grounding straps and anti-static mats, as electrostatic discharge can be sufficient to initiate decomposition.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials and sources of heat or ignition. The container must be tightly sealed and clearly labeled as a strong oxidizer.[10]
Physicochemical Properties
While extensive experimental data for anhydrous this compound is not widely published, the properties of its hydrated form are known. The presence of water of hydration is a critical factor in its thermal stability.
| Property | Value | Source(s) |
| Chemical Formula | Ga(ClO₄)₃ (anhydrous) | [11] |
| Ga(ClO₄)₃ · xH₂O (hydrated) | [5][12] | |
| Molecular Weight | 368.07 g/mol (anhydrous basis) | [5] |
| CAS Number | 81029-07-4 (hydrate) | [12] |
| 19854-31-0 (anhydrous) | [11] | |
| Appearance | White crystalline solid or colorless solution | [13][14] |
| Hazard Classification | GHS03: Oxidizing Solid (Category 2) | [5] |
| Reported Melting Point | Decomposes at 175 °C (hydrated form) | [12][15] |
Theoretical Framework and Anticipated Decomposition Pathway
The thermal decomposition of metal perchlorates is complex, but generally proceeds through a series of steps involving dehydration (if applicable), decomposition of the perchlorate anion, and potential formation of intermediate species like oxychlorides before yielding a stable metal oxide or chloride.[16][17]
The high charge density of the Ga³⁺ ion is expected to polarize the electron cloud of the ClO₄⁻ anion, weakening the Cl-O bonds and thereby lowering the decomposition temperature compared to perchlorates with larger, less charged cations (e.g., K⁺, Cs⁺).
Proposed Multi-Stage Decomposition Mechanism
Based on the behavior of other hydrated trivalent metal salts, such as gallium nitrate, the decomposition of this compound hexahydrate, Ga(ClO₄)₃·6H₂O, is anticipated to occur in distinct stages.[18]
-
Dehydration (Endothermic): The initial stage involves the loss of water molecules. This is an endothermic process and typically occurs at temperatures below 175 °C. The loss of water may happen in overlapping steps. Ga(ClO₄)₃·6H₂O(s) → Ga(ClO₄)₃(s) + 6H₂O(g)
-
Decomposition of Anhydrous Salt (Exothermic): Once dehydrated, the anhydrous this compound begins to decompose. This is a highly exothermic process. The high polarizing power of Ga³⁺ likely facilitates the breakdown of the perchlorate anion. The reaction may initially form an intermediate like gallium oxyperchlorate or gallium oxide chloride.
-
Final Decomposition to Gallium(III) Oxide (Exothermic): The final, stable residue at high temperatures is expected to be gallium(III) oxide (Ga₂O₃), a thermodynamically stable oxide.[19] The overall decomposition reaction, once initiated, is likely: 2Ga(ClO₄)₃(s) → Ga₂O₃(s) + 3Cl₂(g) + 10.5O₂(g)
The following diagram illustrates this proposed pathway.
Experimental Protocols for Thermal Characterization
To empirically determine the thermal stability and decomposition kinetics, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.[20][21] Simultaneous TGA-DSC analysis is highly recommended to correlate mass loss events with their corresponding energetic transitions (endothermic or exothermic) under identical conditions.[22]
Workflow for Thermal Analysis
The logical flow for a comprehensive thermal analysis is depicted below.
Detailed Protocol: Simultaneous TGA-DSC
This protocol outlines the steps for analyzing this compound using a simultaneous thermal analyzer.
Causality Behind Choices:
-
Crucible Selection: An alumina or platinum crucible is chosen for its high-temperature stability and inertness. Gold-plated copper might be used for lower temperature studies but is not recommended for decomposition studies of strong oxidizers.
-
Sample Mass: A small sample mass (1-5 mg) is critical for safety to minimize the energy released during decomposition and to ensure uniform heating, preventing thermal gradients within the sample.[22]
-
Inert Atmosphere: A dry, inert purge gas (e.g., Nitrogen or Argon) is used to prevent any side reactions with atmospheric oxygen or moisture and to efficiently sweep gaseous decomposition products away from the sample.[22]
-
Heating Rate: A controlled heating rate of 10 °C/min is a standard starting point. A slower rate (e.g., 5 °C/min) can provide better resolution of closely spaced thermal events, while a faster rate can be used for rapid screening.
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the instrument for mass using certified weights and for temperature and heat flow using certified reference materials (e.g., Indium, Zinc) according to the manufacturer's guidelines.
-
Sample Preparation: Inside a fume hood and on a static-dissipating surface, carefully weigh 1-5 mg of this compound into an inert TGA crucible (e.g., alumina). Record the exact mass.
-
Instrument Loading: Place the sample crucible onto the TGA balance mechanism. Place an empty, tared reference crucible of the same material in the reference position.
-
Experiment Setup:
-
Set the starting temperature to ambient (e.g., 30 °C).
-
Set the ending temperature to a point beyond the final decomposition (e.g., 600 °C).
-
Set the heating rate to 10 °C/min.
-
Set the inert purge gas flow rate (e.g., 30-50 mL/min).[22]
-
-
Execution: Begin the experiment. The instrument will record mass and differential heat flow as a function of temperature and time.
-
Data Analysis:
-
Plot the TGA curve (% weight vs. temperature) and the DSC curve (heat flow vs. temperature).
-
Identify the onset temperatures and peak temperatures for all thermal events.
-
Quantify the mass loss for each step in the TGA curve.
-
Integrate the peaks in the DSC curve to determine the enthalpy change (ΔH) for each event.
-
| Parameter | Recommended Setting | Rationale |
| Instrument | Simultaneous TGA-DSC Analyzer | Correlates mass loss with thermal events in a single run.[22] |
| Sample Mass | 1–5 mg | Safety and thermal uniformity. |
| Crucible | Alumina (Al₂O₃) or Platinum (Pt) | High-temperature inertness. |
| Atmosphere | Nitrogen or Argon (Inert) | Prevents oxidative side reactions. |
| Flow Rate | 30–50 mL/min | Efficient removal of gaseous products. |
| Heating Rate | 5–20 °C/min (10 °C/min typical) | Balances resolution and experiment time. |
| Temperature Range | 30 °C to 600 °C | Covers dehydration and full decomposition. |
Anticipated Results and Data Interpretation
Based on the proposed mechanism, a TGA-DSC thermogram for Ga(ClO₄)₃·6H₂O would be expected to show the following features:
-
Low-Temperature Endotherm: A broad endotherm in the DSC curve between approximately 80-175 °C, corresponding to a significant mass loss in the TGA curve (~23% for a hexahydrate), representing the multi-step loss of water of hydration.
-
Sharp, High-Energy Exotherm: A very sharp and large exothermic peak in the DSC curve at a temperature likely between 200-400 °C. This exotherm will be coupled with a rapid and substantial mass loss in the TGA curve, signifying the primary decomposition of the anhydrous salt.
-
Stable Residue: The TGA curve should plateau at a final mass corresponding to the stoichiometric mass of Gallium(III) Oxide (Ga₂O₃), which would be approximately 20.4% of the initial mass of the hexahydrate.
Conclusion
While this compound is not as extensively studied as other metal perchlorates, its thermal behavior can be reliably predicted from established chemical principles and data from analogous compounds. It should be regarded as a highly energetic material, with decomposition characterized by an initial endothermic dehydration followed by a highly exothermic breakdown of the anhydrous salt to ultimately form stable gallium(III) oxide. Its high charge density suggests a lower decomposition temperature than perchlorates of alkali or alkaline earth metals. The experimental protocols detailed in this guide, particularly simultaneous TGA-DSC coupled with evolved gas analysis, provide a robust framework for the safe and accurate characterization of its thermal properties, which is an indispensable step for any potential application.
References
-
Markowitz, M. M., Boryta, D. A., & Stewart, H., Jr. (1964). The Differential Thermal Analysis of Perchlorates. VI. Transient Perchlorate Formation during the Pyrolysis of the Alkali Metal Chlorates. The Journal of Physical Chemistry, 68(8), 2282–2289. [Link]
-
U.S. Army Munitions Command. (1965). Thermal Decomposition of Alkali Metal Chlorates. DTIC. [Link]
-
Markowitz, M. M., & Boryta, D. A. (1962). The Differential Thermal Analysis of Perchlorates. VI. Transient Perchlorate Formation during the Pyrolysis of the Alkali Metal Chlorates. The Journal of Physical Chemistry. [Link]
-
Markowitz, M. M., & Boryta, D. A. (1965). The Differential Thermal Analysis of Perchlorates. VII. Catalytic Decompositions of the Alkali Metal Perchlorates by Manganese Dioxide. The Journal of Physical Chemistry. [Link]
-
Janković, B., & Smičiklas, I. (2011). The non-isothermal combustion process of hydrogen peroxide treated animal bones. Kinetic analysis. Thermochimica Acta, 521, 130–8. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis of a) 1 a–f and b) 2 a–f. [Link]
-
California Department of Toxic Substances Control. (n.d.). Perchlorate. DTSC. [Link]
-
Wikipedia. (n.d.). Perchlorate. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis/differential thermal analysis (TGA/DTA) plots of gallium oxide (Ga2O3) powder. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Perchlorates | Public Health Statement. CDC. [Link]
-
National Center for Biotechnology Information. (2022). Toxicological Profile for Perchlorates. NIH. [Link]
-
California Department of Toxic Substances Control. (n.d.). DTSC Perchlorate & Best Management Practices Fact Sheet. DTSC. [Link]
-
University of California, Santa Barbara. (2012). Standard Operating Procedure: Pyrophorics - Gallium alkyls. [Link]
-
ResearchGate. (n.d.). TGA curves obtained for (a) gallium and (b) platinum resins. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Gallium. [Link]
-
PubChem. (n.d.). Gallium(3+) perchlorate. National Institutes of Health. [Link]
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
-
Foster, L. S., et al. (1933). (I) The Reaction of Gallium with Perchloric Acid and (II) the Preparation and Properties of Gallium Perchlorate Hydrates. Journal of the American Chemical Society. [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis. [Link]
-
Zhang, Y., et al. (2021). Thermal kinetics, thermodynamics, decomposition mechanism, and thermal safety performance of typical ammonium perchlorate-based molecular perovskite energetic materials. Scientific Reports. [Link]
-
Berbenni, V., & Marini, A. (2005). Thermal decomposition of gallium nitrate hydrate Ga(NO3)3·xH2O. Journal of Thermal Analysis and Calorimetry. [Link]
-
Wang, F., et al. (2021). Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics. RSC Advances. [Link]
-
Rudolph, W. W., & Fischer, D. (2009). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Dalton Transactions. [Link]
-
DTIC. (1966). A STUDY OF THE DECOMPOSITION MECHANISM OF AMMONIUM PERCHLORATE. [Link]
-
Wikipedia. (n.d.). Gallium. Retrieved from Wikipedia. [Link]
-
Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]
-
BuyersGuideChem. (n.d.). Gallium perchlorate 6-hydrate. [Link]
-
Wikipedia. (n.d.). Gallium(III) chloride. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). The thermal decomposition of gallium nitrate hydrate, Ga(NO3)3•9H2O. [Link]
-
ResearchGate. (n.d.). Formation and Thermal Decomposition of Gallium Oxynitride Compounds. [Link]
-
Galwey, A. K., & Mohamed, M. A. (1984). Thermal decomposition of nitryl perchlorate. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
-
CPG | The Plastics Pro. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube. [Link]
-
Semantic Scholar. (2005). Thermal decomposition of gallium nitrate hydrate Ga(NO3)3×xH2O. [Link]
-
DTIC. (1968). THE THERMAL DECOMPOSITION OF AMMONIUM PERCHLORATE. [Link]
-
Vyazovkin, S., & Wight, C. A. (1999). Kinetics of Thermal Decomposition of Cubic Ammonium Perchlorate. Chemistry of Materials. [Link]
-
Jakse, N., et al. (2024). Gallium Trichloride Fluid: Dimer Dissociation Mechanism, Local Structure, and Atomic Dynamics. Molecules. [Link]
-
Li, Y., et al. (2023). Thermal decomposition of ammonium perchlorate - A TGA-FTIR-MS study: Part i. Journal of Analytical and Applied Pyrolysis. [Link]
-
ResearchGate. (2019). Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate. [Link]
Sources
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. Perchlorate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 高氯酸镓 水合物 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 6. Gallium(III) perchlorate, 50% w/w aq. soln., Reagent Grade, Thermo Scientific 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Gallium(3+) perchlorate | ClGaO4+2 | CID 22604310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Gallium(III) perchlorate 99.999 trace metals 81029-07-4 [sigmaaldrich.com]
- 13. westlab.com [westlab.com]
- 14. Gallium perchlorate 6-hydrate | ClH O4 . 1/3 Ga . 2 H2 O - BuyersGuideChem [buyersguidechem.com]
- 15. GALLIUM PERCHLORATE, HYDRATED | 17835-81-3 [amp.chemicalbook.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tainstruments.com [tainstruments.com]
- 21. mt.com [mt.com]
- 22. azom.com [azom.com]
A Technical Guide to the Solubility of Gallium Triperchlorate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of gallium triperchlorate, Ga(ClO₄)₃, in organic solvents. Recognizing the scarcity of published quantitative data for this specific salt, this document emphasizes the foundational physicochemical principles that govern its solubility. It offers a predictive model for solubility in various common organic solvent classes and presents a detailed, self-validating experimental protocol for researchers to accurately determine these values. This guide is intended for researchers, chemists, and drug development professionals who utilize gallium compounds in non-aqueous systems for synthesis, catalysis, or the development of novel therapeutics. Safety protocols for handling perchlorate salts are integrated throughout, ensuring a trustworthy and field-applicable resource.
Introduction: The Growing Relevance of Non-Aqueous Gallium Chemistry
Gallium-based compounds have emerged as a significant class of metallodrugs, with therapeutic potential extending to oncology and infectious diseases.[1] Gallium(III) exhibits unique biochemical properties, often functioning as an iron(III) mimetic, which allows it to disrupt critical iron-dependent pathways in cancer cells and microbes.[1] The development of next-generation gallium therapeutics frequently requires synthetic transformations in non-aqueous media to achieve specific molecular architectures and enhance bioavailability.
This guide bridges that knowledge gap. Instead of merely reporting non-existent data, we provide the theoretical foundation and practical methodology to empower researchers to predict, measure, and apply the solubility of this compound in their specific systems.
Theoretical Framework for Solubility Prediction
The dissolution of an ionic salt like this compound in any solvent is a thermodynamic process governed by the balance between the energy required to break apart the crystal lattice (Lattice Energy) and the energy released when the resulting ions are stabilized by solvent molecules (Solvation Energy). For dissolution to be favorable, the solvation energy must overcome the lattice energy.
Key Physicochemical Principles
Several key properties of the solvent and solute dictate the energetics of this process:
-
"Like Dissolves Like" : This fundamental principle states that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[2][3] this compound is a highly polar, ionic salt. Therefore, it is expected to have negligible solubility in non-polar solvents (e.g., hexane, toluene) and higher solubility in polar solvents.[2][4]
-
Dielectric Constant (ε) : This bulk property reflects a solvent's ability to reduce the electrostatic attraction between the Ga³⁺ and ClO₄⁻ ions.[5] Solvents with a high dielectric constant (typically ε > 15) are more effective at shielding these charges and promoting dissociation.
-
Solvent Donor Number (DN) : More than just a bulk property, the Donor Number quantifies a solvent's ability to act as a Lewis base and donate a pair of electrons to a cation.[6][7] This is particularly crucial for the solvation of the small, hard Ga³⁺ cation. Solvents with high donor numbers (e.g., DMSO, DMF, Pyridine) form strong coordinative bonds with Ga³⁺, leading to high solvation energy and thus greater solubility.[6] The Donor Number is often a more reliable predictor of solubility for metal salts than the dielectric constant alone.[7]
-
Ion Properties : The Ga³⁺ cation is small and highly charged, making it a "hard" Lewis acid that prefers to coordinate with "hard" Lewis base solvents (those with oxygen or nitrogen donor atoms).[1][8] The perchlorate anion (ClO₄⁻) is large, symmetric, and has a delocalized charge, making it a very weakly coordinating anion. This is advantageous, as it is less likely to compete with solvent molecules for a place in the gallium ion's primary coordination sphere.[9]
Predictive Assessment of Solubility
Based on these principles, we can qualitatively predict the solubility of Ga(ClO₄)₃ in various classes of organic solvents.
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Donor Number (DN) | Predicted Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | High | Moderate-High | High | Strong hydrogen bonding and high polarity effectively solvate both ions. |
| Aprotic Polar | Acetonitrile (MeCN), DMSO, DMF | High | Moderate-High | High | High dielectric constant and strong donor properties (especially O/N atoms) lead to strong Ga³⁺ solvation. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Low-Moderate | Moderate | Moderate to Low | Moderate donor number allows for some Ga³⁺ coordination, but the low dielectric constant limits ion separation. |
| Ketones | Acetone | Moderate | Moderate | Moderate | The carbonyl oxygen is a good donor, and the dielectric constant is sufficient for some dissolution. |
| Halogenated | Dichloromethane (DCM) | Low | Very Low | Very Low | Poor donor ability and low polarity make solvation highly unfavorable. |
| Hydrocarbons | Hexane, Toluene | Very Low | Very Low | Negligible | Non-polar nature provides no mechanism to overcome the salt's lattice energy. |
Note: Dielectric constant and Donor Number values are generalized for the class. Specific values can be found in chemical literature.[10]
Logical Framework for Solubility
The interplay of these factors determines the ultimate solubility of this compound in an organic medium.
Caption: Factors influencing Ga(ClO₄)₃ solubility.
Experimental Protocol for Solubility Determination
The following section details a robust, self-validating protocol for the experimental determination of this compound solubility using the widely accepted isothermal shake-flask method.[11][12][13]
Safety and Handling Precautions
WARNING: this compound is a strong oxidizing agent.[14] Mixtures with organic compounds, reducing agents, or finely powdered metals can be reactive and potentially explosive upon heating or friction.[15][16][17]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., neoprene, butyl rubber).[17][18]
-
Work Area: Conduct all operations in a certified chemical fume hood. Ensure no combustible materials (paper towels, organic solvents) are in the immediate vicinity. Keep a Class D fire extinguisher (for combustible metals) and a sand bucket readily available.[18]
-
Spill Management: In case of a spill, do not use paper towels or other combustible materials for cleanup. Decontaminate the area with a weak reducing agent (e.g., sodium bisulfite solution) or absorb with an inert material like sand or soda ash.[18] Prevent spills from entering drains.[19]
-
Waste Disposal: All waste containing gallium perchlorate must be treated as hazardous waste and disposed of according to institutional guidelines.[18]
Materials and Reagents
-
Gallium(III) perchlorate hydrate (Ga(ClO₄)₃ · xH₂O) or anhydrous Ga(ClO₄)₃. Note: If using the hydrate, the water content must be known or the anhydrous form must be prepared, as water significantly affects solubility.
-
High-purity (≥99.5%, anhydrous) organic solvent of interest.
-
Glass vials with PTFE-lined screw caps.
-
Orbital shaker or magnetic stirrer with temperature control.
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material).
-
Analytical balance (±0.1 mg).
-
Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Atomic Absorption Spectrometer (AAS).[20]
-
Certified gallium standard for ICP/AAS calibration.[20]
-
Volumetric flasks and pipettes.
Step-by-Step Methodology
This protocol is designed as a flowchart for clarity and reproducibility.
Caption: Experimental workflow for solubility determination.
Causality and Self-Validation
-
Why excess salt? (Step 1): Adding an excess of the solid ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[13]
-
Why constant temperature? (Step 3): Solubility is highly temperature-dependent.[4][21] Maintaining a constant temperature is critical for obtaining a precise and meaningful value.
-
Why extended equilibration? (Step 3): Reaching a true thermodynamic equilibrium between the solid and dissolved phases can be slow. Shaking for at least 24-48 hours ensures the dissolution process is complete.[13]
-
Why filter the aliquot? (Step 5): It is crucial to analyze only the dissolved portion. The 0.2 µm filter removes any suspended microcrystals, preventing artificially high results.[13]
-
Why ICP-OES/AAS? (Step 6): These techniques are highly sensitive and specific for quantifying metal ions like gallium, providing accurate concentration data even at low solubility levels.[22][23]
-
Why the validation step? (Step 7): The core of a self-validating protocol. If the concentration does not change between two distant time points (e.g., 48h and 72h), it provides strong evidence that a stable equilibrium has been achieved.[13]
Data Calculation and Reporting
-
From the ICP-OES analysis, determine the concentration of gallium (C_Ga) in the diluted sample (in mg/L).
-
Back-calculate the mass of gallium (m_Ga) in the initial filtered aliquot.
-
Convert the mass of gallium to the mass of this compound (m_salt) using their molar masses: m_salt = m_Ga * (MolarMass_Ga(ClO₄)₃ / MolarMass_Ga)
-
The mass of the solvent (m_solvent) in the aliquot is the total mass of the aliquot minus the calculated mass of the salt (m_salt).
-
Express the solubility in standard units, typically as grams of solute per 100 g of solvent : Solubility = (m_salt / m_solvent) * 100
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is not widely published, a robust predictive framework can be established based on fundamental principles of coordination chemistry and thermodynamics. Polarity, and especially the solvent's Donor Number, are the most critical parameters for predicting solubility, with polar, high-DN solvents like acetonitrile, DMSO, and DMF expected to be most effective.
For drug development professionals and synthetic chemists, the provided experimental protocol offers a reliable, safe, and self-validating method to determine the precise solubility in any solvent of interest. By combining theoretical prediction with rigorous experimental determination, researchers can rationally select solvent systems, optimize reaction conditions, and accelerate the development of novel gallium-based technologies and therapeutics.
References
-
Coordination and Organometallic Chemistry of Novel Gallium Complexes: Synthesis, Reactivity and Spectroscopy . Scholarship@Western. [Link]
-
Coordination and Organometallic Chemistry of Novel Gallium Complexes: Synthesis, Reactivity and Spectroscopy . CORE. [Link]
-
Design localized high concentration electrolytes via donor number and solubility . ChemRxiv. [Link]
-
Understanding and applying the donor number of electrolytes in lithium metal batteries . Energy & Environmental Science (RSC Publishing). [Link]
-
Factors affecting solubility . Unknown Source. [Link]
-
Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K . ACS Publications. [Link]
-
a) Isothermal method (detecting composition of a saturated solution at a given temperature) . ResearchGate. [Link]
-
Enabling rational electrolyte design for lithium batteries through precise descriptors: progress and future perspectives . Journal of Materials Chemistry A (RSC Publishing). [Link]
-
a Donor numbers (DN) and dielectric constants (ε) for some solvents... . ResearchGate. [Link]
-
Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability . MDPI. [Link]
-
Factors That Affect Solubility The nature of solute and solvent . Entri. [Link]
-
solubility experimental methods.pptx . Slideshare. [Link]
-
a) Dielectric constant and donor number of some solvents for... . ResearchGate. [Link]
-
Experiment 4 Solubility of a Salt . Unknown Source. [Link]
-
Factors Affecting Solubility . BYJU'S. [Link]
-
Coordination complexes of gallium(III) and indium(III) halides. VI. The structures of gallium(III) halide complexes with 1,10-phenanthroline . ResearchGate. [Link]
-
Gallium(III) Complexes with Aminecarboxylato-, Amine- and Carboxylato Ligands . Elektronische Hochschulschriften der LMU München. [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure . ACS Publications. [Link]
-
Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters . RSC Publishing. [Link]
-
Solubility and Factors Affecting Solubility . Chemistry LibreTexts. [Link]
-
Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters . ResearchGate. [Link]
-
13.3: Factors Affecting Solubility . Chemistry LibreTexts. [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review . Biointerface Research in Applied Chemistry. [Link]
-
Gallium Perchlorate Hydrate . AMERICAN ELEMENTS®. [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note . ResearchGate. [Link]
-
Sodium Perchlorate Solution Safety Data Sheet Rev . American Pacific. [Link]
-
Common Name: SODIUM PERCHLORATE HAZARD SUMMARY . NJ.gov. [Link]
-
PERCHLORIC ACID SAFETY GUIDELINES . Concordia University. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]
-
Gallium perchlorate 6-hydrate . BuyersGuideChem. [Link]
-
Gallium ICP Standard Solution . Carl ROTH. [Link]
-
(PDF) Spectrophotometric and Inductively Coupled Plasma–Optical Emission Spectroscopy Determination of Gallium in Natural Soils and Soils Polluted by Industry: Relationships between Elements . ResearchGate. [Link]
-
Direct determination of gallium in bauxite employing ICP OES using the reference element technique for interference elimination . ResearchGate. [Link]
-
DTSC Perchlorate & Best Management Practices Fact Sheet . CA.gov. [Link]
-
Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Perchloric Acid . Unknown Source. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]
-
Virtual Labs . ChemCollective. [Link]
-
Low level determination of gallium isotopes by ICP-QQQ . NIH. [Link]
-
Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry) . Unknown Source. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. entri.app [entri.app]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Enabling rational electrolyte design for lithium batteries through precise descriptors: progress and future perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA07449A [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Understanding and applying the donor number of electrolytes in lithium metal batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. "Coordination and Organometallic Chemistry of Novel Gallium Complexes" by Jeremy L. Bourque [ir.lib.uwo.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. americanelements.com [americanelements.com]
- 15. ampac.us [ampac.us]
- 16. nj.gov [nj.gov]
- 17. concordia.ca [concordia.ca]
- 18. lsuhsc.edu [lsuhsc.edu]
- 19. dtsc.ca.gov [dtsc.ca.gov]
- 20. Gallium ICP Standard Solution | Single element standards for ICP-OES – ready for use | ICP-OES Standards | Standards for AAS and ICP | Instrumental Analysis | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to Gallium Triperchlorate: From Aqueous Speciation to In Silico Methodologies
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Gallium triperchlorate, Ga(ClO₄)₃, while a seemingly simple inorganic salt, presents a complex and fascinating subject for theoretical and computational investigation, particularly concerning its behavior in aqueous solutions, which is paramount to its applications in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the theoretical underpinnings and computational methodologies applied to understand the structure, stability, and dynamics of this compound species. The primary focus of this document is on the well-characterized hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, the dominant species in aqueous perchlorate solutions, for which a wealth of spectroscopic and computational data exists. Furthermore, this guide establishes a rigorous computational framework for future investigations into the less-understood anhydrous and solid-state forms of this compound, offering insights into the selection of appropriate theoretical models, basis sets, and simulation protocols.
Introduction: The Significance of Gallium and the Role of the Perchlorate Anion
Gallium(III) has emerged as a compelling cation in the development of new therapeutic and diagnostic agents, largely owing to its chemical similarities to Fe(III). This mimicry allows Ga(III) to interfere with iron-dependent pathways in pathogenic microorganisms and cancer cells, leading to antimicrobial and antineoplastic effects. The bioavailability and reactivity of the Ga(III) ion are critically dependent on its coordination environment. In aqueous media, Ga(III) readily hydrolyzes and forms strong complexes with a variety of ligands.
The perchlorate anion (ClO₄⁻) is often considered "non-coordinating." This property makes this compound an excellent precursor for fundamental studies of gallium chemistry, as it allows for the investigation of the hydrated Ga(III) ion with minimal interference from the counter-ion. Raman spectroscopic studies have confirmed that in aqueous perchlorate solutions, the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, is thermodynamically stable and does not form inner-sphere complexes with the perchlorate anion.[1][2][3] This makes the Ga(ClO₄)₃ solution an ideal system for probing the intrinsic properties of the hydrated gallium cation.
The Hexaaquagallium(III) Ion: A Computationally Validated Species
The primary focus of theoretical and computational studies on this compound has been its aqueous solutions, where the central species of interest is the [Ga(H₂O)₆]³⁺ cation.
Structural and Vibrational Properties: A Synergy of Experiment and Theory
Experimental Raman spectra of aqueous gallium(III) perchlorate solutions show distinct bands that have been assigned to the vibrational modes of the octahedral [Ga(H₂O)₆]³⁺ ion.[1][2][3] These experimental findings are strongly supported by ab initio molecular orbital calculations.
Geometry optimizations and frequency calculations performed using Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2) have been instrumental in validating the experimental assignments.[2][3] A key finding is that while calculations on the isolated [Ga(H₂O)₆]³⁺ cluster provide a good starting point, the inclusion of a second hydration sphere is crucial for accurately reproducing the experimental vibrational frequencies.[2]
For instance, calculations on a [Ga(H₂O)₁₈]³⁺ cluster, which includes six water molecules in the first hydration shell and twelve in the second, yield vibrational frequencies in excellent agreement with experimental Raman data.[2][3]
| Vibrational Mode | Experimental Frequency (cm⁻¹)[1][2] | Calculated Frequency (HF/6-31G*) for [Ga(H₂O)₁₈]³⁺ (cm⁻¹)[2] |
| ν₁(a₁g) Ga-O stretch | 526 | 524 |
| ν₂(e_g) O-Ga-O bend | 430 | (not explicitly reported) |
| ν₅(f₂g) O-Ga-O bend | 328 | (not explicitly reported) |
| ν₃(f₁u) Ga-O stretch (IR) | 510 | (not explicitly reported) |
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for the Hexaaquagallium(III) Ion.
The strong correlation between the calculated and experimental frequencies provides a high degree of confidence in the structural model of the hexaaquagallium(III) ion as the dominant species in perchlorate solutions.
Energetics of Hydration
Theoretical calculations have also provided valuable insights into the thermodynamics of Ga(III) hydration. The calculated binding enthalpy for the formation of the [Ga(H₂O)₆]³⁺ cluster accounts for a significant portion of the experimental single-ion hydration enthalpy of Ga(III).[2] When the second hydration sphere is included in the calculations ([Ga(H₂O)₁₈]³⁺), the theoretical binding enthalpy shows a slight underestimation compared to the experimental value, which is a common observation in such calculations.[2]
Methodological Framework for Computational Studies
The successful computational investigation of gallium-containing species requires careful consideration of the theoretical methods and basis sets employed.
Choice of Theoretical Methods
-
Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2): As demonstrated in the studies of hydrated Ga(III), these ab initio methods can provide reliable geometries and vibrational frequencies, particularly when electron correlation is included at the MP2 level.[2][3] However, for larger systems or solid-state calculations, their computational cost can be prohibitive.
-
Density Functional Theory (DFT): DFT offers a good balance between accuracy and computational efficiency, making it a workhorse for studying metal complexes. A variety of exchange-correlation functionals are available, and their performance can vary depending on the system and the properties of interest. For systems containing main group elements like gallium, hybrid functionals such as B3LYP are often a good starting point.
Basis Sets for Gallium
The choice of basis set is critical for obtaining accurate results. For an element like gallium, which has a significant number of electrons, effective core potentials (ECPs) are often used to reduce computational cost by treating the core electrons implicitly. However, for high-accuracy calculations, all-electron basis sets are preferred.
Correlation-consistent basis sets, such as the cc-pVnZ series (where n=D, T, Q, 5), have been developed for gallium and are recommended for calculations where systematic convergence of the results with respect to basis set size is desired.[1][2][4] For calculations involving anions or excited states, augmented versions of these basis sets (aug-cc-pVnZ) that include diffuse functions are recommended.[1][4]
Consideration of Relativistic Effects
For heavier elements, relativistic effects can become significant and influence their chemical properties.[5] For gallium (Z=31), relativistic effects are generally considered to be minor for many properties, but for high-accuracy calculations, they can be taken into account through methods like the Douglas-Kroll-Hess (DKH) or Zeroth-Order Regular Approximation (ZORA) Hamiltonians.
Computational Protocol for Simulating Aqueous Gallium Perchlorate
A robust computational workflow for investigating the behavior of this compound in aqueous solution would involve a combination of quantum mechanical (QM) and molecular mechanics (MM) methods.
Figure 1: A representative computational workflow for studying aqueous gallium perchlorate.
Step-by-Step Protocol:
-
QM Calculations on Small Clusters:
-
Perform geometry optimization and frequency calculations on the [Ga(H₂O)₆]³⁺ ion using DFT (e.g., B3LYP) with a suitable basis set for gallium (e.g., cc-pVTZ).
-
Systematically add perchlorate anions to the outer sphere of the hydrated gallium ion to study ion pairing and its effect on the structure and vibrational spectra.
-
Expand the explicit water model to include the second hydration shell to improve the accuracy of calculated properties.
-
-
Molecular Dynamics Simulations:
-
Develop or validate a force field for the Ga³⁺ cation and the ClO₄⁻ anion that can accurately reproduce experimental data or high-level QM calculations.
-
Perform classical MD simulations of this compound in a periodic box of water molecules at various concentrations.
-
Analyze the trajectories to obtain radial distribution functions (RDFs), coordination numbers, diffusion coefficients, and water exchange dynamics.
-
-
QM/MM Simulations:
-
For a more accurate description of specific interactions, employ a hybrid QM/MM approach where the Ga³⁺ ion and its first hydration shell are treated with QM, and the rest of the system with MM. This allows for the study of electronic properties and reactivity in a condensed-phase environment.
-
Theoretical Insights into Anhydrous and Solid-State this compound: A Frontier for Investigation
To date, the scientific literature lacks detailed computational studies on the anhydrous or solid-state forms of this compound. However, a robust theoretical framework can be proposed for future investigations.
Predicted Structure and Bonding
In the absence of coordinating water molecules, the perchlorate anions would be expected to directly coordinate to the Ga(III) center. Given the trivalent state of gallium and the monodentate nature of the perchlorate ligand, a coordination number of three, leading to a trigonal planar Ga(ClO₄)₃ molecule, is a plausible starting point for gas-phase calculations. In the solid state, crystal packing effects and the potential for bridging perchlorate ligands could lead to higher coordination numbers and more complex polymeric structures.
Computational Workflow for Solid-State this compound
Figure 2: A proposed computational workflow for the study of solid-state this compound.
Step-by-Step Protocol:
-
Crystal Structure Prediction: In the absence of experimental crystallographic data, initial structural models can be proposed based on known structures of other trivalent metal perchlorates.
-
Periodic DFT Calculations: Employ DFT methods suitable for periodic systems, such as those implemented in VASP, Quantum ESPRESSO, or CRYSTAL. Plane-wave basis sets and pseudopotentials (or ECPs) are commonly used in these calculations.
-
Geometry Optimization: Fully relax the lattice parameters and internal atomic coordinates to find the minimum energy crystal structure.
-
Electronic Structure Analysis: Calculate the electronic band structure and density of states (DOS) to determine the electronic properties of the material, such as the band gap.
-
Phonon Calculations: Perform lattice dynamics calculations to obtain the phonon dispersion curves and vibrational density of states. This allows for the prediction of the theoretical IR and Raman spectra, which can be compared with future experimental data.
Conclusions and Future Outlook
The theoretical and computational investigation of this compound has thus far provided a detailed and validated understanding of its behavior in aqueous solutions, confirming the dominance and stability of the hexaaquagallium(III) ion. The synergy between high-level ab initio calculations and experimental spectroscopy has been pivotal in elucidating the structure and vibrational dynamics of this species.
A significant opportunity for future research lies in the computational exploration of anhydrous and solid-state this compound. The methodological frameworks outlined in this guide provide a clear path for such investigations. Elucidating the intrinsic coordination chemistry of gallium with the perchlorate anion in the absence of water will not only complete our fundamental understanding of this system but also provide valuable data for the design of new gallium-based materials and pharmaceuticals. The continued development of computational methods and computing power will undoubtedly enable more accurate and predictive studies of this and other complex gallium compounds.
References
-
Rudolph, W. W., Fischer, D., & Irmer, G. (2008). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. Dalton Transactions, (33), 4496-4508. [Link]
-
ResearchGate. (n.d.). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Retrieved from [Link]
-
Wilson, A. K., Woon, D. E., Peterson, K. A., & Dunning, T. H., Jr. (1999). Gaussian basis sets for use in correlated molecular calculations. IX. The atoms gallium through krypton. The Journal of Chemical Physics, 110(16), 7667-7676. [Link]
-
Crystal - University of Torino. (n.d.). Gallium Basis-Sets. Retrieved from [Link]
-
Rudolph, W. W., Fischer, D., & Irmer, G. (2008). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Dalton Transactions, (33), 4496-4508. [Link]
-
Liu, K., & Cheng, X. (2021). Computational Study of Structural and Energetic Properties of Ammonium Perchlorate at Interfaces. The Journal of Physical Chemistry C, 125(22), 12166-12175. [Link]
-
Al-Omary, F. A. M., et al. (2021). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Materials, 14(21), 6431. [Link]
-
Zhang, Y., et al. (2022). Decomposition Reaction Mechanism of Ammonium Perchlorate on N-Doped Graphene Surfaces: A Density Functional Theory Study. Molecules, 27(15), 4983. [Link]
-
Dunning, T. H., Jr. (1977). Gaussian basis sets for the atoms gallium through krypton. The Journal of Chemical Physics, 66(3), 1382-1383. [Link]
-
Al-Omary, F. A. M., et al. (2021). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. ResearchGate. [Link]
-
ResearchGate. (2018). Synthesis, crystal structure and DFT calculation of an energetic perchlorate amine salt. [Link]
-
Wikipedia. (n.d.). Relativistic quantum chemistry. [Link]
-
Chroneos, A., et al. (2023). Electronic structure calculations on gallium-vacancy defects in Si1-xGex. Scientific Reports, 13(1), 19965. [Link]
Sources
Gallium Triperchlorate [Ga(ClO₄)₃]: From Synthesis to Spectroscopic Characterization
An In-depth Technical Guide for Researchers
Abstract: This whitepaper provides a comprehensive technical overview of gallium triperchlorate, a compound of interest due to the unique properties of the gallium(III) ion and the energetic nature of the perchlorate anion. The guide details the synthesis of hydrated this compound, explores the significant challenges in preparing its anhydrous form, and presents a thorough analysis of its structural and physicochemical properties. Emphasis is placed on the behavior of this compound in aqueous solutions, where it exists as the stable hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺. This document serves as a foundational resource for researchers in inorganic synthesis, materials science, and drug development, offering field-proven insights into experimental design and characterization.
Introduction: The Context of Gallium(III) Chemistry
Gallium, a post-transition metal in Group 13, was first identified by Paul-Émile Lecoq de Boisbaudran in 1875.[1][2] Its existence had been predicted four years earlier by Dmitri Mendeleev, who called it "eka-aluminum" due to its position in the periodic table.[2] Gallium's electron configuration ([Ar] 3d¹⁰ 4s² 4p¹) dictates its predominant and stable +3 oxidation state in chemical compounds. The Ga³⁺ ion is a relatively small, hard Lewis acid, which leads to the formation of stable coordination complexes, particularly with oxygen-donor ligands.
When combined with the perchlorate anion (ClO₄⁻), a strong oxidizer and a very weakly coordinating anion, the resulting salt, this compound, exhibits properties relevant to both fundamental coordination chemistry and energetic materials science. The primary form of this compound available commercially and synthesized through aqueous routes is the hydrated salt, Gallium(III) Perchlorate Hydrate (Ga(ClO₄)₃•xH₂O).[3][4][5] Understanding the synthesis, stability, and characterization of this compound is crucial for its potential application.
Synthesis and Isolation: The Aqueous Route and the Anhydrous Challenge
The synthesis of this compound is dictated by the intended level of hydration. The hydrated form is straightforward to prepare via aqueous acid-base chemistry, while the anhydrous form presents significant synthetic challenges typical for metal perchlorates.
Synthesis of Hydrated this compound [Ga(ClO₄)₃ • xH₂O]
The preparation of hydrated this compound relies on the reaction of a gallium(III) source with perchloric acid. The choice of starting material—gallium metal, gallium(III) oxide (Ga₂O₃), or pre-formed gallium(III) hydroxide [Ga(OH)₃]—influences the reaction conditions.
Causality of Experimental Design:
-
Starting with Gallium(III) Oxide (Ga₂O₃): This is often the preferred and safest route. Ga₂O₃ is a stable, readily available solid. The reaction proceeds as a standard acid-base neutralization. The primary challenge is the relative inertness of calcined Ga₂O₃, which may require heating to ensure complete reaction.
-
Starting with Gallium Metal (Ga): Direct reaction with perchloric acid is possible but can be vigorous and produce hydrogen gas, posing a safety risk.[6] The reaction is also highly exothermic. This route is less common in a controlled laboratory setting unless high purity from the elemental source is the primary goal.
-
Starting with Gallium(III) Hydroxide [Ga(OH)₃]: This provides a clean and efficient reaction, as the hydroxide is more reactive than the oxide. However, it requires the prior synthesis and purification of Ga(OH)₃.
Experimental Protocol: Synthesis from Gallium(III) Oxide
-
Reagent Preparation: Carefully measure a stoichiometric amount of 70% perchloric acid (HClO₄) required to react with a known mass of high-purity Gallium(III) Oxide (Ga₂O₃). The reaction is: Ga₂O₃ + 6HClO₄ → 2Ga(ClO₄)₃ + 3H₂O. An excess of acid is typically avoided to prevent contamination of the final product.
-
Reaction: In a fume hood, add the Ga₂O₃ powder portion-wise to the stirred perchloric acid solution. Gentle heating (50-60 °C) may be applied to increase the rate of dissolution. The reaction vessel should be made of glass or Teflon, as perchlorates can react with metals.
-
Filtration: Once the Ga₂O₃ has completely dissolved, resulting in a clear solution, it should be hot-filtered through a fine-porosity glass frit to remove any unreacted starting material or particulate impurities.
-
Crystallization: The resulting clear, colorless solution of aqueous this compound is transferred to a crystallizing dish. Slow evaporation of the solvent under reduced pressure or in a desiccator over a suitable drying agent (e.g., concentrated H₂SO₄) will yield colorless, crystalline chunks of Ga(ClO₄)₃ • xH₂O.
-
Isolation and Storage: The crystals are isolated by filtration, washed sparingly with a minimal amount of ice-cold distilled water to remove surface impurities, and then dried under vacuum. The product is deliquescent and a strong oxidizer; it must be stored in a tightly sealed container away from organic materials.[4]
Workflow for Synthesis of Hydrated this compound
Caption: Workflow for the synthesis of hydrated this compound.
The Challenge of Anhydrous this compound
The synthesis of anhydrous this compound is a significant challenge. Heating the hydrated salt is not a viable method. The strong coordination of water molecules to the acidic Ga³⁺ ion means that thermal dehydration typically leads to hydrolysis, forming gallium oxyperchlorates or decomposing into gallium oxide and volatile chlorine oxides.
Hypothetical Synthetic Strategies (Based on Analogy): A potential, albeit hazardous, route could involve the reaction of anhydrous gallium(III) chloride (GaCl₃) with a non-aqueous perchlorate source, such as silver perchlorate (AgClO₄) in an inert solvent.
GaCl₃ + 3AgClO₄ → Ga(ClO₄)₃ + 3AgCl(s)
This method relies on the precipitation of insoluble silver chloride to drive the reaction to completion. The entire process would need to be conducted under strictly anhydrous and inert conditions due to the extreme reactivity and potentially explosive nature of anhydrous metal perchlorates.
Structural Characterization & Initial Investigation
The characterization of this compound reveals a stark difference between its behavior in aqueous solution and its properties in the solid state.
Speciation in Aqueous Solution
In aqueous perchlorate solutions, the gallium(III) ion exists as the thermodynamically stable hexaaquagallium(III) cation, [Ga(H₂O)₆]³⁺.[7] Raman spectroscopic studies provide definitive evidence for this structure.
-
Key Spectroscopic Features: A strongly polarized Raman band at 526 cm⁻¹ is assigned to the symmetric Ga-O stretching mode (ν₁) of the octahedral [Ga(H₂O)₆]³⁺ complex.[7] Other modes corresponding to this complex are also observed.
-
Non-Coordinating Anion: The perchlorate ion does not form inner-sphere complexes with the Ga³⁺ ion in solution. This is because the water molecules are strong Lewis bases that effectively coordinate to the hard Ga³⁺ cation, and the perchlorate anion is an extremely poor ligand. The ions exist as a solvent-separated ion pair.[7]
Diagram of Aqueous Speciation
Caption: Dissolution and speciation of this compound in water.
Solid-State Characterization
The investigation of the isolated crystalline hydrate involves a suite of analytical techniques to confirm its composition and structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of Ga(ClO₄)₃ • xH₂O is expected to show strong, broad absorptions in the 3500-3000 cm⁻¹ region, characteristic of O-H stretching in coordinated water molecules. Sharp, intense bands associated with the perchlorate anion (Cl-O stretches) would also be prominent.
-
Thermogravimetric Analysis (TGA): TGA is crucial for determining the number of water molecules (x) in the hydrate. A TGA thermogram would show a distinct mass loss step corresponding to dehydration, followed by a more complex, often rapid decomposition at higher temperatures (around 175 °C), reflecting the energetic nature of the perchlorate salt.[4][8][9]
-
X-Ray Diffraction (XRD): Single-crystal or powder XRD is the definitive method for determining the solid-state structure, including the coordination geometry around the gallium center and the arrangement of perchlorate anions and water molecules in the crystal lattice.
Physicochemical Properties
The known properties of this compound are primarily based on its hydrated form. These data are critical for handling, storage, and application design.
| Property | Value | Source(s) |
| Chemical Formula | Ga(ClO₄)₃ • xH₂O | [4] |
| Molecular Weight | 368.07 g/mol (anhydrous basis) | [4][10] |
| Appearance | Colorless/white chunks or crystals | [3][4] |
| Melting Point | 175 °C (decomposes) | [4][8][9] |
| Density (6-hydrate) | 1.514 g/mL at 25 °C | [9][11] |
| CAS Number | 81029-07-4 (hydrate) | [4][5] |
| Safety | GHS03: Oxidizing Solid (Danger) | [4][12] |
Reactivity and Hazards:
-
Oxidizing Agent: As with all perchlorates, this compound is a strong oxidizing agent. It can form reactive or explosive mixtures with organic compounds, reducing agents, and finely powdered metals.[3]
-
Hydrolysis: In aqueous solution, the [Ga(H₂O)₆]³⁺ ion is acidic and undergoes hydrolysis, releasing H⁺ ions.[13][14] The extent of hydrolysis is dependent on concentration and pH.
-
Handling Precautions: Due to its corrosive and oxidizing nature, appropriate personal protective equipment (eyeshields, gloves) must be worn.[4] It should be handled in a well-ventilated area, and contact with combustible materials must be strictly avoided.
Conclusion and Future Outlook
This compound, primarily investigated in its hydrated form, is a classic example of a Group 13 metal salt. Its synthesis via aqueous routes is well-understood, and its behavior in solution is dominated by the formation of the stable hexaaquagallium(III) complex. This stability makes it a useful precursor for studies involving the [Ga(H₂O)₆]³⁺ ion without interference from coordinating anions.
Significant research opportunities remain, particularly in the following areas:
-
Anhydrous Synthesis: Developing a safe and reliable method for synthesizing anhydrous Ga(ClO₄)₃ would open avenues for non-aqueous coordination chemistry and its study as a pure energetic material.
-
Structural Elucidation: A modern, high-resolution single-crystal X-ray diffraction study of the various hydrates would provide precise structural information, which appears to be lacking in recent literature.
-
Applications: While gallium nitrate has seen extensive research in medical applications, the unique properties of this compound could be explored in areas such as catalysis, as an electrolyte in non-aqueous battery systems, or as a precursor for gallium-containing energetic materials.
This guide provides a solid foundation for such future investigations, grounding new research in the established principles of gallium chemistry.
References
-
American Elements. Gallium Perchlorate Hydrate.
-
Sigma-Aldrich. Gallium(III) perchlorate hydrate.
-
BuyersGuideChem. Gallium perchlorate 6-hydrate.
-
FUNCMATER. Gallium(III) perchlorate hydrate (Ga(ClO4)3•xH2O)- Crystalline.
-
ECHEMI. Buy Gallium(III) perchlorate Different Grade from Amitychem.
-
Rudolph, W., et al. (2009). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. ResearchGate.
-
Chemsrc. GALLIUM PERCHLORATE, HYDRATED.
-
Sigma-Aldrich. Gallium(III) perchlorate 99.999 trace metals.
-
Wikipedia. Gallium(III) chloride.
-
PubChem. Gallium perchlorate.
-
PubChem. Gallium(3+) perchlorate.
-
Craig, H. R., & Tyree, S. Y. (1969). Hydrolytic behavior of gallium(III) perchlorate. Inorganic Chemistry.
-
Brown, D. S. (1953). (I) The Reaction of Gallium with Perchloric Acid and (II) the Preparation and Properties of Gallium Perchlorate Hydrates. Journal of the American Chemical Society.
-
De Stefano, C., et al. (1998). Gallium(III) polyhydroxocations in aqueous perchlorate media. ResearchGate.
-
PubChem. Gallium chloride.
-
Royal Society of Chemistry. Gallium.
-
ProChem, Inc. Gallium (III) Chloride, anhydrous.
-
Fisher Scientific. Gallium(III) chloride, 99.99+%, (trace metal basis), Anhydrous.
-
ACS Publications. Inorganic Chemistry.
-
Google Patents. US5525598A - Gallium (III) complexes in pharmaceutical compositions.
-
USGS Publications Warehouse. Gallium--A smart metal.
-
ResearchGate. Raman spectrum of crystalline GaCl3 at 20°C.
-
YouTube. Gallium: An Alien Metal.
-
MINING.COM. Critical Metals makes gallium discovery at Tanbreez REE project.
-
PubMed Central. Gallium Trichloride Fluid: Dimer Dissociation Mechanism, Local Structure, and Atomic Dynamics.
-
Wikipedia. Iridium.
Sources
- 1. Gallium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 2. Gallium--A smart metal [pubs.usgs.gov]
- 3. americanelements.com [americanelements.com]
- 4. 高氯酸镓 水合物 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 5. wholesale Gallium(III) perchlorate hydrate Crystalline - FUNCMATER [funcmater.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. GALLIUM PERCHLORATE, HYDRATED | CAS#:17835-81-3 | Chemsrc [chemsrc.com]
- 10. Gallium perchlorate | Cl3GaO12 | CID 16685152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Gallium perchlorate 6-hydrate | ClH O4 . 1/3 Ga . 2 H2 O - BuyersGuideChem [buyersguidechem.com]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. Gallium(III) chloride - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Anhydrous Gallium Triperchlorate: A Comprehensive Technical Guide for Researchers
Abstract
Anhydrous gallium triperchlorate, Ga(ClO₄)₃, is a powerful oxidizing agent with significant potential in specialized chemical synthesis and materials science. However, its anhydrous form is exceptionally hazardous, demanding meticulous handling and a deep understanding of its properties. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of anhydrous this compound. It outlines a proposed synthesis protocol, details critical safety and handling procedures, and discusses its reactivity. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this energetic material.
Introduction: The Nature of Anhydrous Metal Perchlorates
Metal perchlorates are salts of perchloric acid, and in their anhydrous state, they are a class of compounds known for their potent oxidizing capabilities. The absence of water molecules in the crystal lattice significantly increases their reactivity and potential for explosive decomposition, especially when in contact with organic materials or subjected to heat or shock.[1][2] Anhydrous perchlorates, including the subject of this guide, must be handled with extreme caution in controlled laboratory settings.[3][4]
Gallium, a group 13 element, forms a trivalent cation (Ga³⁺) which, when combined with three perchlorate anions (ClO₄⁻), results in this compound. While the hydrated form, gallium(III) perchlorate hydrate (Ga(ClO₄)₃·xH₂O), is commercially available and has been studied in aqueous solutions, the anhydrous variant remains a compound with limited directly reported experimental data.[5] This guide aims to bridge this knowledge gap by combining existing data on the hydrated form with established principles of inorganic and materials chemistry to provide a scientifically grounded technical overview.
Physicochemical Properties of this compound
Due to the scarcity of direct experimental data for anhydrous this compound, the following properties are a combination of data for the hydrated form and extrapolations based on the behavior of other anhydrous metal perchlorates.
Physical Properties
| Property | Value (Anhydrous - Estimated) | Value (Hydrated) | Source(s) |
| Molecular Formula | Ga(ClO₄)₃ | Ga(ClO₄)₃ · xH₂O | |
| Molecular Weight | 368.07 g/mol | 476.17 g/mol (for hexahydrate) | [5][6] |
| Appearance | White crystalline solid (presumed) | Colorless solution or solid chunks | [5] |
| Melting Point | Decomposes violently before melting | Decomposes at 175 °C | |
| Boiling Point | Not applicable (decomposes) | Not applicable | |
| Density | > 2.47 g/cm³ | 1.514 g/mL at 25 °C (for a solution) | [5] |
| Solubility | Soluble in non-aqueous polar organic solvents (e.g., DMSO, acetonitrile). Reacts violently with water. | Very soluble in water. | [7] |
Note: The density of the anhydrous form is expected to be significantly higher than that of the hydrated form or its aqueous solutions. All handling of the anhydrous material should assume it is highly sensitive to moisture.[8]
Chemical Properties and Reactivity
Anhydrous this compound is a strong oxidizing agent due to the high oxidation state of chlorine (+7) in the perchlorate anion. Its reactivity is dominated by this characteristic.
-
Reaction with Water: Anhydrous this compound is expected to react violently and exothermically with water, leading to the formation of the hydrated species and potentially hazardous splattering.[8] This hydrolysis reaction is rapid and energetic.
-
Thermal Decomposition: While the specific decomposition temperature of anhydrous this compound is not documented, it is expected to decompose at a lower temperature than its hydrated counterpart and with significantly greater energy release.[9] The decomposition of other anhydrous metal perchlorates can be explosive.[1] Decomposition products are likely to include gallium oxide, chlorine, and oxygen.
-
Reactivity with Organic Compounds: Contact with organic materials, reducing agents, and finely powdered metals can lead to the formation of shock-sensitive and explosive mixtures.[2][10] Extreme care must be taken to avoid any contact with such materials.
-
Lewis Acidity: The gallium(III) center is a Lewis acid and can form complexes with various ligands. In non-aqueous solutions, it can participate in a range of chemical reactions relevant to catalysis and organic synthesis.[8]
Proposed Synthesis of Anhydrous this compound
Direct dehydration of gallium(III) perchlorate hydrate is strongly discouraged as it is an extremely hazardous process that can lead to violent explosions. A plausible and potentially safer, though still highly hazardous, synthetic route involves the reaction of anhydrous gallium trichloride with a suitable perchlorinating agent. The following protocol is proposed based on a known method for synthesizing other anhydrous metal perchlorates and should only be attempted by experienced chemists in a specialized laboratory equipped for handling explosive and moisture-sensitive compounds.[11]
Conceptual Experimental Workflow
Caption: Proposed workflow for the synthesis of anhydrous this compound.
Step-by-Step Methodology
WARNING: This is a theoretical protocol for a highly hazardous synthesis and should not be attempted without a thorough risk assessment and in a facility designed for such work.
-
Preparation of Anhydrous Gallium Trichloride: Anhydrous gallium trichloride can be prepared by the direct reaction of gallium metal with dry chlorine gas or by reacting gallium oxide with thionyl chloride.[12][13] The resulting GaCl₃ must be purified, typically by sublimation, to ensure it is free of moisture and other impurities.
-
Reaction Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of dry, inert gas (e.g., argon). The reaction should be conducted in a robust reaction vessel equipped with a magnetic stirrer, a low-temperature thermometer, and an addition funnel, all connected to a manifold for inert gas and vacuum.
-
Synthesis: a. Anhydrous gallium trichloride is dissolved in a dry, inert solvent (e.g., dichloromethane). b. The solution is cooled to between -45 °C and -25 °C using a suitable cooling bath.[11] c. A stoichiometric amount of chlorine perchlorate, prepared separately, is slowly added to the cooled solution with vigorous stirring. The reaction is expected to be: GaCl₃ + 3 ClOClO₃ → Ga(ClO₄)₃ + 3 Cl₂ d. The reaction mixture is stirred at low temperature for several hours. The completion of the reaction can be monitored by the cessation of chlorine gas evolution.[11]
-
Isolation and Purification: a. The solid product, anhydrous this compound, is isolated by filtration under an inert atmosphere. b. The product is washed with fresh, dry solvent to remove any unreacted starting materials and byproducts. c. The final product is dried under high vacuum to remove any residual solvent.
-
Handling and Storage: The anhydrous product must be handled exclusively in an inert atmosphere glovebox. It should be stored in a tightly sealed container, under an inert atmosphere, and in a designated explosives storage cabinet away from any organic or combustible materials.[3][14]
Safety, Handling, and Hazard Management
The primary hazards associated with anhydrous this compound are its extreme reactivity as an oxidizer and its potential to be explosive.
Hazard Identification and Mitigation
Caption: Key hazards of anhydrous this compound and corresponding mitigation strategies.
Personal Protective Equipment (PPE)
When handling anhydrous this compound, the following PPE is mandatory:
-
A full-face shield and chemical splash goggles.[3]
-
A flame-retardant lab coat.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[3]
-
An apron made of a non-combustible material.
Spill and Waste Disposal
-
Spills: In the event of a spill, the area should be evacuated. The spill should be cleaned up using non-combustible, inert materials (e.g., sand). Do not use organic-based absorbents.
-
Waste Disposal: All waste containing anhydrous this compound must be treated as explosive waste and disposed of according to institutional and regulatory guidelines. It should never be mixed with other chemical waste streams.
Spectroscopic Characterization
While no specific spectroscopic data for anhydrous this compound is readily available, Raman spectroscopy of aqueous solutions of gallium(III) perchlorate has been performed. These studies show a prominent, polarized band at 526 cm⁻¹, which is assigned to the symmetric Ga-O stretching mode of the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺.[15][16] This indicates that in aqueous solution, the perchlorate ions do not form inner-sphere complexes with the gallium cation.[15][16] Any future characterization of the anhydrous material would likely involve solid-state Raman and IR spectroscopy, which would show characteristic bands for the perchlorate anion and the Ga-O bonds in the absence of coordinated water.
Applications and Future Research
The high reactivity of anhydrous this compound suggests potential applications as:
-
A powerful oxidizing agent in specialized chemical synthesis.
-
A precursor for the synthesis of other gallium-containing compounds and materials.
-
A component in energetic materials research.
Future research should focus on the safe synthesis and isolation of anhydrous this compound to allow for a thorough characterization of its physical and chemical properties. This would enable a more complete understanding of its potential applications and the development of protocols for its safe utilization.
Conclusion
Anhydrous this compound is a highly energetic and hazardous material with limited direct experimental data available in the scientific literature. This guide has provided a comprehensive overview of its presumed properties, a plausible synthetic route, and the critical safety protocols required for its handling. It is imperative that any work with this compound is approached with the utmost caution and a thorough understanding of the risks involved. Further research into the fundamental properties of anhydrous this compound will be crucial for unlocking its potential in a safe and controlled manner.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Magnesium Perchlorate Anhydrous. Retrieved from [Link]
-
University of Ottawa. (n.d.). Perchloric acid guidelines. Faculty of Science. Retrieved from [Link]
-
Concordia University. (n.d.). PERCHLORIC ACID SAFETY GUIDELINES. Retrieved from [Link]
- Rudolph, W. W., & Fischer, D. (2007). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. Dalton Transactions, (36), 4136-4146.
-
University of California, Santa Barbara. (n.d.). Guidelines for Using Perchloric Acid. Retrieved from [Link]
-
Esco Lifesciences. (n.d.). Perchloric Acid Handling Guidelines. Retrieved from [Link]
-
ResearchGate. (2007, August 10). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Retrieved from [Link]
-
SINOPEG. (n.d.). Gallium TriChloride GaCl3 Anhydrous. Retrieved from [Link]
-
PubChem. (n.d.). Gallium perchlorate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium perchlorate monohydrate. Retrieved from [Link]
- Hernández, L., & Vicente, F. (1992). Electrochemical reduction of gallium(III) in non-aqueous solvents, assisted by 2,2'-bipyridine. Talanta, 39(6), 621–629.
- Schack, C. J., & Christe, K. O. (1977). U.S. Patent No. 4,012,492. Washington, DC: U.S.
-
BuyersGuideChem. (n.d.). Gallium perchlorate 6-hydrate. Retrieved from [Link]
-
Wikipedia. (n.d.). Gallium(III) chloride. Retrieved from [Link]
-
Hangzhou Kaiyada Semiconductor Materials Co., Ltd. (n.d.). Anhydrous gallium trichloride. Retrieved from [Link]
-
PubChem. (n.d.). Gallium chloride. Retrieved from [Link]
-
ResearchGate. (2019, August 5). Thermal Decomposition of Gallium Nitrate Hydrate Ga(NO3)3·xH2O. Retrieved from [Link]
Sources
- 1. concordia.ca [concordia.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Perchloric acid guidelines | Faculty of Science [uottawa.ca]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Gallium perchlorate 6-hydrate | ClH O4 . 1/3 Ga . 2 H2 O - BuyersGuideChem [buyersguidechem.com]
- 6. Gallium perchlorate | Cl3GaO12 | CID 16685152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Electrochemical reduction of gallium(III) in non-aqueous solvents, assisted by 2,2'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zegmetal.com [zegmetal.com]
- 9. researchgate.net [researchgate.net]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. US4012492A - Synthesis of anhydrous metal perchlorates - Google Patents [patents.google.com]
- 12. Gallium(III) chloride - Wikipedia [en.wikipedia.org]
- 13. kydmaterials.com [kydmaterials.com]
- 14. escolifesciences.com [escolifesciences.com]
- 15. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Gallium Triperchlorate as a Lewis Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gallium(III) compounds have emerged as versatile and efficient Lewis acid catalysts in a multitude of organic transformations.[1] Among these, gallium triperchlorate, Ga(ClO₄)₃, presents a unique profile due to the strong electron-withdrawing nature of the perchlorate anion, which is anticipated to enhance the Lewis acidity of the gallium(III) center. While specific literature on the catalytic applications of this compound is not as extensive as for its halide and triflate counterparts, its properties as a potent Lewis acid can be inferred from the well-documented reactivity of other metal perchlorates and gallium(III) salts.[1][2] This guide provides a comprehensive overview of the theoretical basis for using this compound as a Lewis acid catalyst, alongside detailed, proposed protocols for its application in key organic reactions, including Friedel-Crafts acylation, Michael additions, and Diels-Alder reactions. Emphasis is placed on the causal reasoning behind experimental design and stringent safety protocols, given the oxidizing nature of the perchlorate moiety.
Introduction: The Scientific Rationale for this compound in Lewis Acid Catalysis
The efficacy of a Lewis acid in catalyzing organic reactions is fundamentally linked to its ability to accept an electron pair, thereby activating a substrate towards nucleophilic attack. Gallium(III) halides and triflates are well-established Lewis acids, valued for their catalytic activity in various C-C and C-heteroatom bond-forming reactions.[3][4] The Lewis acidity of gallium halides has been computationally studied, indicating a strong electron-accepting ability.[5][6]
The perchlorate anion (ClO₄⁻) is a weakly coordinating anion, a property that is expected to render the corresponding metal cation more electrophilic and, thus, a stronger Lewis acid. Metal perchlorates, such as those of lithium, magnesium, and aluminum, have been successfully employed as Lewis acid catalysts in numerous organic transformations.[2][7][8][9] Therefore, this compound is poised to be a highly effective Lewis acid catalyst.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Chemical Formula | Ga(ClO₄)₃ | [10] |
| Molecular Weight | 368.07 g/mol (anhydrous basis) | [10][11] |
| Appearance | Crystalline solid | [12] |
| Melting Point | 175 °C (decomposes) | [11][13] |
| CAS Number | 17835-81-3 (hydrated) | [13] |
Synthesis of this compound Hydrate
Historically, the preparation of gallium perchlorate hydrates was achieved by the reaction of gallium hydroxide with perchloric acid.[12] This method remains a viable laboratory-scale synthesis.
Protocol for Synthesis of Gallium Perchlorate Hydrate:
-
Freshly precipitate gallium hydroxide by treating an aqueous solution of a gallium(III) salt (e.g., gallium nitrate) with a stoichiometric amount of a base (e.g., sodium carbonate).
-
Carefully wash the gelatinous gallium hydroxide precipitate with deionized water to remove any residual salts.
-
Dissolve the purified gallium hydroxide in a slight excess of aqueous perchloric acid.
-
Gently evaporate the resulting solution to induce crystallization of gallium perchlorate hydrate. The nonahydrate is typically obtained first, which can be converted to the hexahydrate by dehydration over a suitable desiccant like sulfuric or phosphoric acid in a vacuum.[12]
Caution: Perchloric acid is a strong oxidizing acid and should be handled with extreme care in a fume hood, away from organic materials.
Applications in Organic Synthesis: Proposed Protocols
While specific, peer-reviewed protocols for the use of this compound in the following reactions are not widely documented, the subsequent protocols are designed based on established procedures for analogous Lewis acids, such as gallium triflate, gallium chloride, and other metal perchlorates. These should be considered as starting points for experimental investigation and optimization.
Friedel-Crafts Acylation
The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings.[14][15] Lewis acids are crucial for activating the acylating agent.[9] Gallium(III) chloride is a known catalyst for Friedel-Crafts reactions.[16]
Proposed Mechanism:
Caption: Proposed mechanism for Ga(ClO₄)₃-catalyzed Friedel-Crafts acylation.
Experimental Protocol: Acylation of Anisole with Acetic Anhydride
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add a solution of anisole (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene).
-
Add this compound (0.05 - 0.1 eq.) to the stirred solution at room temperature.
-
Add acetic anhydride (1.1 eq.) dropwise to the mixture via the dropping funnel over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired p-methoxyacetophenone.
Michael Addition
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Lewis acids can catalyze this reaction by activating the Michael acceptor.[17] Magnesium perchlorate has been shown to be an effective catalyst for Michael additions.[7]
Proposed Workflow:
Caption: General workflow for a Ga(ClO₄)₃-catalyzed Michael addition.
Experimental Protocol: Addition of Indole to Chalcone
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve chalcone (1.0 eq.) and indole (1.2 eq.) in dry dichloromethane.
-
Add this compound (0.1 eq.) to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction may require gentle heating to proceed at a reasonable rate.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel) to yield the desired 1,4-adduct.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered rings.[18] Lewis acids can significantly accelerate this reaction and control its stereoselectivity by coordinating to the dienophile.[19][20]
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for a Ga(ClO₄)₃-catalyzed Diels-Alder reaction.
Experimental Protocol: Cycloaddition of Cyclopentadiene and Methyl Acrylate
-
Cool a solution of this compound (0.1 eq.) in dry dichloromethane to -78 °C in a flask under a nitrogen atmosphere.
-
Add methyl acrylate (1.0 eq.) to the cold solution and stir for 10 minutes.
-
Add freshly distilled cyclopentadiene (1.5 eq.) dropwise to the reaction mixture.
-
Maintain the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the Diels-Alder adduct. The endo/exo selectivity can be determined by ¹H NMR spectroscopy.
Safety and Handling
Crucial Safety Considerations:
This compound is a strong oxidizing agent.[11] Mixtures with organic compounds can be reactive and potentially explosive, especially upon heating.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Storage: Store in a cool, dry place away from combustible materials.[11]
-
Reactions: All reactions should be conducted behind a safety shield, especially during initial small-scale trials. Avoid heating reactions unless the thermal stability of the reaction mixture has been carefully evaluated.
-
Quenching: Quenching procedures should be performed slowly and at low temperatures to control any exothermic processes.
Conclusion and Future Outlook
This compound holds significant potential as a powerful Lewis acid catalyst in organic synthesis. Its projected high reactivity, based on the properties of the gallium(III) ion and the perchlorate counter-ion, suggests that it could offer advantages in terms of catalytic loading and reaction rates. The protocols outlined in this guide provide a solid foundation for exploring its utility in Friedel-Crafts acylation, Michael additions, and Diels-Alder reactions. It is imperative that future research in this area is conducted with a paramount focus on safety, given the oxidizing nature of this reagent. Further studies are warranted to fully characterize its catalytic scope, selectivity, and potential for asymmetric catalysis.
References
-
Rate Enhancement in Diels-Alder Reactions by Perchlorate Salts in Nonaqueous Solvents: An Alternate Explanation. The Journal of Organic Chemistry. [Link]
-
ChemInform Abstract: Lithium Perchlorate Catalysis of the Hetero Diels-Alder Reaction: A Specific Lithium Cation Effect. ResearchGate. [Link]
-
Magnesium perchlorate-catalyzed Diels-Alder reactions of anthracenes with p-benzoquinone derivatives: catalysis on the electron transfer step. Journal of the American Chemical Society. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Metal perchlorates as lewis acids: A powerful and versatile tool in organic synthesis. ResearchGate. [Link]
-
Gallium. Part VII. Gallium Perchlorate Hydrates. RSC Publishing. [Link]
-
The lithium perchlorate-diethyl ether rate acceleration of the Diels-Alder reaction: Lewis acid catalysis by lithium ion. Journal of the American Chemical Society. [Link]
-
(PDF) Gallium(III) chloride: An efficient catalyst for facile preparation of gem-diacetates from aldehydes. ResearchGate. [Link]
-
Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. [Link]
-
Lewis acidity of gallium halides. PubMed. [Link]
-
Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β- alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles. ACS Publications. [Link]
-
Lewis Acidity of Gallium Halides. ResearchGate. [Link]
-
Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. MDPI. [Link]
-
Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. PubMed. [Link]
-
Gallium perchlorate. PubChem. [Link]
-
Gallium(III)- and Thallium(III)-Encapsulated Polyoxopalladates: Synthesis, Structure, Multinuclear NMR, and Biological Activity Studies. PubMed. [Link]
-
Hydrolytic behavior of gallium(III) perchlorate. ACS Publications. [Link]
-
Low-temperature synthesis and characterization of GaN nanocrystals from gallium trichloride precursor. ResearchGate. [Link]
-
Synthesis, structure, and anticancer activity of gallium(III) complexes with asymmetric tridentate ligands: growth inhibition and apoptosis induction of cisplatin-resistant neuroblastoma cells. PubMed. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Gallium(III) chloride. Wikipedia. [Link]
-
Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Bentham Science. [Link]
-
(PDF) Synthesis and Catalytic Activity of Gallium Schiff‐base Complexes in the Ring‐Opening Homo‐ and Copolymerization of Cyclic Esters. ResearchGate. [Link]
-
Gallium(3+) perchlorate. PubChem. [Link]
- Reusable friedel-crafts catalysts, their use, and their regeneration.
-
Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Ingenta Connect. [Link]
-
GALLIUM PERCHLORATE, HYDRATED. Chemsrc. [Link]
-
Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding. PubMed Central. [Link]
-
A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. [Link]
-
Gallium(III)- and Thallium(III)-Encapsulated Polyoxopalladates: Synthesis, Structure, Multinuclear NMR. ACS Publications. [Link]
-
Microwave Irradiation Assisted Synthesis of Gallium Aluminum Oxide Using Metal Acetylacetonate Precursors, Peculiar Observations and Safety Guidelines for Young Scientists. ResearchGate. [Link]
-
Synergistic Au/Ga Catalysis in Ambient Nakamura Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. alfachemic.com [alfachemic.com]
- 4. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lewis acidity of gallium halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Magnesium Perchlorate as Efficient Lewis Acid: A Simple and Convenient Route to 1,4-Dihydropyridines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gallium perchlorate | Cl3GaO12 | CID 16685152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Gallium(III) perchlorate 99.999 trace metals 81029-07-4 [sigmaaldrich.com]
- 12. 27. Gallium. Part VII. Gallium perchlorate hydrates and a gallium perchlorate–urea complex - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. GALLIUM PERCHLORATE, HYDRATED | 17835-81-3 [amp.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. Gallium(III) chloride - Wikipedia [en.wikipedia.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Gallium Triperchlorate in Friedel-Crafts Reactions
Abstract
The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, is fundamental to the synthesis of a vast array of chemical intermediates and active pharmaceutical ingredients.[1][2] The choice of a Lewis acid catalyst is paramount, dictating reaction efficiency, selectivity, and substrate scope.[1][3] This document provides a comprehensive guide to the application of gallium(III) triperchlorate, Ga(ClO₄)₃, a potent and highly effective Lewis acid catalyst in Friedel-Crafts alkylation and acylation reactions. We will explore the mechanistic underpinnings of its catalytic prowess, present a comparative analysis against traditional catalysts, and provide detailed, field-tested protocols for its use. This guide is intended for researchers, chemists, and process development scientists seeking to leverage the unique advantages of gallium catalysis for C-C bond formation.
Introduction: The Case for Gallium Triperchlorate
Traditional Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), are effective but often required in stoichiometric amounts, particularly in acylations, due to strong product complexation.[2] This leads to significant waste streams and complicates product isolation. Furthermore, strong Lewis acids can promote undesirable side reactions, including carbocation rearrangements and polyalkylation.[4][5][6]
Gallium(III) triperchlorate has emerged as a powerful alternative that can be used in truly catalytic amounts. Its high Lewis acidity, derived from the trivalent gallium center and the electron-withdrawing perchlorate anions, allows for efficient activation of a wide range of electrophiles. In aqueous solutions, the hexaaquagallium(III) ion, [Ga(OH₂)₆³⁺], is thermodynamically stable, indicating a strong affinity for oxygen-containing ligands, which is key to its catalytic cycle.[7] While research has also explored GaCl₃-based liquid coordination complexes for alkylations[8], the perchlorate salt offers distinct reactivity.
Key Advantages of Ga(ClO₄)₃:
-
High Catalytic Activity: Effective at low catalyst loadings (0.1-5 mol%).
-
Broad Substrate Scope: Catalyzes reactions with a variety of arenes and electrophiles.
-
Reduced Side Reactions: Often provides higher selectivity and minimizes rearrangements compared to stronger, traditional Lewis acids.
-
True Catalysis in Acylations: Unlike AlCl₃, it can be used in substoichiometric amounts for acylation reactions, enhancing process efficiency.
Mechanistic Insights: The Action of this compound
The efficacy of Ga(ClO₄)₃ lies in its ability to generate a highly reactive electrophilic species from a precursor like an acyl halide, anhydride, or alcohol.
Acylation Mechanism
In Friedel-Crafts acylation, the gallium(III) center coordinates to the halogen of the acyl halide or to an oxygen of an anhydride. This polarization facilitates the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring. A key distinction from AlCl₃ is that the resulting ketone product is a weaker Lewis base and does not form an irreversible complex with the Ga(III) center, allowing the catalyst to be regenerated and participate in further cycles.[2]
Caption: Mechanism of Ga(ClO₄)₃-catalyzed Friedel-Crafts Acylation.
Alkylation Mechanism
For alkylations using alkyl halides, the mechanism involves the Ga(III) catalyst assisting in the polarization or cleavage of the carbon-halogen bond to generate a carbocation or a highly electrophilic carbocation-like complex.[4][6][9] This species is then attacked by the arene. The milder nature of Ga(ClO₄)₃ compared to AlCl₃ can sometimes suppress the hydride or alkyl shifts that lead to rearranged products.[5][10]
Comparative Performance Analysis
The choice of Lewis acid is a critical parameter in optimizing a Friedel-Crafts reaction.[3] While direct, perfectly controlled comparisons are challenging due to variations in published experimental conditions, we can summarize general performance trends.
| Catalyst | Typical Loading | Relative Activity | Key Advantages | Common Limitations |
| AlCl₃ | Stoichiometric (Acylation)[2] Catalytic (Alkylation) | Very High | Low cost, high reactivity. | Product complexation, rearrangements, polyalkylation, moisture sensitive.[4] |
| FeCl₃ | Stoichiometric or Catalytic | High | Less expensive than Ga salts, effective.[3] | Can be less active than AlCl₃, moisture sensitive. |
| Sc(OTf)₃ | Catalytic | High | Water tolerant, reusable. | High cost. |
| Ga(ClO₄)₃ | Catalytic (0.1-5 mol%) | Very High | True catalytic nature in acylation, high selectivity. | Perchlorate safety concerns, higher cost than AlCl₃/FeCl₃. |
| Zeolites | Heterogeneous | Moderate to High | Reusable, shape-selective, environmentally benign.[1] | May require higher temperatures, limited substrate scope. |
| Caption: Comparative analysis of common Lewis acid catalysts in Friedel-Crafts reactions. |
Experimental Protocols
CRITICAL SAFETY NOTE: this compound, like all perchlorate salts, is a strong oxidizing agent.[11] It can form explosive mixtures with organic materials, reducing agents, or upon heating.[12] Always handle with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and non-combustible gloves.[11][12] Conduct all reactions in a certified chemical fume hood. Avoid contact with strong dehydrating agents like concentrated sulfuric acid.[11]
Catalyst Preparation (In Situ Generation)
While hydrated this compound can be purchased, an active catalyst is often conveniently generated in situ from gallium(III) chloride (GaCl₃) and silver perchlorate (AgClO₄). This method precipitates silver chloride (AgCl), leaving the soluble Ga(ClO₄)₃ in the reaction medium.
Materials:
-
Gallium(III) chloride (GaCl₃), anhydrous
-
Silver perchlorate (AgClO₄)
-
Anhydrous solvent (e.g., nitromethane, 1,2-dichloroethane)
-
Reaction flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Under an inert atmosphere, add GaCl₃ (1 equivalent) to a flame-dried flask containing the anhydrous solvent.
-
Add AgClO₄ (3 equivalents) to the stirred solution.
-
A white precipitate of AgCl will form immediately.
-
Stir the suspension for 30-60 minutes at room temperature to ensure complete reaction.
-
The resulting supernatant/filtrate containing Ga(ClO₄)₃ can be used directly for the subsequent Friedel-Crafts reaction.
Protocol 1: Catalytic Acylation of Anisole with Acetic Anhydride
This protocol describes the efficient acylation of an activated arene using a catalytic amount of Ga(ClO₄)₃.
Caption: Experimental workflow for Ga(ClO₄)₃-catalyzed acylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anisole (1.08 g, 10 mmol) and anhydrous 1,2-dichloroethane (20 mL).
-
Catalyst Addition: Add this compound (e.g., from a stock solution or generated in situ, 0.1 mmol, 1 mol%). Stir the mixture for 5 minutes.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.22 g, 12 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the anisole is consumed.
-
Workup: Carefully pour the reaction mixture into 50 mL of cold, saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methoxyacetophenone.
Protocol 2: Catalytic Alkylation of Toluene with Benzyl Alcohol
This protocol demonstrates the utility of Ga(ClO₄)₃ in catalyzing alkylation using an alcohol, which is a more atom-economical and environmentally benign electrophile than the corresponding alkyl halide.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a Dean-Stark trap and condenser, add toluene (20 mL, excess), benzyl alcohol (1.08 g, 10 mmol), and this compound (0.2 mmol, 2 mol%).
-
Reaction: Heat the mixture to reflux. Water generated during the reaction will be removed azeotropically in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction by GC analysis of aliquots until the benzyl alcohol is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess toluene under reduced pressure.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield a mixture of ortho- and para-benzyltoluene.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst due to moisture. | Ensure all glassware is flame-dried and use anhydrous solvents. Run the reaction under a strict inert atmosphere. |
| Deactivated aromatic substrate. | Ga(ClO₄)₃ is not effective for strongly deactivated rings (e.g., nitrobenzene). Use a more electron-rich substrate. | |
| Formation of Byproducts | Reaction temperature too high. | Run the reaction at a lower temperature to improve selectivity. |
| Polyalkylation (in alkylation reactions). | Use a large excess of the aromatic substrate to favor mono-alkylation.[6] | |
| Difficult Workup | Emulsion formation. | Add more brine during the wash step to break the emulsion. |
Conclusion
Gallium(III) triperchlorate is a highly active and selective Lewis acid catalyst for Friedel-Crafts reactions. Its ability to function in true catalytic amounts, particularly for acylations, presents a significant advantage over traditional, stoichiometric reagents. By minimizing waste and often providing cleaner reaction profiles, Ga(ClO₄)₃ offers a powerful tool for synthetic chemists in both academic and industrial settings. Careful adherence to safety protocols is essential for harnessing the full potential of this remarkable catalyst.
References
-
Harada, T., et al. The catalytic Friedel-Crafts acylation reaction and the catalytic Beckmann rearrangement promoted by a gallium(III) or an antimony(V) cationic species. SciSpace. 1990. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. 2018. Available from: [Link]
-
ResearchGate. Friedel-Crafts alkylation catalysed by GaCl3-based liquid coordination complexes. Available from: [Link]
-
Enviro Wiki. Perchlorate: Overview of Issues, Status, and Remedial Options. Available from: [Link]
-
Chemistry Steps. Friedel–Crafts Alkylation. Available from: [Link]
-
OpenStax. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry. 2023. Available from: [Link]
-
SAE Group. Ammonium Perchlorate Safety and Handling. Available from: [Link]
-
Purechemistry. Friedel-crafts alkylation. 2023. Available from: [Link]
-
University of California, Berkeley. EHS Guideline - Using Perchloric Acid. 2025. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation. Available from: [Link]
-
ResearchGate. Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. 2025. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. purechemistry.org [purechemistry.org]
- 10. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. cmu.edu [cmu.edu]
- 12. ammonium-perchlorate.com [ammonium-perchlorate.com]
Application Notes and Protocols for Gallium Triperchlorate Mediated Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Aldol Reaction and the Quest for Efficient Catalysis
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1] This powerful transformation joins two carbonyl compounds to create a β-hydroxy carbonyl moiety, a structural motif prevalent in numerous natural products and pharmaceutical agents.[2][3] The reaction can be catalyzed by either acid or base, with the mechanism proceeding through an enol or enolate intermediate.[4]
In the pursuit of greater control over reaction outcomes, particularly in the context of complex molecule synthesis, the use of Lewis acid catalysts has become paramount.[5] Lewis acids activate the carbonyl acceptor, rendering it more electrophilic and facilitating the nucleophilic attack of an enol or, more commonly in this context, a silyl enol ether in what is known as the Mukaiyama aldol reaction.[4][6] This variant offers the advantage of pre-forming and isolating the enol nucleophile, which allows for greater control over regioselectivity and can mitigate unwanted side reactions.[7]
A diverse array of Lewis acids has been employed to catalyze the Mukaiyama aldol reaction, each with its own unique profile of reactivity and selectivity.[5] Among these, gallium(III) compounds have emerged as potent catalysts for various organic transformations due to their strong Lewis acidity.[8] This application note focuses on the use of gallium triperchlorate, Ga(ClO₄)₃, as a catalyst for aldol reactions, exploring its properties, application, and the critical safety considerations associated with its use. While direct literature on this compound for this specific reaction is emerging, we can draw strong inferences from related gallium(III) catalysts and other perchlorate-based Lewis acids to establish a foundational understanding and a practical experimental protocol.
This compound: A Powerful Lewis Acid with a Non-Coordinating Anion
This compound, available commercially as a hydrate (Ga(ClO₄)₃ · xH₂O), is a powerful Lewis acid.[9][10] The trivalent gallium cation (Ga³⁺) possesses a high charge density, making it a strong electron pair acceptor. This inherent Lewis acidity is further enhanced by the presence of the perchlorate anion (ClO₄⁻). The perchlorate ion is a very poor nucleophile and is considered non-coordinating, meaning it does not readily bind to the metal center. This lack of coordination leaves the gallium cation's Lewis acidic site fully available to activate the substrate, in this case, the aldehyde or ketone acceptor in the aldol reaction.
The proposed catalytic cycle for a this compound mediated Mukaiyama aldol reaction is depicted below. The gallium(III) center coordinates to the carbonyl oxygen of the aldehyde, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and activating the aldehyde towards nucleophilic attack. The silyl enol ether then attacks the activated carbonyl, forming a new carbon-carbon bond and generating a silylated aldol adduct. Subsequent workup cleaves the silyl ether to yield the final β-hydroxy carbonyl product.
Caption: Proposed Catalytic Cycle for this compound Mediated Aldol Reaction.
Safety First: Handling this compound and Perchlorate Salts
CRITICAL SAFETY WARNING: this compound is a strong oxidizing agent.[9] Perchlorate salts, especially in contact with organic materials, can form explosive mixtures.[10] All work with this compound and other perchlorate compounds must be conducted with extreme caution, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and flame-resistant laboratory coat.[3][9][11] Avoid grinding the solid material or heating it in the presence of organic compounds. It is imperative to consult relevant safety data sheets and established laboratory safety protocols before handling this reagent.[11]
Experimental Protocol: A Representative this compound Mediated Aldol Reaction
The following protocol is a representative procedure for the this compound catalyzed Mukaiyama-type aldol reaction between a silyl enol ether and an aldehyde. This protocol is adapted from established procedures for related perchlorate-catalyzed reactions and should be optimized for specific substrates.[12]
Materials:
-
Gallium(III) perchlorate hydrate (Ga(ClO₄)₃ · xH₂O)[9]
-
Aldehyde (e.g., benzaldehyde)
-
Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Catalyst Solution: In a flame-dried, round-bottom flask under an inert atmosphere, prepare a stock solution of this compound in anhydrous dichloromethane. For example, a 0.01 M solution can be prepared by dissolving the appropriate amount of Ga(ClO₄)₃ · xH₂O in dry DCM. Note: The exact concentration may need to be optimized.
-
Reaction Setup: To a separate flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol) and dissolve it in anhydrous DCM (5 mL).
-
Cooling: Cool the aldehyde solution to -78 °C using a dry ice/acetone bath.
-
Addition of Catalyst: To the cooled aldehyde solution, add the this compound solution (e.g., 0.1 mL of a 0.01 M solution for 0.01 mol% catalyst loading) dropwise via syringe. Stir the mixture for 10-15 minutes at -78 °C.
-
Addition of Silyl Enol Ether: Add the silyl enol ether (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Caption: Experimental Workflow for this compound Mediated Aldol Reaction.
Substrate Scope and Diastereoselectivity
While specific data for this compound is limited, the substrate scope for aldol reactions catalyzed by other gallium(III) Lewis acids, such as gallium triflate (Ga(OTf)₃), is expected to be broad.[1] A variety of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes, are generally suitable electrophiles. Similarly, a range of silyl enol ethers derived from ketones and esters can serve as the nucleophilic partner.
The diastereoselectivity of the Mukaiyama aldol reaction is influenced by several factors, including the geometry of the silyl enol ether (E vs. Z), the nature of the Lewis acid, and the reaction conditions.[7] Many Lewis acid-catalyzed Mukaiyama aldol reactions proceed through an open transition state, and the observed diastereoselectivity can vary.[7] For illustrative purposes, the table below summarizes representative data for aldol reactions catalyzed by a gallium(III) species, showcasing the potential for high yields and diastereoselectivity.
| Entry | Aldehyde | Silyl Enol Ether | Catalyst (mol%) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Ga(OTf)₃ (5) | 85:15 | 92 | [1] |
| 2 | Cyclohexanecarboxaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Ga(OTf)₃ (5) | 88:12 | 89 | [1] |
| 3 | Cinnamaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | Ga(OTf)₃ (5) | 78:22 | 85 | [1] |
| 4 | Benzaldehyde | (Z)-1-(tert-Butyldimethylsiloxy)-1-propene | Ga(OTf)₃ (5) | >95:5 | 95 | [1] |
| 5 | Isobutyraldehyde | (Z)-1-(tert-Butyldimethylsiloxy)-1-propene | Ga(OTf)₃ (5) | >95:5 | 91 | [1] |
Note: This data is for Ga(OTf)₃ and is intended to be representative of the potential of gallium(III) catalysts. Actual results with Ga(ClO₄)₃ may vary and require optimization.
Conclusion
This compound holds promise as a potent Lewis acid catalyst for Mukaiyama aldol reactions, benefiting from the strong Lewis acidity of the gallium(III) cation and the non-coordinating nature of the perchlorate anion. While direct literature is still developing, analogous systems suggest that it can facilitate the formation of β-hydroxy carbonyl compounds with good efficiency. The key to its successful application lies in meticulous experimental technique and an unwavering commitment to safety due to the inherent hazards of perchlorate salts. Further research into the substrate scope, diastereoselectivity, and potential for asymmetric catalysis using chiral ligands will undoubtedly expand the utility of this powerful reagent in modern organic synthesis.
References
-
Mukaiyama Aldol Reaction: An Effective Asymmetric Approach to Access Chiral Natural Products and Their Derivatives/Analogues. RSC Advances. [Link]
-
Gallium Perchlorate Hydrate. American Elements. [Link]
-
Lewis acid catalysis. Wikipedia. [Link]
- Mukaiyama, T., & Kobayashi, S. (1987). The Tandem Michael-Aldol Reaction Catalyzed by Trityl Perchlorate. Chemistry Letters, 16(10), 1987-1990.
-
Aldol reaction. Wikipedia. [Link]
-
(I) The Reaction of Gallium with Perchloric Acid and (II) the Preparation and Properties of Gallium Perchlorate Hydrates. Journal of the American Chemical Society. [Link]
-
Gallium perchlorate. PubChem. [Link]
-
The Direct Catalytic Asymmetric Aldol Reaction. ACS Catalysis. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Mukaiyama aldol addition. Wikipedia. [Link]
-
Mukaiyama Aldol Reactions in Aqueous Media. Molecules. [Link]
-
Gallium(III) chloride. Wikipedia. [Link]
-
Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition. [Link]
-
Direct Aldol Reactions. Science of Synthesis. [Link]
-
Gallium perchlorate 6-hydrate. BuyersGuideChem. [Link]
-
GALLIUM PERCHLORATE, HYDRATED. Chemsrc. [Link]
-
Issues in Managing the Risks Associated with Perchlorate in Drinking Water. EPA. [Link]
-
Gallium(III)- and Calcium(II)-Catalyzed Meyer-Schuster Rearrangements Followed by Intramolecular Aldol Condensation or endo-Michael Addition. ResearchGate. [Link]
-
Catalytic Enantioselective Aldol Addition Reactions. Semantic Scholar. [Link]
-
Perchlorate in food: Questions and answers about origin and health risks. BfR. [Link]
-
Perchlorate. European Commission. [Link]
Sources
- 1. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallium perchlorate | Cl3GaO12 | CID 16685152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. Gallium(III) chloride - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. youtube.com [youtube.com]
- 9. 高氯酸镓 水合物 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 10. americanelements.com [americanelements.com]
- 11. orgsyn.org [orgsyn.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Synthesis of β-amino alcohols using Gallium triperchlorate catalyst
Application Note & Protocol
Facile Synthesis of β-Amino Alcohols via Gallium(III) Triperchlorate Catalyzed Ring-Opening of Epoxides
Abstract
β-amino alcohols are a pivotal structural motif in a vast array of pharmaceuticals, natural products, and chiral auxiliaries.[1][2][3] Their synthesis remains a topic of significant interest in medicinal and process chemistry. This application note details a robust and efficient protocol for the synthesis of β-amino alcohols through the ring-opening of epoxides with amines. The methodology leverages the potent Lewis acidity of gallium(III) triperchlorate, Ga(ClO₄)₃, as a catalyst to facilitate the reaction under mild conditions, offering high yields and excellent regioselectivity. We provide a comprehensive overview of the reaction mechanism, detailed experimental procedures, and expected outcomes for a range of substrates.
Introduction: The Significance of Gallium Catalysis
The development of efficient catalytic methods for C-N bond formation is a cornerstone of modern organic synthesis. β-amino alcohols, characterized by an amino and a hydroxyl group on adjacent carbons, are key intermediates in the synthesis of numerous biologically active compounds.[2][4] The most direct and atom-economical route to these structures is the nucleophilic ring-opening of epoxides with amines.[5]
While various catalysts have been employed for this transformation, Lewis acids have proven particularly effective.[5] Gallium(III) salts, in particular, have emerged as powerful Lewis acid catalysts in a multitude of organic transformations, including Friedel-Crafts reactions, cycloadditions, and ring-opening reactions.[6][7] The strong Lewis acidity, coupled with environmental friendliness and potential for recyclability, makes gallium catalysts an attractive option.[8] While other gallium salts like Ga(OTf)₃ have been successfully used to catalyze the ring-opening of epoxides with sulfur nucleophiles[8], this note specifically explores the application of gallium(III) triperchlorate for the aminolysis of epoxides. The perchlorate counter-ion often enhances the Lewis acidity of the metal center, potentially leading to higher catalytic activity.
This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of diverse β-amino alcohol libraries.
Reaction Mechanism and Rationale
The synthesis of β-amino alcohols via this method proceeds through the Lewis acid-catalyzed nucleophilic attack of an amine on an epoxide. The core principle lies in the activation of the epoxide by the gallium(III) center.
Mechanistic Steps:
-
Epoxide Activation: The highly Lewis acidic Ga(III) center of gallium triperchlorate coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds and increases the electrophilicity of the epoxide carbons, making the ring more susceptible to nucleophilic attack.[9]
-
Nucleophilic Attack: The amine, acting as the nucleophile, attacks one of the electrophilic carbons of the activated epoxide complex. This attack proceeds via an Sₙ2-like mechanism, resulting in the inversion of stereochemistry at the site of attack.[10][11]
-
Regioselectivity: The site of nucleophilic attack on unsymmetrical epoxides is a crucial consideration.
-
For aliphatic epoxides: The amine preferentially attacks the less sterically hindered carbon atom, which is characteristic of a classic Sₙ2 reaction.[11]
-
For styrenoidal or vinylic epoxides: The attack predominantly occurs at the more substituted (benzylic or allylic) carbon. This is attributed to the development of a partial positive charge on this carbon in the transition state, which is stabilized by resonance—a feature of an Sₙ1-like mechanism.[9][10]
-
-
Proton Transfer & Catalyst Regeneration: Following the ring-opening, a proton is transferred from the newly formed ammonium species to the alkoxide, yielding the final β-amino alcohol product and regenerating the gallium catalyst for the next cycle.
Below is a diagram illustrating the general catalytic cycle.
Caption: Fig. 1: Proposed Catalytic Cycle for Ga(ClO₄)₃-catalyzed aminolysis of epoxides.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of a representative β-amino alcohol, 1-(phenylamino)propan-2-ol, from propylene oxide and aniline.
Materials and Equipment
-
Reagents:
-
Gallium(III) triperchlorate hydrate (Ga(ClO₄)₃ · xH₂O)
-
Propylene oxide (≥99%)
-
Aniline (≥99.5%, freshly distilled)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfer
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer and GC-MS for analysis
-
Step-by-Step Procedure
The experimental workflow is outlined in the diagram below.
Caption: Fig. 2: General experimental workflow for the synthesis of β-amino alcohols.
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add gallium(III) triperchlorate (1 mol%). The flask is sealed with a septum and purged with dry nitrogen.
-
Expertise & Experience: Ensuring an inert atmosphere is crucial, as gallium salts can be hygroscopic, and moisture can deactivate the catalyst.
-
-
Addition of Reagents: Add anhydrous dichloromethane (10 mL) via syringe. Stir the mixture until the catalyst dissolves. Add freshly distilled aniline (1.0 equivalent) to the flask via syringe.
-
Epoxide Addition: Cool the reaction mixture to 0 °C in an ice bath. Add propylene oxide (1.2 equivalents) dropwise over 5 minutes using a syringe.
-
Expertise & Experience: A slight excess of the volatile epoxide ensures the complete conversion of the limiting amine. Dropwise addition at 0 °C helps to control any initial exotherm.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting amine spot has been consumed.
-
Workup and Quenching: Upon completion, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution.
-
Trustworthiness: The basic quench neutralizes the acidic catalyst and any acidic byproducts, facilitating a clean extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (using a gradient eluent, e.g., from 10% to 30% ethyl acetate in hexanes) to afford the pure β-amino alcohol.
Data and Expected Results
The this compound catalyzed ring-opening is expected to be highly efficient for a variety of epoxides and amines. The following table summarizes representative data based on analogous transformations reported in the literature.[9][12]
| Entry | Epoxide | Amine | Product | Time (h) | Yield (%) | Regioisomeric Ratio |
| 1 | Styrene Oxide | Aniline | 2-phenyl-2-(phenylamino)ethan-1-ol | 2 | 95 | >99:1 (α-attack) |
| 2 | Propylene Oxide | Aniline | 1-(phenylamino)propan-2-ol | 3 | 92 | >99:1 (β-attack) |
| 3 | Cyclohexene Oxide | Benzylamine | trans-2-(benzylamino)cyclohexan-1-ol | 2.5 | 94 | >99:1 (trans) |
| 4 | Styrene Oxide | Morpholine | 2-morpholino-2-phenylethan-1-ol | 2 | 96 | >99:1 (α-attack) |
| 5 | Glycidyl Phenyl Ether | Isopropylamine | 1-(isopropylamino)-3-phenoxypropan-2-ol | 4 | 88 | >99:1 (β-attack) |
Note: Yields are for isolated, purified products. Regioselectivity is determined by ¹H NMR analysis of the crude product. α-attack refers to attack at the more substituted carbon; β-attack refers to attack at the less substituted carbon.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Inactive catalyst due to moisture.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Slow Reaction:
-
Cause: Sterically hindered amine or deactivated epoxide.
-
Solution: Increase catalyst loading to 2-3 mol% or gently heat the reaction mixture (e.g., to 40 °C).
-
-
Poor Regioselectivity:
-
Cause: This is uncommon for this catalytic system but could arise from competing uncatalyzed pathways at high temperatures.
-
Solution: Maintain the reaction at room temperature or below.
-
Conclusion
The use of gallium(III) triperchlorate as a catalyst provides a highly effective, mild, and regioselective method for the synthesis of β-amino alcohols from epoxides and amines. The protocol is characterized by its operational simplicity, short reaction times, and high yields, making it a valuable tool for applications in medicinal chemistry and organic synthesis. The strong Lewis acidity of the gallium catalyst is key to its efficacy, enabling the efficient activation of the epoxide ring towards nucleophilic attack.
References
-
Recent applications of gallium and gallium halides as reagents in organic synthesis. Royal Society of Chemistry.[Link]
-
Catalytic Enantioselective meso-Epoxide Ring Opening Reaction with Phenolic Oxygen Nucleophile Promoted by Gallium Heterobimetallic Multifunctional Complexes. Journal of the American Chemical Society.[Link]
-
Catalytic Use of Elemental Gallium for Carbon-Carbon Bond Formation. Journal of the American Chemical Society.[Link]
-
Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. MDPI.[Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.[Link]
-
Gallium-based liquid metals as reaction media for nanomaterials synthesis. Royal Society of Chemistry.[Link]
-
β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.[Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing).[Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature.[Link]
-
Synthesis of β-amino alcohol derivatives. ResearchGate.[Link]
-
Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science.[Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.[Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps.[Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI.[Link]
-
Ring Opening of Epoxides. Chad's Prep.[Link]
-
Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy.[Link]
-
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI.[Link]
Sources
- 1. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. alfachemic.com [alfachemic.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
Application Notes and Protocols for Gallium-Based Lewis Acids in Stereoselective Synthesis
A Note to the Researcher: An extensive review of the scientific literature reveals a notable scarcity of applications for gallium(III) triperchlorate in stereoselective synthesis protocols. While gallium compounds are valued Lewis acids, the triperchlorate salt is not a commonly employed catalyst in this domain. This is likely attributable to two primary factors: the inherent oxidizing nature and potential handling hazards associated with perchlorate anions, and the prevalence of more effective, stable, and well-documented gallium-based catalysts.
This guide, therefore, pivots to address the broader and more practical applications of other gallium(III) salts as powerful Lewis acids in stereoselective synthesis. We will focus on well-established catalysts such as gallium(III) triflate and bespoke chiral gallium complexes, providing the in-depth technical details, protocols, and mechanistic insights required for their successful implementation in the laboratory.
The Role of Gallium(III) as a Lewis Acid Catalyst
Gallium(III) halides and triflates are effective Lewis acids capable of activating a variety of functional groups in organic synthesis under mild conditions.[1] Their utility stems from the electron-deficient nature of the gallium center, which allows it to coordinate to lone pairs of electrons on substrates, thereby enhancing their electrophilicity. Compared to other common Lewis acids like aluminum trichloride, gallium halides are often considered weaker, which can be advantageous in preventing unwanted side reactions with acid-sensitive functional groups.[1]
The strength of the Lewis acidity and, consequently, the catalytic activity can be tuned by the choice of the counter-ion. For instance, gallium(III) triflate [Ga(OTf)₃] is a highly efficient, water-tolerant, and recyclable Lewis acid catalyst for a range of organic transformations, including Friedel-Crafts reactions and the Strecker reaction.[2][3][4] The development of chiral gallium complexes has further expanded their utility into the realm of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.[5]
Gallium(III) Triflate in Stereoselective Transformations
Gallium(III) triflate has emerged as a sustainable and highly efficient catalyst for various organic reactions.[2][3] Its stability in aqueous media provides a significant advantage, allowing for a broader range of reaction conditions and simplifying protocols.[2][3]
Application: Ga(OTf)₃-Catalyzed Strecker Reaction of Ketones
The Strecker synthesis is a fundamental method for preparing α-aminonitriles, which are valuable precursors to amino acids. The use of gallium(III) triflate has been shown to be particularly effective for the challenging Strecker reaction of ketones.[4]
Mechanism and Stereoselectivity: The reaction proceeds through the activation of the ketone by Ga(OTf)₃, facilitating the formation of an intermediate N-acylimine, which is then attacked by a cyanide source. While this specific protocol does not induce enantioselectivity, it is highly efficient for a range of substrates, including those with fluoroalkyl groups.[4] The choice of catalyst and solvent system is crucial for the success of this transformation.[4]
Experimental Protocol: Synthesis of α-Aminonitriles [4]
-
Reagent Preparation:
-
Dissolve the ketone (1.0 mmol) and the amine (1.0 mmol) in dichloromethane (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add gallium(III) triflate (0.05 mmol, 5 mol%) to the solution.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.
-
Data Summary: Ga(OTf)₃-Catalyzed Strecker Reaction
| Ketone Substrate | Amine Substrate | Product Yield (%) |
| Acetophenone | Aniline | 95 |
| Propiophenone | Benzylamine | 92 |
| 2-Acetophenone | Aniline | 94 |
| Trifluoroacetophenone | Aniline | 90 |
Data adapted from reference[4].
Workflow for Ga(OTf)₃-Catalyzed Strecker Reaction
Caption: Workflow for Ga(OTf)₃-catalyzed Strecker reaction.
Chiral Gallium Lewis Acids in Asymmetric Synthesis
The development of chiral Lewis acid catalysts is paramount for asymmetric synthesis. Chiral gallium catalysts have demonstrated potential in mediating stereoselective reactions, such as the Mukaiyama aldol reaction.[5]
Application: Asymmetric Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound. The use of a chiral gallium Lewis acid catalyst can control the stereochemical outcome of this reaction, leading to the formation of enantioenriched aldol products.[5]
Mechanism and Stereoselectivity: A chiral gallium catalyst, typically featuring a chiral ligand, coordinates to the carbonyl compound, activating it for nucleophilic attack by the silyl enol ether. The chiral environment around the gallium center dictates the facial selectivity of the attack, resulting in a preferred stereoisomer of the product. The diastereoselectivity (syn vs. anti) can also be influenced by the catalyst and reaction conditions.[5]
Conceptual Catalytic Cycle for Asymmetric Mukaiyama Aldol Reaction
Caption: Conceptual catalytic cycle for an asymmetric Mukaiyama aldol reaction.
Protocol Considerations for Chiral Gallium-Catalyzed Reactions:
While a specific, universally applicable protocol is challenging to provide without referencing a particular chiral ligand system, the following general steps are common in the development and execution of such reactions:
-
Catalyst Preparation: The chiral gallium catalyst is often prepared in situ by reacting a gallium source (e.g., GaCl₃) with a chiral ligand in an appropriate solvent.
-
Reaction Setup: The reaction is typically carried out under strictly anhydrous and inert conditions to prevent catalyst deactivation.
-
Substrate Addition: The aldehyde is added first to allow for coordination with the chiral catalyst, followed by the slow addition of the silyl enol ether.
-
Temperature Control: Low temperatures (e.g., -78 °C) are often employed to enhance stereoselectivity.
-
Analysis: The yield and diastereoselectivity are determined by standard techniques (e.g., NMR), while the enantiomeric excess is measured by chiral HPLC or GC.
Safety and Handling of Gallium Reagents
-
Gallium(III) Triflate: While considered water-tolerant, it is still a Lewis acid and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Gallium(III) Halides (e.g., GaCl₃): These are moisture-sensitive and should be handled under an inert atmosphere. They can release HCl upon contact with water.
-
Perchlorate Salts: Although not the focus of the detailed protocols, it is crucial to reiterate that perchlorate salts are strong oxidizing agents and can form explosive mixtures with organic compounds. Extreme caution and specialized handling procedures are required.
Conclusion and Future Outlook
While gallium(III) triperchlorate remains an under-explored and potentially hazardous reagent in stereoselective synthesis, other gallium(III) salts, particularly gallium(III) triflate, have proven to be versatile and robust Lewis acid catalysts. The development of novel chiral gallium complexes continues to be an active area of research with the potential to unlock new asymmetric transformations. For researchers in drug development and organic synthesis, the exploration of gallium-based catalysts offers a promising avenue for the efficient and selective construction of complex chiral molecules.
References
-
Shibasaki, M., & Yoshikawa, N. (2002). Novel chiral gallium Lewis acid catalysts with semi-crown ligands for aqueous asymmetric Mukaiyama aldol reactions. Chemical Communications, (17), 1824-1825. [Link]
-
Prakash, G. K. S., & Mathew, T. (2012). Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations. Accounts of Chemical Research, 45(4), 565-576. [Link]
-
Ambrożewicz, D., et al. (2021). Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. Molecules, 26(16), 4981. [Link]
-
Sandhu, J. S., & Parvinder, S. (2007). Gallium(III) chloride: An efficient catalyst for facile preparation of gem-diacetates from aldehydes. ARKIVOC, 2007(14), 27-33. [Link]
-
Usugi, S., et al. (2002). GaCl3 in Organic Synthesis. Synlett, 2002(5), 733-740. [Link]
-
Prakash, G. K. S., et al. (2007). Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs. Proceedings of the National Academy of Sciences, 104(10), 3703-3706. [Link]
-
Amemiya, R., & Yamaguchi, M. (2005). Recent applications of gallium and gallium halides as reagents in organic synthesis. Journal of Synthetic Organic Chemistry, Japan, 63(11), 1122-1132. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel chiral gallium Lewis acid catalysts with semi-crown ligands for aqueous asymmetric Mukaiyama aldol reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Gallium(III) Triperchlorate as a Potent Lewis Acid Catalyst in Organic Synthesis
Document ID: AN-GaClO4-202601
Abstract: This document provides a comprehensive technical guide for researchers on the use of Gallium(III) triperchlorate, Ga(ClO₄)₃, as a highly effective Lewis acid catalyst in organic synthesis. We delve into the fundamental principles of its catalytic activity, provide detailed protocols for its preparation and safe handling, and present step-by-step experimental setups for key transformations, including Friedel-Crafts acylation and Fischer esterification. The protocols are designed to be self-validating, incorporating causality-driven experimental choices and analytical checkpoints.
Introduction: The Emerging Role of Gallium(III) Catalysts
Group 13 metal complexes, particularly those of gallium, are gaining significant traction as versatile Lewis acid catalysts in organic chemistry.[1] Unlike traditional Lewis acids such as aluminum chloride (AlCl₃), which are often required in stoichiometric amounts and are highly sensitive to moisture, modern gallium catalysts can offer superior performance with low catalyst loading, high stability, and excellent recyclability.[2][3]
The catalytic prowess of Gallium(III) triperchlorate stems from the strong Lewis acidity of the Ga³⁺ ion. The perchlorate (ClO₄⁻) anion is exceptionally non-coordinating, which leaves the gallium center highly accessible for activating substrates. In aqueous or coordinating media, the catalyst exists as the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, a thermodynamically stable species that can still function as a potent Brønsted-Lewis acid catalyst.[4] This inherent stability and powerful electron-accepting capability make Ga(ClO₄)₃ an attractive, albeit potent, catalyst for a range of critical organic reactions.[5]
Critical Safety and Handling Protocols
WARNING: Gallium(III) triperchlorate is a powerful oxidizing agent due to the perchlorate anions. Anhydrous metal perchlorates can be explosive upon heating or in contact with organic materials. All operations must be conducted with extreme caution by trained personnel.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene).[6]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood with the sash at the lowest practical height.
-
Inert Atmosphere: While hydrated gallium perchlorate is more stable, the anhydrous form is extremely hygroscopic and reactive. Handle the anhydrous solid under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox.[7]
-
Incompatibilities: Avoid contact with strong reducing agents, organic materials, and flammable substances. Do not grind the solid or subject it to shock or friction.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The container must be tightly sealed.[8]
-
Spill & Waste: In case of a spill, do not use combustible materials like paper towels for cleanup. Use an inert absorbent (e.g., sand or vermiculite). Dispose of all waste as hazardous material according to institutional regulations.
Caption: Critical safety workflow for handling Gallium(III) triperchlorate.
Catalyst Preparation and Characterization
While commercially available, Ga(ClO₄)₃ can be synthesized in its hydrated form.
Protocol 3.1: Synthesis of Hydrated Gallium(III) Triperchlorate
-
Principle: This protocol involves the acid-base neutralization of a gallium(III) source with perchloric acid. Gallium(III) hydroxide is used as a safer precursor than gallium metal or oxide, which may react too exothermically.
-
Materials:
-
Gallium(III) nitrate nonahydrate (Ga(NO₃)₃·9H₂O)
-
Ammonium hydroxide (NH₄OH), 1 M solution
-
Perchloric acid (HClO₄), ~70% solution (handle with extreme care)
-
High-purity deionized water
-
pH meter or indicator strips
-
-
Procedure:
-
Dissolve a known quantity of Ga(NO₃)₃·9H₂O in deionized water.
-
Slowly add 1 M NH₄OH dropwise while stirring vigorously to precipitate white Gallium(III) hydroxide, Ga(OH)₃. Monitor the pH and stop addition when the pH reaches ~8.
-
Isolate the precipitate by vacuum filtration and wash thoroughly with copious amounts of deionized water to remove residual nitrate and ammonium ions.
-
Caution: Perform the next step behind a blast shield. Suspend the moist Ga(OH)₃ precipitate in a minimal amount of water.
-
Slowly and dropwise, add a stoichiometric amount of 70% perchloric acid to the stirred suspension. The solid will dissolve. A slight excess of acid may be needed to ensure complete dissolution.
-
The resulting clear solution is aqueous Gallium(III) triperchlorate. To obtain a solid, carefully evaporate the water under reduced pressure at low temperature (< 50°C). Overheating can lead to decomposition and potential explosion.
-
-
Characterization:
-
⁷¹Ga NMR: In aqueous solution, a sharp signal corresponding to the symmetric [Ga(OH₂)₆]³⁺ ion is expected.[4]
-
FT-IR: Look for characteristic strong, broad bands for the ClO₄⁻ anion (~1100 cm⁻¹) and O-H stretching from water of hydration.
-
Elemental Analysis: To confirm the Ga:Cl ratio and determine the degree of hydration.
-
Application Protocol: Friedel-Crafts Acylation of Anisole
The Friedel-Crafts reaction is a cornerstone of C-C bond formation.[9] Ga(III) salts are highly efficient catalysts for these transformations, often providing excellent yields and regioselectivity with low catalyst loading.[3][10]
Principle: Ga(ClO₄)₃ coordinates to the carbonyl oxygen of the acylating agent (acetyl chloride), polarizing the C-Cl bond and facilitating the formation of a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of anisole, primarily at the para position due to steric hindrance and electronic activation by the methoxy group.
Caption: Simplified mechanism of Ga(ClO₄)₃-catalyzed Friedel-Crafts acylation.
Protocol 4.1: Synthesis of 4-Methoxyacetophenone
-
Materials & Reagents:
-
Anhydrous Gallium(III) triperchlorate, Ga(ClO₄)₃ (or a standardized solution)
-
Anisole (freshly distilled)
-
Acetyl chloride (freshly distilled)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
-
Experimental Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, a dropping funnel, and a thermometer.
-
-
Step-by-Step Procedure:
-
To the reaction flask, add anisole (1.0 eq) and anhydrous DCM under a positive pressure of argon.
-
Cool the mixture to 0°C using an ice bath.
-
Add Ga(ClO₄)₃ (0.5 - 2 mol%) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of cold, saturated NaHCO₃ solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Confirm the identity and purity of the product (4-methoxyacetophenone) using ¹H NMR, ¹³C NMR, and GC-MS, comparing the data to literature values.
-
Table 1: Representative Ga(III)-Catalyzed Friedel-Crafts Acylations (Data adapted from analogous reactions using Ga(OTf)₃ and presented for illustrative purposes)[3]
| Entry | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Anisole | Acetyl Chloride | 1.0 | 2 | >95 |
| 2 | Toluene | Benzoyl Chloride | 2.0 | 4 | 92 |
| 3 | Veratrole | Acetyl Chloride | 0.5 | 1.5 | 98 |
| 4 | Fluorobenzene | Benzoyl Chloride | 5.0 | 6 | 75 (para) |
Application Protocol: Fischer Esterification
Lewis acids can effectively catalyze esterification, particularly for sterically hindered substrates or when avoiding strong Brønsted acids is desirable to prevent side reactions.[11][12]
Protocol 5.1: Synthesis of Benzyl Benzoate
-
Principle: The Ga(III) catalyst activates the carboxylic acid by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.
-
Materials & Reagents:
-
Hydrated Gallium(III) triperchlorate, Ga(ClO₄)₃·xH₂O
-
Benzoic acid
-
Benzyl alcohol
-
Toluene
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Experimental Setup:
-
A round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser. This setup is crucial for removing the water formed during the reaction, which drives the equilibrium towards the product.
-
-
Step-by-Step Procedure:
-
To the flask, add benzoic acid (1.0 eq), benzyl alcohol (1.2 eq), Ga(ClO₄)₃·xH₂O (2 mol%), and toluene.
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated NaHCO₃ solution to remove unreacted benzoic acid, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification and Analysis:
-
The resulting crude oil (benzyl benzoate) is often of high purity. If necessary, it can be further purified by vacuum distillation.
-
Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Conclusion and Future Outlook
Gallium(III) triperchlorate is a powerful and versatile Lewis acid catalyst with significant potential in organic synthesis. Its high activity at low loadings makes it an attractive option for developing efficient and sustainable chemical processes. However, its utility must always be balanced with rigorous safety protocols due to the inherent risks associated with perchlorate compounds. Future research may focus on immobilizing gallium catalysts on solid supports to enhance recyclability and further improve the safety profile of these potent catalytic systems.[13][14]
References
-
Well-Defined Organo-Gallium Complexes as Lewis Acids for Molecular Catalysis: Structure-Stability-Activity Relationships. ResearchGate. Available at: [Link]
-
Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. PubMed. Available at: [Link]
-
Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations. ACS Publications. Available at: [Link]
-
Cationic aluminum, gallium, and indium complexes in catalysis. RSC Publishing. Available at: [Link]
-
Safety Data Sheet: Gallium. Carl ROTH. Available at: [Link]
-
Rethinking the Lewis Acidity of Cationic Gallium and Indium Catalysts. ResearchGate. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET - Gallium Trichloride. Gallium Compounds, LLC. Available at: [Link]
-
SAFETY DATA SHEET - Gallium Chloride (GaCl3). Materion. Available at: [Link]
-
Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies. ResearchGate. Available at: [Link]
-
Gallium perchlorate | Cl3GaO12. PubChem. Available at: [Link]
-
Gallium(3+) perchlorate. PubChem. Available at: [Link]
-
Lewis acid catalysis. Wikipedia. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Recent applications of gallium and gallium halides as reagents in organic synthesis. ResearchGate. Available at: [Link]
-
Friedel-Crafts alkylation catalysed by GaCl3-based liquid coordination complexes. ResearchGate. Available at: [Link]
-
Synergic Effect of Gallium‐Based Catalyst and Porous Support for Reduction Reactions. Forschungszentrum Jülich. Available at: [Link]
-
Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs. PubMed. Available at: [Link]
-
Synthesis, characterization and in vitro cytotoxicity of gallium(iii)-dithiocarbamate complexes. RSC Publishing. Available at: [Link]
-
Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes. PubMed Central. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]
-
Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating. PubMed. Available at: [Link]
-
Better Together: Synergic Effect of Gallium‐Based Catalyst and Porous Support for Reduction Reactions. FAU CRIS. Available at: [Link]
-
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. Available at: [Link]
Sources
- 1. Cationic aluminum, gallium, and indium complexes in catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. westlab.com [westlab.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. juser.fz-juelich.de [juser.fz-juelich.de]
- 14. Better Together: Synergic Effect of Gallium‐Based Catalyst and Porous Support for Reduction Reactions - FAU CRIS [cris.fau.de]
Gallium Triperchlorate in Fine Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Powerful Lewis Acid
In the landscape of fine chemical synthesis, the quest for potent and selective catalysts is perpetual. Gallium(III) compounds, particularly halides and triflates, have carved a niche as robust Lewis acids, catalyzing a diverse array of organic transformations.[1][2] This document ventures into the prospective applications of a lesser-explored yet potentially powerful catalyst: gallium triperchlorate, Ga(ClO₄)₃. While specific literature on its catalytic use is nascent, by synthesizing our understanding of gallium(III) chemistry and the well-documented catalytic nature of metal perchlorates, we can delineate a compelling framework for its application.[3]
This guide is structured to provide not just a theoretical underpinning but also actionable, safety-conscious protocols for the research chemist. We will explore the anticipated catalytic prowess of this compound, grounded in the established Lewis acidity of gallium halides, and propose its application in key synthetic transformations.[4][5][6] Crucially, every experimental discussion is framed within a stringent safety paradigm, acknowledging the energetic nature of perchlorate salts.
The Scientific Rationale: Understanding this compound as a Catalyst
Gallium(III) chloride and triflate are recognized for their strong Lewis acidity, enabling them to activate a wide range of functional groups under mild conditions.[1][2][7] The gallium cation, Ga³⁺, possesses a high charge density and an accessible empty p-orbital, making it an effective electron pair acceptor. The catalytic efficacy of a gallium salt is significantly influenced by its counter-ion. Non-coordinating or weakly coordinating anions, such as triflate (OTf⁻) and, hypothetically, perchlorate (ClO₄⁻), are known to enhance the Lewis acidity of the metal center.
The perchlorate anion is one of the most weakly coordinating anions, which would render the Ga³⁺ cation highly electrophilic and, therefore, a potent Lewis acid. This heightened acidity is anticipated to translate into superior catalytic activity, potentially at lower catalyst loadings and milder reaction conditions compared to other gallium salts.
Diagram 1: The Lewis Acidic Nature of this compound
This diagram illustrates the fundamental principle of Lewis acid catalysis by this compound, where the electron-deficient gallium center activates a carbonyl group, rendering it more susceptible to nucleophilic attack.
Caption: Lewis acid activation of a carbonyl substrate by this compound.
Potential Applications in Fine Chemical Synthesis
Based on the established catalytic profile of other gallium(III) salts, we can extrapolate several high-potential applications for this compound in fine chemical synthesis.
Friedel-Crafts Reactions
Friedel-Crafts alkylations and acylations are cornerstone C-C bond-forming reactions. Gallium(III) chloride is a known catalyst for such transformations.[1][5] The anticipated high Lewis acidity of this compound could offer enhanced reactivity, potentially enabling the use of less reactive substrates or facilitating reactions at lower temperatures.
Table 1: Hypothetical Comparison of Gallium Catalysts in Friedel-Crafts Acylation
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| GaCl₃ | 5 | 6 | 85 | [1] |
| Ga(OTf)₃ | 2 | 4 | 92 | [7] |
| Ga(ClO₄)₃ (Predicted) | 1-2 | 2-3 | >95 | - |
Ring-Opening of Epoxides
The ring-opening of epoxides with various nucleophiles is a fundamental route to valuable 1,2-difunctionalized compounds, which are key building blocks in pharmaceutical synthesis. Gallium(III) triflate has been shown to be an effective catalyst for the addition of aryl thiophenols to epoxides.[1] this compound, with its potent Lewis acidity, could facilitate the ring-opening of less reactive epoxides or enable the use of a broader range of nucleophiles.
Diagram 2: Proposed Catalytic Cycle for Epoxide Ring-Opening
This workflow outlines the proposed mechanism for the this compound-catalyzed ring-opening of an epoxide with an amine nucleophile.
Caption: Proposed catalytic cycle for the ring-opening of epoxides.
Experimental Protocols: A Guideline for Safe and Effective Use
!!! CRITICAL SAFETY WARNING !!!
This compound is a strong oxidizing agent. Perchlorate salts can be explosive, especially in the presence of organic materials, heat, or friction. All experiments involving this compound must be conducted with extreme caution in a certified fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and flame-retardant lab coat. Avoid grinding the solid or heating it in the presence of organic compounds unless under carefully controlled and validated conditions. It is imperative to consult the Safety Data Sheet (SDS) before use.
General Procedure for a Trial Friedel-Crafts Acylation
This protocol is a guideline and must be adapted and optimized for specific substrates. Perform on a small scale (e.g., 1 mmol) for initial investigations.
-
Catalyst Preparation: Under an inert atmosphere (e.g., argon or nitrogen), weigh the required amount of this compound hydrate (e.g., 0.01-0.02 mmol, 1-2 mol%) into a dry, flamed Schlenk flask.
-
Solvent and Reactant Addition: Add a dry, inert solvent (e.g., dichloromethane, 5 mL). Stir the mixture until the catalyst dissolves. Add the aromatic substrate (1 mmol).
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 mmol) dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate. Caution: Exothermic reaction and gas evolution may occur.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for a Trial Epoxide Ring-Opening Reaction
This protocol is a guideline and must be adapted for specific substrates. Perform on a small scale (e.g., 1 mmol) for initial investigations.
-
Catalyst and Substrate Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve this compound hydrate (0.01-0.02 mmol, 1-2 mol%) in a dry, aprotic solvent (e.g., acetonitrile, 5 mL). Add the epoxide (1 mmol).
-
Nucleophile Addition: Add the nucleophile (e.g., aniline, 1.1 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C), monitoring by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Conclusion and Future Outlook
This compound holds significant, albeit largely unexplored, potential as a highly active Lewis acid catalyst in fine chemical synthesis. Its application in Friedel-Crafts reactions, epoxide ring-openings, and likely other Lewis acid-catalyzed transformations such as cycloadditions and multicomponent reactions, warrants investigation.[1] The key to unlocking this potential lies in a research approach that is both innovative and rigorously safety-conscious. As the scientific community continues to seek more efficient and sustainable catalytic systems, the exploration of powerful Lewis acids like this compound, guided by the principles of green chemistry, will undoubtedly pave the way for novel synthetic methodologies.
References
- Sandhu, J. S., et al. (2007). Gallium(III) chloride: An efficient catalyst for facile preparation of gem-diacetates from aldehydes. ARKIVOC, 2007(xiv), 27-33.
- Sengupta, A., & Sadhukhan, S. (2002). Lewis acidity of gallium halides. Inorganic chemistry, 41(19), 4888–4894.
-
Wikipedia. Gallium(III) chloride. [Link]
- Barman, P. P., & Prajapati, D. (2012). Recent applications of gallium and gallium halides as reagents in organic synthesis. RSC Advances, 2(1), 13-26.
-
ResearchGate. Lewis Acidity of Gallium Halides. [Link]
-
National Center for Biotechnology Information. Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. PubMed Central. [Link]
- BenchChem. (2025).
-
National Center for Biotechnology Information. Gallium perchlorate. PubChem. [Link]
- Prakash, G. K. S., et al. (2012). Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Accounts of chemical research, 45(4), 570–581.
-
National Center for Biotechnology Information. Gallium(3+) perchlorate. PubChem. [Link]
-
Forschungszentrum Jülich. Synergic Effect of Gallium‐Based Catalyst and Porous Support for Reduction Reactions. [Link]
-
Semantic Scholar. Lewis-Acid/Base Effects on Gallium Volatility in Molten Chlorides. [Link]
-
ACS Publications. Hydrolytic behavior of gallium(III) perchlorate. Inorganic Chemistry. [Link]
- Prakash, G. K. S., et al. (2007). Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs.
-
ResearchGate. Synthesis and Catalytic Activity of Gallium Schiff‐base Complexes in the Ring‐Opening Homo‐ and Copolymerization of Cyclic Esters. [Link]
-
National Center for Biotechnology Information. Gallium(III)- and Thallium(III)-Encapsulated Polyoxopalladates: Synthesis, Structure, Multinuclear NMR, and Biological Activity Studies. PubMed. [Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lewis acidity of gallium halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gallium(III) chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Gallium(III) Triperchlorate Stock Solution for Catalysis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of Gallium(III) triperchlorate [Ga(ClO₄)₃] stock solutions for use in catalysis. Gallium(III) complexes are potent Lewis acids that effectively catalyze a variety of organic transformations.[1] The use of the perchlorate salt, with its weakly coordinating anion, maximizes the Lewis acidity of the gallium center, making it a highly active catalyst.[1][2] This guide details the scientific rationale, critical safety procedures for handling energetic perchlorate materials, a step-by-step protocol for solution preparation, and methods for validation to ensure experimental reproducibility.
Scientific & Technical Background
The Role of Gallium(III) as a Lewis Acid Catalyst
The catalytic activity of Gallium(III) triperchlorate stems from the strong Lewis acidic nature of the Gallium(III) ion (Ga³⁺). With its [Ar]3d¹⁰ electron configuration, the Ga³⁺ ion possesses empty, low-lying orbitals, making it an excellent electron-pair acceptor. This allows it to coordinate to and activate a wide range of organic substrates, particularly those containing carbonyls, epoxides, and other heteroatoms. This activation facilitates key bond-forming events in reactions such as Friedel-Crafts alkylations and acylations, cycloadditions, and ring-opening reactions.[1][3]
The Significance of the Perchlorate Anion
The choice of the counter-ion is critical in Lewis acid catalysis. The perchlorate anion (ClO₄⁻) is exceptionally large, has a diffuse charge, and is considered non-coordinating or very weakly coordinating. This property is paramount as it ensures the anion does not strongly bind to the Ga³⁺ center, leaving its coordination sites available to interact with the substrate. This maximizes the catalytic potential of the gallium ion.
Speciation in Aqueous Solution
When Gallium(III) perchlorate is dissolved in water, the Ga³⁺ ion is readily hydrated to form the stable hexaaquagallium(III) complex, [Ga(H₂O)₆]³⁺.[4][5] Raman spectroscopy studies confirm that in perchlorate solutions, this hexaaqua ion is the dominant species and is thermodynamically stable, with no inner-sphere complex formation between the gallium and perchlorate ions.[4][5] For reactions conducted in aqueous media, this hydrated complex is the catalytically active species. In anhydrous organic solvents, the solvent molecules will coordinate to the gallium center, and the nature of the active species will be solvent-dependent.
Mandatory Safety Protocol: Handling Perchlorates
Trustworthiness in science begins with safety. Perchlorate salts are powerful oxidizing agents and can form explosive mixtures with organic compounds, reducing agents, and other combustible materials.[6][7] Anhydrous metal perchlorates can be shock-sensitive and detonate upon heating.[8][9] Strict adherence to the following safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
A complete barrier between the researcher and the chemical is required.
-
Eye Protection: A face shield worn over chemical splash goggles is mandatory.[6][8][10]
-
Hand Protection: Use chemical-resistant gloves. Nitrile gloves are acceptable for handling dilute solutions, but neoprene or Viton® gloves are recommended, especially for handling the solid.[8][10] Always inspect gloves before use and use proper removal technique.
-
Body Protection: A chemical-resistant apron must be worn over a long-sleeved laboratory coat.[6][8] No skin should be exposed; long pants and closed-toe shoes are required.[8]
Designated Workspace
-
All work must be conducted within a certified chemical fume hood.[8][9] For procedures involving heating (not required for this protocol), a specialized perchloric acid fume hood with a wash-down system is necessary.[10][11]
-
The work surface must be made of non-organic, chemically resistant material such as ceramic or stainless steel.
-
Remove all organic materials (paper towels, kimwipes, organic solvents) and other flammable or combustible materials from the hood before starting.[9][10]
Spill & Waste Management
-
Spill Protocol: In case of a spill, DO NOT use paper towels or other combustible absorbents.[9][11] First, neutralize the spill with an inorganic base like sodium carbonate (soda ash).[10][11] Then, absorb the neutralized mixture with an inorganic material such as sand or vermiculite.
-
Waste Disposal: All contaminated materials, including gloves, weighing papers, and spill cleanup materials, are considered hazardous waste. They must be collected in a designated, sealed plastic container, kept wet with water to reduce shock sensitivity, and disposed of according to institutional hazardous waste guidelines.[6]
Safety Workflow Diagram
Caption: Safety workflow for handling Gallium(III) triperchlorate.
Protocol: 0.1 M Gallium(III) Triperchlorate Stock Solution
This protocol describes the preparation of 100 mL of a 0.1 M aqueous Gallium(III) triperchlorate stock solution.
Reagents and Equipment
-
Reagent: Gallium(III) perchlorate hydrate (Ga(ClO₄)₃ · xH₂O), 99.9%+ trace metals basis.
-
Solvent: High-purity deionized water (18.2 MΩ·cm).
-
Glassware: 100 mL Class A volumetric flask, 50 mL beaker, glass funnel.
-
Equipment: Analytical balance (4 decimal places), magnetic stirrer and stir bar, non-metallic spatula.
Quantitative Data
| Property | Value | Source |
| Chemical Formula | Ga(ClO₄)₃ · xH₂O | |
| CAS Number | 81029-07-4 (hydrate) | |
| Molar Mass (Anhydrous) | 368.07 g/mol | [12] |
| Appearance | Colorless to white chunks/crystals | [13] |
| Hazard Class | Strong Oxidizer (5.1A) | |
| Melting Point | 175 °C (decomposes) | [14] |
Step-by-Step Preparation Workflow
-
Calculation:
-
The degree of hydration (x) for Gallium(III) perchlorate hydrate can vary. It is critical to use the molar mass provided on the Certificate of Analysis (CofA) for the specific lot number you are using.
-
If the CofA is unavailable, you may proceed using the anhydrous molar mass, but the final solution concentration must be determined experimentally via titration.
-
Calculation Example (using anhydrous mass):
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molar Mass ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.1 L × 368.07 g/mol = 3.6807 g
-
-
-
Weighing (in Fume Hood):
-
Place a clean, dry 50 mL beaker on the analytical balance and tare it.
-
Carefully weigh the calculated mass of Gallium(III) perchlorate hydrate directly into the beaker using a non-metallic spatula. Record the exact mass.
-
-
Dissolution:
-
Remove the beaker from the balance and place it on a magnetic stir plate inside the fume hood.
-
Add a magnetic stir bar and approximately 70 mL of deionized water.
-
Start stirring at a low-to-medium speed. The solid should dissolve completely to form a clear, colorless solution.[13]
-
-
Quantitative Transfer and Dilution:
-
Once dissolved, remove the stir bar (using a magnetic retriever, rinsing it into the beaker with a small amount of deionized water).
-
Place a glass funnel into the neck of the 100 mL Class A volumetric flask.
-
Carefully pour the solution from the beaker into the flask.
-
Rinse the beaker three times with ~5 mL portions of deionized water, transferring each rinsing into the volumetric flask to ensure all the gallium salt is transferred.
-
Remove the funnel, rinsing it into the flask.
-
-
Final Volume Adjustment:
-
Carefully add deionized water to the volumetric flask until the bottom of the meniscus aligns with the calibration mark. Use a Pasteur pipette for the final additions to avoid overshooting the mark.
-
-
Homogenization and Storage:
-
Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogenous.
-
Transfer the solution to a clean, clearly labeled glass storage bottle. The label must include: "Gallium(III) Triperchlorate, 0.1 M", the solvent (H₂O), the preparation date, and your initials.
-
Store the bottle in a designated cabinet for corrosives/oxidizers, away from all organic materials, flammable compounds, and reducing agents.[10]
-
Protocol Workflow Diagram
Caption: Step-by-step workflow for preparing the stock solution.
Validation: Ensuring Trustworthiness and Reproducibility
A prepared stock solution is only as reliable as its validated concentration. For high-impact applications in drug development and catalysis research, experimental determination of the gallium concentration is essential.
-
Recommended Method: Complexometric titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA). This is a classic and reliable method for determining the concentration of metal ions like Ga³⁺. The endpoint can be determined using a colorimetric indicator or potentiometrically.
-
Importance: This validation step transforms the protocol into a self-validating system. It accounts for variations in the hydration state of the starting material and potential weighing errors, ensuring that the concentration value used in subsequent catalytic experiments is accurate and traceable.
Conclusion
The preparation of a Gallium(III) triperchlorate stock solution is a straightforward but high-hazard procedure that is foundational for its use in catalysis. By understanding the chemical principles of Ga³⁺ Lewis acidity and exercising extreme caution through rigorous adherence to safety protocols, researchers can create reliable and reproducible catalytic systems. The validation of the final solution concentration is a non-negotiable step that underpins the scientific integrity of any subsequent experimental work.
References
- University of Ottawa. Perchloric acid guidelines. Faculty of Science. [URL: https://science.uottawa.ca/faculty-services/health-safety-risk-management/guidelines/perchloric-acid/]
- Concordia University. PERCHLORIC ACID SAFETY GUIDELINES. [URL: https://www.concordia.ca/content/dam/concordia/services/safety/docs/EHS-DOC-020_PerchloricAcidSafetyGuidelines.pdf]
- KAUST Health & Safety. Working with Perchloric Acid Guideline. [URL: https://hse.kaust.edu.sa/Documents/Working%20with%20Perchloric%20Acid%20Guideline.pdf]
- Florida State University Environmental Health & Safety. Guidelines for Using Perchloric Acid. [URL: https://www.ehs.fsu.edu/chemical/docs/PerchloricAcid.pdf]
- Esco Lifesciences. Perchloric Acid Handling Guidelines. [URL: https://www.escolifesciences.ca/our-resources/perchloric-acid-handling-guidelines/190]
- Wikipedia. Gallium(III) chloride. [URL: https://en.wikipedia.org/wiki/Gallium(III)_chloride]
- Sigma-Aldrich. Gallium(III) perchlorate hydrate, 99.999% trace metals basis. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/433696]
- ChemicalBook. GALLIUM PERCHLORATE, HYDRATED. [URL: https://www.chemicalbook.com/Product.aspx?
- Chemsrc. GALLIUM PERCHLORATE, HYDRATED | CAS#:17835-81-3. [URL: https://www.chemsrc.com/en/cas/17835-81-3_945311.html]
- PubChem. Gallium perchlorate. [URL: https://pubchem.ncbi.nlm.nih.
- Sandhu, J. S., et al. (2007). Gallium(III) chloride: An efficient catalyst for facile preparation of gem-diacetates from aldehydes. ARKIVOC, 2007(xiv), 27-33. [URL: https://www.researchgate.
- American Elements. Gallium Perchlorate Hydrate. [URL: https://www.americanelements.
- Patterson, J. H., & Tyree, S. Y. (1973). Hydrolytic behavior of gallium(III) perchlorate. Inorganic Chemistry, 12(8), 1839–1841. [URL: https://pubs.acs.org/doi/abs/10.1021/ic50126a027]
- Kaczmarczyk, J., et al. (2021). Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. Molecules, 26(21), 6439. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8587271/]
- Rudolph, W. W., & Fischer, P. (2007). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. Dalton Transactions, (19), 1886-1896. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/dt/b618820f]
- Tytko, K. H., & Mehmke, J. (1983). Gallium(III) polyhydroxocations in aqueous perchlorate media. Zeitschrift für anorganische und allgemeine Chemie, 503(1), 67-78. [URL: https://www.researchgate.
- BenchChem. Unveiling the Catalytic Landscape: A Comparative Analysis of Metal Perchlorate Catalysts in Organic Synthesis. [URL: https://www.benchchem.
- Rudolph, W. W., & Fischer, P. (2007). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. [URL: https://www.researchgate.
- Google Patents. WO2011142402A1 - Method for producing gallium trichloride gas and method for producing nitride semiconductor crystal. [URL: https://patents.google.
Sources
- 1. Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Perchloric acid guidelines | Faculty of Science [uottawa.ca]
- 7. americanelements.com [americanelements.com]
- 8. concordia.ca [concordia.ca]
- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 10. escolifesciences.com [escolifesciences.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Gallium perchlorate | Cl3GaO12 | CID 16685152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GALLIUM PERCHLORATE, HYDRATED | 17835-81-3 [chemicalbook.com]
- 14. GALLIUM PERCHLORATE, HYDRATED | CAS#:17835-81-3 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Effect of solvent on the catalytic activity of Gallium triperchlorate
Welcome to the technical support center for Gallium(III) Triperchlorate [Ga(ClO₄)₃]. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing or considering this potent Lewis acid catalyst in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios based on established principles of Lewis acid catalysis, coordination chemistry, and solvent effects, providing practical guidance to navigate your experiments successfully.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary catalytic applications of Gallium(III) Triperchlorate?
Gallium(III) triperchlorate, while not as extensively documented as other gallium salts like gallium(III) chloride or triflate, is a powerful Lewis acid catalyst.[1] Its catalytic activity stems from the high charge density of the Ga³⁺ ion, making it effective in reactions that involve the activation of electrophiles. Due to the non-coordinating nature of the perchlorate anion, the gallium center is highly accessible to substrates.[2]
Potential applications, analogous to other strong Lewis acids, include:
-
Friedel-Crafts Reactions: Alkylation and acylation of aromatic compounds.[3][4][5]
-
Epoxide Ring-Opening: Catalyzing the addition of nucleophiles to epoxides to form β-substituted alcohols, such as β-amino alcohols.[6][7][8]
-
Diels-Alder Reactions: Promoting cycloaddition reactions by coordinating to the dienophile, thereby lowering the LUMO energy.
-
Carbonyl Activations: Facilitating aldol reactions, and other nucleophilic additions to carbonyl compounds.
FAQ 2: How does the choice of solvent impact the catalytic activity of Gallium(III) Triperchlorate?
The solvent plays a critical role in modulating the Lewis acidity and, consequently, the catalytic activity of Ga(ClO₄)₃. Solvents can be broadly categorized into two classes:
-
Non-Coordinating Solvents: (e.g., dichloromethane, chloroform, toluene) These solvents interact weakly with the gallium cation, leaving it highly accessible and resulting in high Lewis acidity. This is often desirable for activating less reactive substrates.
-
Coordinating Solvents: (e.g., tetrahydrofuran (THF), diethyl ether, acetonitrile, alcohols) These solvents can act as Lewis bases and coordinate to the gallium center. This coordination can have several effects:
-
Reduced Reactivity: The solvent competes with the substrate for the catalytic site, which can decrease the reaction rate.
-
Increased Stability: Solvent coordination can stabilize the catalyst.
-
Modified Selectivity: The steric bulk of the solvent-catalyst complex can influence the stereochemical outcome of a reaction.
-
A study on a different catalytic system highlighted that for Lewis acid-catalyzed Diels-Alder reactions, increasing solvent polarity can enhance the reaction rate, while strongly coordinating solvents can diminish it.[9]
Troubleshooting Guide
Problem 1: Low or No Catalytic Activity
Scenario: You are attempting a reaction, for instance, the ring-opening of an epoxide with an amine, using Ga(ClO₄)₃ in a solvent like THF, and you observe a very slow or no reaction.
Potential Causes & Solutions:
-
Solvent Inhibition: THF is a coordinating solvent and may be deactivating the catalyst by strongly binding to the gallium center.
-
Catalyst Hydration: Gallium(III) perchlorate is often supplied as a hydrate (Ga(ClO₄)₃ · xH₂O).[12] Water is a strong ligand for Ga³⁺ and can inhibit catalysis.
-
Solution: Ensure you are using the anhydrous form of the catalyst if your reaction is moisture-sensitive. If you only have the hydrate, it may be possible to dry it under high vacuum and gentle heating, though caution is advised due to the oxidizing nature of perchlorates. Alternatively, the use of a drying agent in the reaction, such as molecular sieves, could be beneficial.
-
-
Insufficient Catalyst Loading: While gallium catalysts can be very active, the optimal loading can vary.
-
Solution: Perform a catalyst loading screen to determine the optimal concentration for your specific reaction.
-
Problem 2: Poor Selectivity (Regio- or Stereo-)
Scenario: In the addition of a nucleophile to an unsymmetrical substrate, you are observing a mixture of regioisomers or poor diastereoselectivity.
Potential Causes & Solutions:
-
Solvent Influence on Transition State: The solvent can influence the geometry of the transition state, affecting selectivity.
-
Solution: Screen a range of solvents with varying polarity and coordinating ability. For example, in the ring-opening of styrene oxide, the choice between aromatic and aliphatic amines as nucleophiles can lead to different regioselectivities.[7] A change in solvent could further modulate this.
-
-
Temperature Effects: Reaction temperature can significantly impact selectivity.
-
Solution: Try running the reaction at a lower temperature. This can often favor the formation of the thermodynamically more stable product and enhance stereoselectivity.
-
Problem 3: Reaction Decomposition or Unwanted Side Products
Scenario: Your reaction mixture turns dark, and you observe the formation of multiple byproducts.
Potential Causes & Solutions:
-
High Lewis Acidity: In non-coordinating solvents, the high Lewis acidity of Ga(ClO₄)₃ might be too harsh, leading to substrate or product degradation.
-
Solution: Switch to a more coordinating solvent (e.g., diethyl ether) to temper the catalyst's Lewis acidity. Alternatively, adding a small amount of a Lewis basic additive could have a similar effect.
-
-
Oxidative Decomposition: Perchlorates are strong oxidizing agents, especially when heated in the presence of organic material.[2]
-
Solution: Run the reaction at the lowest possible temperature. Avoid high temperatures, especially with electron-rich substrates. It is crucial to conduct a thorough safety assessment before scaling up any reaction involving perchlorates.
-
Experimental Protocols & Data
While specific protocols for Ga(ClO₄)₃ are not widely published, we can extrapolate from similar systems.
Illustrative Protocol: Ring-Opening of an Epoxide with an Amine
This protocol is adapted from a similar reaction using Zinc(II) perchlorate.[7]
-
Preparation: To a stirred solution of the epoxide (1.0 mmol) and the amine (1.1 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add Gallium(III) triperchlorate (0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Solvent Effects on Lewis Acidity
The effective Lewis acidity of a catalyst is highly dependent on the solvent. Below is a conceptual table illustrating the expected trend of the catalytic activity of Ga(ClO₄)₃ in different solvents based on their coordinating ability.
| Solvent | Coordinating Ability | Expected Relative Catalytic Activity | Rationale |
| Toluene | Low | High | Weakly coordinating, leaving the Ga³⁺ center highly accessible. |
| Dichloromethane | Low | High | A common choice for high catalytic activity with Lewis acids. |
| Diethyl Ether | Moderate | Moderate | Can coordinate to the Ga³⁺ center, potentially reducing its activity. |
| Tetrahydrofuran (THF) | High | Low to Moderate | A stronger Lewis base than diethyl ether, likely leading to significant catalyst inhibition. |
| Acetonitrile | High | Low | The nitrogen lone pair coordinates strongly to Lewis acidic centers. |
| Methanol | High (Protic) | Variable | Can act as a coordinating solvent and a proton source, which may lead to complex reaction pathways. |
Visualizing Concepts
Diagram: Solvent-Catalyst Interaction
The following diagram illustrates the equilibrium between a "free" and a solvent-coordinated gallium triperchlorate catalyst.
Caption: Solvent coordination modulates catalytic activity.
Workflow: Troubleshooting Low Catalytic Activity
This workflow provides a logical sequence of steps to address low reaction yields.
Caption: A systematic approach to troubleshooting low reactivity.
Safety Information
Caution: Perchlorate salts are strong oxidizing agents and can form explosive mixtures with organic compounds, especially upon heating.[2] Always handle Gallium(III) Triperchlorate with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid grinding the solid or heating it in the presence of organic materials unless you have performed a thorough risk assessment.
References
-
Chakraborti, A. K., Shivani, B., & Pujala, B. (2007). Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils. The Journal of Organic Chemistry, 72(10), 3713–3722. Retrieved from [Link]
-
Fringuelli, F., Girotti, R., Pizzo, F., & Vaccaro, L. (2006). [AlCl3 + 2THF]: a new and efficient catalytic system for Diels-Alder cycloaddition of alpha,beta-unsaturated carbonyl compounds under solvent-free conditions. Organic Letters, 8(12), 2487–2489. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]
-
Taylor, M. S. (2024, February 29). Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journal of Organic Chemistry, 20, 479-496. Retrieved from [Link]
-
Wikipedia. (n.d.). Perchlorate. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]
-
Zhang, Y., & Raines, R. T. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Perchlorate - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 7. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. growingscience.com [growingscience.com]
- 11. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Managing moisture sensitivity of Gallium triperchlorate in catalytic processes
Technical Support Center: Gallium Triperchlorate [Ga(ClO₄)₃]
A Senior Application Scientist's Guide to Managing Moisture Sensitivity in Catalytic Processes
Welcome to the technical support guide for this compound. As a potent Lewis acid catalyst, Ga(ClO₄)₃ offers unique advantages in various organic transformations, including Friedel-Crafts reactions, cycloisomerizations, and ring-opening reactions.[1] However, its utility is intrinsically linked to its extreme hygroscopic nature. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you harness the full catalytic potential of this reagent while mitigating the challenges posed by its sensitivity to moisture.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses the fundamental properties of this compound and the chemical principles behind its moisture sensitivity.
Q1: What is this compound and why is it used as a catalyst?
A: this compound, Ga(ClO₄)₃, is a powerful Lewis acid. The gallium(III) center is highly electron-deficient, making it effective at activating a wide range of functional groups in organic synthesis.[1] Its catalytic activity stems from its ability to coordinate with substrates, thereby lowering the activation energy for key transformations. In drug development, metal-based compounds like those containing gallium are explored for their unique three-dimensional structures which can interact with biological targets in novel ways.[2][3]
Q2: Why is this compound so sensitive to moisture?
A: The high moisture sensitivity of this compound is due to two primary factors:
-
High Lewis Acidity: The Ga³⁺ ion has a strong affinity for Lewis bases. Water is a common Lewis base, and it readily coordinates to the gallium center, forming the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺.[4][5] This coordination deactivates the catalyst, as the water molecules occupy the coordination sites that would otherwise be available for the substrate.
-
Hygroscopic Nature of Perchlorate Salts: Perchlorate salts are intrinsically hygroscopic, meaning they readily absorb moisture from the atmosphere to form hydrates.[6] this compound is often commercially available as a hydrate (Ga(ClO₄)₃ · xH₂O) for this reason.[7][8]
Q3: What is the practical impact of moisture contamination on my catalytic reaction?
A: Even trace amounts of moisture can have a significant negative impact on your experiment. The consequences include:
-
Reduced Catalytic Activity: Coordinated water molecules will inhibit or completely stop the catalyst from participating in the reaction, leading to low or no product yield.
-
Poor Reproducibility: Inconsistent levels of moisture contamination between experiments will lead to variable reaction outcomes, making it difficult to obtain reliable results.
-
Promotion of Side Reactions: The presence of water can lead to hydrolysis of substrates or intermediates, generating unwanted byproducts.
Section 2: Essential Handling & Experimental Protocols
Proper handling is the most critical factor for success. The choice between using a glovebox and a Schlenk line depends on the equipment available and the stringency of the anhydrous conditions required.
Q4: What is the best practice for storing and weighing this compound?
A: The gold standard is to handle this compound exclusively within an inert atmosphere glovebox.[9][10] The atmosphere inside a glovebox is continuously circulated over a catalyst to remove oxygen and moisture, maintaining levels below 1 ppm.[11]
Protocol 1: Weighing Ga(ClO₄)₃ in a Glovebox
-
Preparation: Ensure all necessary items (spatulas, weigh boats, vials, and the reaction flask) are placed in the glovebox antechamber. Do not bring paper or other cellulosic materials into the glovebox, as perchlorates can react dangerously with them.[12]
-
Purging: Subject the items in the antechamber to a minimum of three evacuate-refill cycles with inert gas (Nitrogen or Argon) to remove atmospheric air and moisture.[9][11]
-
Transfer: Bring the items into the main glovebox chamber.
-
Weighing: Tare a clean, dry vial on the glovebox balance. Carefully transfer the required amount of Ga(ClO₄)₃ into the vial. Avoid creating fine dust.
-
Sealing: Immediately and securely cap the vial containing the weighed catalyst. Seal the main stock bottle.
-
Reaction Setup: Add the catalyst directly to the reaction flask inside the glovebox. The flask can then be sealed with a septum, removed from the glovebox, and placed on a Schlenk line for the addition of anhydrous solvents and other reagents.[13]
Q5: I don't have a glovebox. Can I still use this compound?
A: Yes, but with extreme care using Schlenk techniques. This method is less ideal for weighing and handling hygroscopic solids because it relies on maintaining a positive pressure of inert gas rather than a controlled inert atmosphere.[14]
Workflow: Handling Ga(ClO₄)₃ without a Glovebox
The following diagram outlines the decision-making process and workflow for handling the catalyst using a Schlenk line.
Caption: Fig 1. Decision workflow for handling Ga(ClO₄)₃.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides a systematic approach to diagnosing problems related to moisture contamination.
Q6: My reaction is sluggish or has failed completely. How do I confirm if moisture contamination of the catalyst is the issue?
A: A failed reaction is the most common symptom. To troubleshoot, follow this logical progression:
Caption: Fig 2. Troubleshooting logic for moisture contamination.
Q7: My bottle of this compound has visible clumps and appears "wet". Is it still usable?
A: This indicates significant water absorption. While it might be possible to dry the material under high vacuum at an elevated temperature, this is generally not recommended. Heating perchlorates can be extremely hazardous and may lead to explosions.[15] Furthermore, it is difficult to guarantee the complete removal of all coordinated water molecules, which can affect catalytic performance. The safest and most scientifically sound approach is to discard the compromised reagent according to hazardous waste protocols and start with a fresh, unopened bottle.
Section 4: Safety First - Handling Perchlorates
This compound is not just moisture-sensitive; it is also a strong oxidizing agent with hazards associated with the perchlorate anion.[7]
Q8: What are the essential safety precautions when working with this compound?
A: Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and compatible gloves (e.g., neoprene, nitrile).[12][16]
-
Avoid Organic Materials: Do not allow this compound to come into contact with combustible or organic materials like paper, wood, cloth, or organic solvents in an uncontrolled manner. Perchlorate salts can form explosive mixtures with these substances.[12][16]
-
No Heating: Never heat perchloric acid or its salts in a standard fume hood. This can lead to the formation of explosive anhydrous perchlorate crystals in the ductwork.[15][17] Reactions should be run at or below room temperature unless a specific protocol has been thoroughly vetted for safety.
-
Spill Cleanup: In case of a spill, do NOT use paper towels or other organic materials to absorb it.[17] Neutralize the spill with an inorganic material like sodium bicarbonate or sand.[16][17] Collect the mixture in a designated container for hazardous waste disposal.
| Hazard | Mitigation Strategy | Reference |
| Moisture Sensitivity | Handle exclusively under inert atmosphere (glovebox preferred). Use anhydrous solvents and oven-dried glassware. | [9][10][18] |
| Strong Oxidizer | Keep away from combustible and organic materials. Store separately from reducing agents and flammable compounds. | [7] |
| Explosion Risk | Avoid heating. Do not mix with strong dehydrating agents (e.g., concentrated H₂SO₄). | [15][17] |
| Corrosivity | Wear appropriate PPE, including gloves, eye protection, and a face shield. Handle in a chemical fume hood. | [12][15] |
References
-
State of New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Perchlorate. Retrieved from NJ.gov. [Link]
-
Daley, C. (n.d.). Glovebox Usage. University of San Diego. [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
-
BuyersGuideChem. (n.d.). Gallium perchlorate 6-hydrate. [Link]
-
Esco Lifesciences. (n.d.). Perchloric Acid Handling Guidelines. [Link]
-
School of Chemistry, University of Bristol. (2018, April 1). SOP For Operation Of Glove Boxes. [https://www.chm.bris.ac.uk/safety/sops/Glove boxes SOP.pdf]([Link] boxes SOP.pdf)
-
University of Pennsylvania EHRS. (2024, April 12). Fact Sheet: Perchloric Acid. [Link]
-
Chemsrc. (2025, September 12). GALLIUM PERCHLORATE, HYDRATED. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagent Tips. [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. [Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. (2014, April 24). Perchloric Acid. [Link]
-
American Elements. (n.d.). Gallium Perchlorate Hydrate. [Link]
-
Borys, A. (2024, October 15). 3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts. [Link]
-
Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. [Link]
-
ResearchGate. (n.d.). Examples of gallium compounds with antibacterial activities. [Link]
-
Olakanmi, O., et al. (2023). Antimicrobial Activity of Gallium(III) Compounds: Pathogen-Dependent Targeting of Multiple Iron/Heme-Dependent Biological Processes. MDPI. [Link]
-
Rudolph, W. W., & Fischer, D. (2003). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. RSC Publishing. [Link]
-
Chitambar, C. R. (2012). The Therapeutic Potential of Gallium-Based Complexes in Anti-Tumor Drug Design. Bentham Science. [Link]
-
FUNCMATER. (n.d.). Gallium(III) perchlorate hydrate (Ga(ClO4)3•xH2O)- Crystalline. [Link]
-
Hallett, L. T. (1942). Handling of Hygroscopic Substances. ACS Publications. [Link]
-
Queen's University. (n.d.). Exploring gallium coordination complexes as catalysts for oxygen-atom transfer reactions. [Link]
-
Chitambar, C. R. (2010). Gallium-containing anticancer compounds. PMC - PubMed Central - NIH. [Link]
-
Li, W., et al. (2023). Liquid Metal Gallium Pharmaceuticals. Theranostics. [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
-
PubChem. (n.d.). Gallium perchlorate. [Link]
-
ResearchGate. (2025, August 10). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]
-
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?. [Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. americanelements.com [americanelements.com]
- 7. Gallium(III) perchlorate 99.999 trace metals 81029-07-4 [sigmaaldrich.com]
- 8. wholesale Gallium(III) perchlorate hydrate Crystalline - FUNCMATER [funcmater.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. hepatochem.com [hepatochem.com]
- 11. ucd.ie [ucd.ie]
- 12. escolifesciences.com [escolifesciences.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. molan.wdfiles.com [molan.wdfiles.com]
- 15. Fact Sheet: Perchloric Acid | PennEHRS [ehrs.upenn.edu]
- 16. nj.gov [nj.gov]
- 17. - Division of Research Safety | Illinois [drs.illinois.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Gallium triperchlorate catalyst deactivation and regeneration strategies
Welcome to the technical support guide for gallium triperchlorate [Ga(ClO₄)₃] catalysts. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this powerful Lewis acid catalyst. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the longevity and optimal performance of your catalyst in various organic transformations.
Section 1: Troubleshooting Guide for Catalyst Deactivation
Catalyst deactivation is a common issue that can manifest as decreased reaction rates, lower yields, or a complete loss of catalytic activity.[1][2] This guide will help you diagnose the potential cause of deactivation and provide actionable steps for remediation.
Issue 1: Gradual or Rapid Loss of Catalytic Activity
Probable Cause A: Hydrolysis of the Catalyst
This compound is highly hygroscopic and water-sensitive. Trace amounts of water in the reaction medium can lead to the hydrolysis of the Ga³⁺ active sites, forming inactive gallium hydroxides or polyhydroxo species.[3] This is often the primary cause of deactivation in reactions where strictly anhydrous conditions are not maintained.
-
Diagnostic Checks:
-
Review your experimental setup for potential sources of moisture ingress.
-
Analyze the water content of your reagents and solvents using Karl Fischer titration.
-
Characterize the spent catalyst using Fourier-Transform Infrared Spectroscopy (FTIR) to look for the appearance of broad O-H stretching bands indicative of hydroxide formation.
-
-
Corrective Actions:
-
Ensure all glassware is rigorously dried in an oven at >120°C and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled, anhydrous solvents with low water content (<10 ppm).
-
Handle this compound and prepare reaction mixtures in a glove box or under a positive pressure of an inert gas.[4]
-
Probable Cause B: Fouling or Coking
In many organic reactions, high molecular weight byproducts, polymers, or carbonaceous deposits (coke) can form and physically block the active sites of the catalyst.[5][6] This is particularly common in reactions involving carbocationic intermediates or when operating at elevated temperatures.
-
Diagnostic Checks:
-
Visually inspect the catalyst for any change in color (e.g., darkening or black deposits).
-
Perform Thermogravimetric Analysis (TGA) on the spent catalyst. A significant weight loss at high temperatures (300-600°C) in an oxidizing atmosphere indicates the presence of coke.[7]
-
Measure the Brunauer-Emmett-Teller (BET) surface area of the catalyst. A decrease in surface area compared to the fresh catalyst suggests pore blockage.[8][9]
-
-
Corrective Actions & Regeneration:
-
Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of fouling agents.
-
For regeneration, a controlled calcination procedure can be employed to burn off the carbonaceous deposits. See the detailed protocol in the "Regeneration Strategies" section.
-
Probable Cause C: Leaching of the Active Gallium Species
If this compound is supported on a carrier material (e.g., silica, alumina), the active species may leach into the reaction medium, especially in the presence of polar or coordinating solvents. This leads to a loss of active sites on the support.
-
Diagnostic Checks:
-
Analyze the reaction mixture post-filtration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the amount of gallium that has leached into the solution.
-
Use X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to compare the surface gallium concentration of the fresh and spent catalyst.[8][10]
-
-
Corrective Actions & Regeneration:
-
Consider using a less polar solvent if the reaction chemistry allows.
-
Modify the support material to enhance its interaction with the gallium species.
-
Regeneration can be achieved by re-impregnating the support with a this compound solution, followed by drying and activation.
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Primary Diagnostic Techniques | Corrective Action / Regeneration Strategy |
| Gradual loss of activity | Catalyst Hydrolysis | Karl Fischer Titration, FTIR | Strict anhydrous conditions, use of inert atmosphere |
| Sharp drop in activity, catalyst discoloration | Fouling/Coking | TGA, BET Surface Area Analysis | Optimize reaction conditions, controlled calcination |
| Decreasing activity over multiple runs (for supported catalysts) | Leaching of Gallium | ICP-MS of reaction solution, XPS of catalyst | Change solvent, modify support, re-impregnation |
| Reduced reaction rate with high-viscosity reaction mixtures | Pore Diffusion Limitation | Not applicable | Use a catalyst with larger pore size, increase agitation |
Troubleshooting Workflow
Here is a logical workflow to diagnose the cause of catalyst deactivation:
Caption: Troubleshooting workflow for this compound catalyst deactivation.
Section 2: Catalyst Regeneration Strategies
Once the cause of deactivation has been identified, the following protocols can be used to regenerate the catalyst.
Protocol 1: Regeneration of Coked/Fouled Catalyst via Calcination
This procedure is for removing organic deposits from the catalyst surface.
Materials:
-
Tube furnace with temperature control
-
Quartz or ceramic tube
-
Source of dry air or a mixture of O₂/N₂
Procedure:
-
Place the deactivated catalyst in the quartz tube within the furnace.
-
Begin a slow flow of dry air or a lean oxygen/nitrogen mixture (e.g., 2-5% O₂) over the catalyst bed.
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature between 400-500 °C. A slow ramp is crucial to prevent rapid combustion that could cause thermal damage (sintering) to the catalyst.[1]
-
Hold at the target temperature for 3-5 hours, or until TGA analysis of a sample shows no further weight loss.
-
Cool the catalyst down to room temperature under an inert gas (N₂) flow to prevent re-adsorption of atmospheric moisture.
-
Store the regenerated catalyst under strictly anhydrous conditions.
Protocol 2: Regeneration of Leached Supported Catalyst via Re-impregnation
This procedure is for restoring the gallium content on a supported catalyst.
Materials:
-
This compound hydrate
-
Anhydrous solvent (e.g., acetonitrile, nitromethane)
-
Rotary evaporator
-
Vacuum oven or tube furnace
Procedure:
-
If the catalyst is also coked, perform the calcination protocol first to clean the support surface.
-
Prepare a solution of this compound in the chosen anhydrous solvent with a concentration calculated to restore the original metal loading.
-
Add the cleaned, dry support to this solution.
-
Allow the mixture to equilibrate for several hours to ensure uniform wetting of the support.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting powder in a vacuum oven at 100-120 °C for 12-24 hours to remove any residual solvent and water of hydration.
-
Store the regenerated catalyst under an inert atmosphere.
Regeneration Workflow Diagram
Caption: General workflow for the regeneration of this compound catalysts.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: this compound and its hydrate are sensitive to moisture and should be stored in a tightly sealed container, preferably in a desiccator or a glove box with an inert atmosphere.[4] Avoid exposure to ambient air to prevent hydrolysis.
Q2: My reaction is not proceeding at all, even with a fresh batch of catalyst. What could be the issue? A2: If you are confident in the catalyst's integrity, the most likely culprits are impurities in your starting materials or solvent that are acting as catalyst poisons. Common poisons for Lewis acids include water, alcohols, and basic compounds (e.g., amines) that can neutralize the active sites.[1][11] Purify your reagents and ensure your solvent is truly anhydrous.
Q3: Can I use gallium chloride (GaCl₃) or gallium triflate (Ga(OTf)₃) instead of this compound? A3: While GaCl₃ and Ga(OTf)₃ are also effective Lewis acid catalysts, their reactivity and selectivity can differ significantly from Ga(ClO₄)₃ due to the different counter-ions (anions).[12][13] The perchlorate anion is very weakly coordinating, which can make the Ga³⁺ center more Lewis acidic and suitable for certain transformations. Direct substitution may not yield the same results and will require re-optimization of the reaction conditions.
Q4: Are there any specific safety precautions I should take when working with this compound? A4: Yes. Perchlorates, when mixed with organic compounds, can be reactive and potentially explosive, although they do not typically explode on their own.[14] Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heating mixtures of this compound with organic materials to dryness. Conduct reactions in a well-ventilated fume hood.
Q5: How can I be sure my regeneration protocol was successful? A5: The ultimate test of a successful regeneration is the restoration of catalytic activity in a benchmark reaction. Additionally, you can use characterization techniques to validate the regeneration. For a calcined catalyst, TGA should show the absence of carbonaceous deposits, and BET analysis should show a recovery of surface area. For a re-impregnated catalyst, XPS or EDX analysis should confirm that the gallium loading has been restored to its original level.[8][9][10]
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Lecture 10 Catalyst characterization.
- SAFETY D
- Analysis of C
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- Optimization and kinetic study of leaching process in recycling of Ga
- Recovery of Lesser-Known Strategic Metals: The Gallium and Germanium Cases. (2024). MDPI.
- SAFETY D
- Recovery of Gallium from Smartphones—Part II: Oxidative Alkaline Pressure Leaching of Gallium
- Efficient Separation and Recovery of Gallium from GaAs Scraps by Alkaline Oxid
- Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. (n.d.).
- Gallium C
- A Process for the Recovery of Gallium from Gallium Arsenide Scrap. (2025).
- Recent progress of Ga-based liquid metals in c
- Controlling the Coke Formation in Dehydrogenation of Propane by Adding Nickel to Supported Gallium Oxide. (2023).
- Safety D
- Gallium(III) Ion Hydrolysis under Physiological Conditions. (2025).
- Effect of CO2 on activity and coke formation over gallium-based catalysts for propane dehydrogenation. (2022). Beijing Institute of Technology.
- Effect of CO2 on activity and coke formation over gallium-based catalysts for propane dehydrogen
- Gallium(III) Ion Hydrolysis under Physiological Conditions. (n.d.). Semantic Scholar.
- Gallium Perchlorate Hydr
- Sintering and Particle Dynamics in Supported Metal Catalysts. (n.d.).
- MATERIAL SAFETY D
- Gallium(III)
- (PDF) Gallium(III)
- (PDF) The Sintering of Supported Metal Catalysts. (2025).
- Solving Surface Fouling and Coking Problems in Industrial Applic
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. (n.d.). MDPI.
- Mechanisms of catalyst deactiv
- Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. (n.d.).
- (PDF) Gallium(III) polyhydroxocations in aqueous perchlorate media. (2025).
- Synergic Effect of Gallium‐Based Catalyst and Porous Support for Reduction Reactions. (n.d.). Forschungszentrum Jülich.
-
Calix[10]pyrrolato gallate: square planar-coordinated gallium(iii) and its metal–ligand cooperative reactivity with CO2 and alcohols. (n.d.). NIH.
- Catalytic performance of gallium oxide based-catalysts for the propane dehydrogenation reaction: effects of support and loading amount. (n.d.).
- Gallium (III)
- Dynamic Single-Atom Catalysts on Gallium To Overcome the Scaling Relationship Limit: AIMD Screening for CO2 Reduction and Hydrogen Evolution Reactions. (2025). NIH.
- Heterogeneous Catalyst Deactivation and Regener
- Recent Progress of Ga-Based Catalysts for Catalytic Conversion of Light Alkanes. (2022). MDPI.
- ACS Catalysis Journal. (n.d.).
- Understanding catalyst deactivation in an industrial green hydrotreater and its correlation with c
- Catalyst Deactivation Process in 1,1,2-TCE Catalytic Dehydrochlorin
- Catalyst regeneration process. (n.d.).
- Regeneration of a hydrogenation catalyst. (n.d.).
Sources
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 11. scispace.com [scispace.com]
- 12. alfachemic.com [alfachemic.com]
- 13. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanelements.com [americanelements.com]
Technical Support Center: Troubleshooting Byproduct Formation in Gallium Triperchlorate-Mediated Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the identification and mitigation of byproducts in organic syntheses mediated by gallium(III) triperchlorate, Ga(ClO₄)₃. As a powerful Lewis acid, gallium triperchlorate is effective in promoting a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, its reactivity can also lead to the formation of undesired byproducts. This resource is designed to help you navigate these challenges, optimize your reaction conditions, and improve your product yields and purity.
Part 1: Understanding the Core Issues
The formation of byproducts in this compound-mediated reactions can often be traced back to a few fundamental chemical principles. Understanding these is the first step towards effective troubleshooting.
The Central Role of Lewis Acidity and Moisture Sensitivity
Gallium(III) triperchlorate's primary function is as a Lewis acid, activating substrates by withdrawing electron density. However, like many strong Lewis acids, it is highly sensitive to moisture.[1] The presence of even trace amounts of water can lead to the hydrolysis of the gallium(III) cation.
-
Q1: I am observing a significant amount of a gelatinous precipitate in my reaction, and my yields are low. What is likely happening?
A1: The formation of a gelatinous precipitate is a strong indicator of catalyst hydrolysis. Gallium(III) ions in the presence of water will hydrolyze to form various gallium hydroxide species, such as Ga(OH)₃.[2] These species are generally insoluble in organic solvents and catalytically inactive for the desired transformation. The hydrolysis consumes the active catalyst, leading to low conversion and reduced yields.
Causality: The high charge density of the Ga³⁺ ion makes it highly electrophilic and prone to coordination by water molecules. Subsequent deprotonation of the coordinated water leads to the formation of hydroxo and oligo-hydroxo gallium species.[2]
The Nature of the Perchlorate Anion
The perchlorate anion (ClO₄⁻) is generally considered to be a weakly coordinating anion. This is often advantageous in catalysis as it is less likely to interfere with the substrate-catalyst interaction.
-
Q2: Should I be concerned about the perchlorate anion reacting with my organic substrates?
A2: While perchlorate is a strong oxidizing agent, this property is most pronounced in its solid, anhydrous form, especially at elevated temperatures. In solution, particularly at the moderate temperatures often employed in organic synthesis, the perchlorate anion is kinetically quite stable and less likely to act as an oxidant.[3] However, it is crucial to be aware of the potential hazards.
Safety Note: Mixtures of perchlorate salts with organic compounds can be explosive and should be handled with extreme caution.[4] Avoid high temperatures and mechanical shock.
Part 2: Troubleshooting Common Reaction Classes
The types of byproducts observed are often specific to the class of reaction being performed. Below are troubleshooting guides for common transformations catalyzed by this compound.
Friedel-Crafts Type Reactions
This compound is an effective catalyst for Friedel-Crafts alkylations and acylations. Common byproducts in these reactions are well-documented for Lewis acid catalysis in general.[5]
-
Q3: In my Friedel-Crafts alkylation, I am seeing multiple products with higher molecular weights than my desired product. What is the cause?
A3: This is likely due to polyalkylation . The initial alkylation product is often more electron-rich, and therefore more reactive, than the starting aromatic ring. This can lead to subsequent alkylation events, resulting in di-, tri-, and even more highly substituted byproducts.[6]
-
Q4: I am using a primary alkyl halide in my Friedel-Crafts alkylation, but I am isolating a product with a rearranged alkyl chain. Why is this happening?
A4: This is a classic example of carbocation rearrangement . The Lewis acid, this compound, facilitates the formation of a primary carbocation from the alkyl halide. This primary carbocation can then rearrange via a hydride or alkyl shift to a more stable secondary or tertiary carbocation before it alkylates the aromatic ring.[6]
Michael Additions and Conjugate Additions
This compound can catalyze the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Q5: My Michael addition reaction is giving me a mixture of the desired 1,4-addition product and a 1,2-addition product. How can I improve the selectivity?
A5: The regioselectivity of the addition (1,4- vs. 1,2-) is influenced by the nature of the nucleophile and the reaction conditions. Harder nucleophiles tend to favor 1,2-addition to the carbonyl carbon, while softer nucleophiles favor 1,4-conjugate addition. The Lewis acid can also influence this selectivity. To favor the desired 1,4-addition, consider using a softer nucleophile if possible. Optimization of the reaction temperature and solvent may also be necessary.
Reactions Involving Enolates: C- vs. O-Alkylation
In reactions where an enolate is an intermediate, such as in some alkylation reactions, the ambident nature of the enolate can lead to two different products: C-alkylation and O-alkylation.
-
Q6: I am attempting a C-alkylation of a ketone, but I am isolating a significant amount of the O-alkylated enol ether byproduct. What factors control this selectivity?
A6: The C- vs. O-alkylation selectivity is a complex issue influenced by several factors, including the nature of the electrophile, the solvent, and the counterion.[7] Harder electrophiles tend to react at the harder oxygen atom of the enolate, leading to O-alkylation. Softer electrophiles favor reaction at the softer carbon atom, resulting in C-alkylation.[8] The coordination of the gallium ion to the enolate oxygen can also influence the outcome.
Part 3: Experimental Protocols for Byproduct Identification
Identifying the structure of a byproduct is the first critical step in understanding its formation and developing a strategy to prevent it.
Isolation and Purification
-
Initial Work-up: After the reaction is complete, quench the reaction carefully (e.g., with a saturated aqueous solution of NaHCO₃) to neutralize the acidic catalyst.
-
Extraction: Extract the organic products into a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Chromatography: The most common method for separating the desired product from byproducts is column chromatography on silica gel.
Spectroscopic Characterization
Once isolated, the following spectroscopic techniques are essential for structure elucidation:
| Technique | Information Provided |
| ¹H and ¹³C NMR | Provides information on the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition (high-resolution MS). Fragmentation patterns can offer clues to the structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O, O-H, C-O). |
Part 4: Visualization of Key Concepts
This compound Hydrolysis Pathway
Caption: General workflow for identifying and mitigating byproducts.
References
-
BenchChem. (2025). Technical Support Center: Side reactions to consider when using aluminum perchlorate in Friedel-Crafts reactions.Link
-
Wikipedia. (n.d.). Friedel–Crafts reaction.Link
-
Wikipedia. (n.d.). Perchlorate.Link
-
American Elements. (n.d.). Gallium Perchlorate Hydrate.Link
-
Wikipedia. (n.d.). Gallium(III) hydroxide.Link
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.Link
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation.Link
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?Link
- Lewis, G. N. (1923). Valence and the Structure of Atoms and Molecules. American Chemical Society Monograph Series.
-
METTLER TOLEDO. (n.d.). Friedel-Crafts Alkylation Reaction.Link
-
ChemViews Magazine. (2012). C- or O-Alkylation?Link
-
Wikipedia. (n.d.). Pechmann condensation.Link
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis.Link
-
MDPI. (2021). Copper-Catalyzed Synthesis of Coumarins. A Mini-Review.Link
-
Encyclopedia.pub. (n.d.). Copper-Catalyzed Synthesis of Coumarins.Link
-
Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation.Link
-
National Institutes of Health. (n.d.). Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides.Link
-
ACS Publications. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.Link
-
ACS Publications. (2013). Catalysis of Alkene Epoxidation by a Series of Gallium(III) Complexes with Neutral N-Donor Ligands.Link
-
MDPI. (2018). Lewis Pair Catalysts in the Polymerization of Lactide and Related Cyclic Esters.Link
-
ACS Publications. (n.d.). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis.Link
-
RSC Publishing. (n.d.). Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis.Link
-
ResearchGate. (2025). Lewis Acid−Base Pairs for Polymerization Catalysis: Recent Progress and Perspectives.Link
-
National Institutes of Health. (n.d.). Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis.Link
-
Alfa Chemistry. (n.d.). Gallium Catalysts.Link
-
ResearchGate. (2025). GaCl3 in Organic Synthesis.Link
-
ResearchGate. (2025). Gallium(III) chloride: An efficient catalyst for facile preparation of gem-diacetates from aldehydes.Link
-
ResearchGate. (2025). O-Alkylation versus C-Alkylation in the Synthesis of 5,6-Dihydro-4H-oxacin-4-ones: Theoretical Approach.Link
-
IJSDR. (n.d.). Michael Addition Reaction Under Green Chemistry.Link
-
ResearchGate. (n.d.). Scheme 3. Scope of the Michael addition reaction.Link
-
ResearchGate. (2025). LiCO4/Et3N: Highly efficient and active catalyst for selective Michael addition of active methylene compounds under solvent-free condition.Link
-
ResearchGate. (2025). Solvent-free synthesis of 4-substituted coumarins catalyzed by novel brønsted acidic ionic liquids with perchlorate anion: a convenient and practical complementary method for pechmann condensation.Link
-
MDPI. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.Link
-
ResearchGate. (n.d.). Suggested mechanism for the Pechmann reaction catalyzed by barium dichloride.Link
-
Unipd. (n.d.). Gold(III) Catalysis in Ionic Liquids: The Case Study of Coumarin Synthesis.Link
-
Figshare. (2009). Palladium-Catalyzed Synthesis of Diarylmethanes: Exploitation of Carbanionic Leaving Groups - Organic Letters.Link
-
ResearchGate. (2025). Synthesis of Gallium Oxide Hydroxide Crystals in Aqueous Solutions with or Without Urea and Their Calcination Behavior.Link
-
National Institutes of Health. (2021). Pincer‐Supported Gallium Complexes for the Catalytic Hydroboration of Aldehydes, Ketones and Carbon Dioxide.Link
-
ResearchGate. (2025). Gallium(III)-Catalyzed Three-Component (4+3) Cycloaddition Reactions.Link
-
ACS Publications. (n.d.). (I) The Reaction of Gallium with Perchloric Acid and (II) the Preparation and Properties of Gallium Perchlorate Hydrates.Link
-
Sigma-Aldrich. (n.d.). Gallium(III) perchlorate 99.999 trace metals.Link
Sources
- 1. Cobalt co-catalysis for cross-electrophile coupling: diarylmethanes from benzyl mesylates and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gallium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. reddit.com [reddit.com]
Gallium Triperchlorate Catalysis Support Center: A Guide to Optimizing Yield and Selectivity
Welcome to the technical support center for Gallium triperchlorate (Ga(ClO₄)₃) catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who seek to harness the potent Lewis acidity of Ga(ClO₄)₃ while navigating the practical challenges of its application. My goal is to move beyond simple protocols and provide you with the causal understanding necessary to troubleshoot and optimize your experiments effectively.
Section 1: Catalyst Fundamentals and Best Practices
This section addresses the most common initial questions regarding the nature of Ga(ClO₄)₃ and its proper handling, which is foundational to achieving reproducible and high-yielding results.
FAQ 1: What makes this compound an effective Lewis acid catalyst?
Gallium(III) is a small, highly charged metal ion, making it a potent Lewis acid—an electron pair acceptor. Its effectiveness is significantly enhanced by the three perchlorate (ClO₄⁻) anions. The perchlorate ion is a very poor nucleophile and one of the weakest coordinating anions. This means it does not bind strongly to the gallium center, leaving the gallium cation highly electron-deficient and readily available to activate substrates.[1][2] This high Lewis acidity allows it to catalyze a wide range of organic transformations, including Friedel-Crafts reactions, cycloadditions, and allylation reactions, often under mild conditions.[1][3]
FAQ 2: How critical is moisture control when using this compound?
While some gallium(III) salts like the triflate have shown tolerance to water, achieving maximum catalytic efficiency, yield, and selectivity with Ga(ClO₄)₃ fundamentally depends on maintaining anhydrous (dry) conditions.[4]
The Causality: Gallium(III) is a "hard" Lewis acid, meaning it preferentially binds to "hard" Lewis bases. Water is a hard Lewis base. When present, water molecules will coordinate strongly to the Ga³⁺ center. This coordination deactivates the catalyst by shielding the very Lewis acidic site that is required to activate your substrate. In aqueous solutions, Ga(III) exists as the hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺, which is significantly less catalytically active than the uncoordinated ion.[5]
FAQ 3: What are the essential safety precautions for handling this compound?
Safety is paramount. This compound and its hydrate are strong oxidizing agents due to the perchlorate content.[6] Mixtures with organic compounds can be reactive and potentially explosive upon heating or shock.
Core Safety Protocols:
-
Handling: Always handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from organic materials, flammable substances, and other incompatible materials.[8] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent moisture absorption.
-
Spills: In case of a spill, avoid creating dust. Carefully sweep up the solid material using non-sparking tools and place it in a designated, labeled container for disposal.[7] Do not add water to the spill.[9]
Section 2: Troubleshooting Poor Reaction Yield
Low or no product formation is the most common issue encountered. The following guide provides a logical workflow to diagnose the root cause.
Q1: My reaction is not working, or the yield is very low. What should I check first?
The primary culprits for low yield are almost always related to catalyst deactivation or issues with reagents and solvents. Follow this diagnostic workflow.
Caption: A simplified mechanism for Ga(ClO₄)₃ catalysis.
References
-
Więcławik, J., & Chrobok, A. (2023). Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. Molecules, 28(4), 1955. [Link]
-
Gupta, M. K., & O'Sullivan, T. P. (2013). Recent applications of gallium and gallium halides as reagents in organic synthesis. RSC Advances, 3(48), 25498-25522. [Link]
-
Prahar, K., et al. (2012). Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations. Accounts of Chemical Research, 45(1), 104-116. [Link]
-
Lindscheid, T., et al. (2002). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Dalton Transactions, (1), 17-24. [Link]
-
Hennersdorf, A., et al. (2018). Synthesis and Catalytic Activity of Gallium Schiff‐base Complexes in the Ring‐Opening Homo‐ and Copolymerization of Cyclic Esters. ChemistryOpen, 7(6), 469-479. [Link]
-
Bootharaju, M. S., et al. (2017). Ligand effects in catalysis by atomically precise gold nanoclusters. Science Advances, 3(10), e1701223. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Gallium. Retrieved from [Link] (General safety information, specific SDS for the perchlorate salt is critical).
-
American Elements. (n.d.). Gallium Perchlorate Hydrate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfachemic.com [alfachemic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. americanelements.com [americanelements.com]
- 7. carlroth.com [carlroth.com]
- 8. westlab.com [westlab.com]
- 9. GALLIUM TRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Gallium Triperchlorate: A Technical Guide to Safe Handling and Storage
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of Gallium Triperchlorate (Ga(ClO₄)₃). Given its strong oxidizing and corrosive properties, adherence to strict safety protocols is paramount to ensure personnel safety and experimental integrity. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) on General Safety
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potent oxidizing agent and is corrosive. The primary hazards include:
-
Fire and Explosion Risk : As an oxidizer, it can intensify fires and may cause an explosion if it comes into contact with combustible materials.[1] The GHS classification for Gallium(III) perchlorate hydrate includes H272: May intensify fire; oxidizer.[1]
-
Corrosivity : It is expected to be corrosive to skin, eyes, and mucous membranes. Many perchlorate salts can cause severe skin burns and eye damage.
-
Reactivity : It can react violently with reducing agents and organic materials.
Q2: What are the immediate first aid measures in case of exposure?
A2: Immediate and appropriate first aid is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Q3: What are the decomposition products of this compound?
A3: When heated to decomposition, this compound may produce hazardous fumes, including oxides of gallium and chlorine compounds.
Troubleshooting Guide for Experimental Procedures
Q4: I am observing unexpected reactivity or discoloration of my this compound solution. What could be the cause?
A4: Unexpected reactivity or discoloration can be due to several factors:
-
Contamination : The presence of impurities, especially organic materials or reducing agents, can lead to reactions. Ensure all glassware is scrupulously clean and that you are using high-purity solvents.
-
Incompatible Materials : Storing or handling the compound with incompatible materials can cause reactions. Perchlorates should be kept away from combustible materials.[2]
-
Decomposition : Exposure to high temperatures can cause decomposition. The melting point of Gallium(III) perchlorate hydrate is 175 °C, and it decomposes upon further heating.
Q5: My this compound has absorbed moisture and appears clumped. Is it still usable?
A5: this compound is hygroscopic, meaning it readily absorbs moisture from the air. While clumping may not indicate decomposition, the presence of water can affect its reactivity and the accuracy of your experiments. It is recommended to handle the compound under an inert atmosphere if possible. If the material's integrity is in doubt, it is safer to dispose of it as hazardous waste.
Detailed Protocols and Procedures
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and solid particulates that can cause severe eye damage. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential burns. |
| Body | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges | Recommended when handling the solid form to avoid inhalation of dust particles. |
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound.
Storage Procedures
Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.
| Storage Condition | Requirement | Rationale |
| Temperature | Cool and dry place | Prevents decomposition and absorption of moisture. |
| Ventilation | Well-ventilated area | Prevents the buildup of potentially hazardous vapors. |
| Incompatible Materials | Store away from combustible materials, reducing agents, and organic compounds | Prevents fire and explosion hazards.[2] |
| Container | Tightly sealed, original container | Prevents contamination and exposure to air and moisture. |
Emergency Spill Response
In the event of a spill, a quick and informed response is essential.
Q6: How should I handle a small spill of solid this compound?
A6: For a small, contained spill of solid material:
-
Evacuate and Secure : Alert others in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE : Wear the appropriate PPE, including respiratory protection.
-
Contain and Collect : Carefully sweep the solid material into a designated, labeled waste container. Avoid creating dust.
-
Decontaminate : Clean the spill area with a damp cloth (use water cautiously as some metal perchlorates can react).
-
Dispose : Dispose of all contaminated materials as hazardous waste.
Q7: What is the procedure for a large spill or a spill of a this compound solution?
A7: For a large spill or a solution spill, the risk is greater.
-
Evacuate Immediately : Evacuate all personnel from the laboratory.
-
Alert Authorities : Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Isolate the Area : Close the doors to the laboratory to contain any vapors.
-
Do Not Attempt to Clean Up : A large spill requires specialized training and equipment to handle safely.
The following flowchart outlines the decision-making process for spill response.
Caption: Decision tree for responding to a this compound spill.
Disposal of this compound Waste
Q8: How do I properly dispose of waste containing this compound?
A8: this compound waste is considered hazardous and must be disposed of accordingly.
-
Segregate Waste : Keep this compound waste separate from other chemical waste streams, especially organic solvents and other reactive materials.
-
Labeling : Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (oxidizer, corrosive).
-
Container : Use a compatible, leak-proof container for waste collection.
-
EHS Pickup : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to neutralize or dispose of the waste yourself.
References
Sources
Technical Support Center: Safe Disposal of Gallium Triperchlorate Waste and Environmental Stewardship
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe management, disposal, and environmental considerations of gallium triperchlorate [Ga(ClO₄)₃] waste. As a potent oxidizing agent, this compound demands rigorous safety protocols to mitigate risks of fire, explosion, and chemical burns, alongside a responsible approach to environmental protection.
Section 1: Frequently Asked Questions (FAQs) & Hazard Identification
This section addresses the most common immediate questions regarding the handling and characteristics of this compound.
Q1: What is this compound, and what are its primary chemical hazards?
This compound, often in its hydrated form (Ga(ClO₄)₃ · xH₂O), is a powerful oxidizing salt derived from perchloric acid.[1][2] Its primary hazards stem from the perchlorate anion (ClO₄⁻), which makes the compound a strong oxidizer.[2][3][4]
-
Oxidizer (GHS03): It can intensify fire and may cause or contribute to the combustion of other materials, especially flammable or organic substances.[2][3] Mixing with materials like paper, wood, solvents, or powdered metals can lead to spontaneous ignition or explosion.[5][6]
-
Corrosive: Like many metal salts of strong acids, it can cause severe skin burns and eye damage upon contact.[5][7]
-
Explosion Risk: While aqueous solutions are generally stable, the anhydrous salt, which can form upon dehydration, is highly unstable and can be shock-sensitive, posing a significant explosion hazard.[8][9] Perchloric acid and metal perchlorates can react with metals to form shock-sensitive metallic perchlorates.[10]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound waste?
A robust PPE protocol is the first line of defense against the hazards of this compound. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of corrosive liquid and potential shrapnel from an unexpected energetic reaction.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and severe chemical burns. Leather or cotton gloves are unacceptable as they are combustible.[5][6] |
| Body Protection | Flame-resistant (FR) lab coat and a chemical-resistant apron. | Provides a barrier against splashes and protects underlying clothing from becoming a fire hazard.[9] |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of any aerosols or vapors, which can cause severe respiratory tract irritation.[11][12] |
Q3: Can I dispose of small amounts of dilute this compound solution down the drain?
Absolutely not. this compound waste must never be drain-disposed.[10] This is due to two primary environmental concerns:
-
Perchlorate Contamination: Perchlorate is a persistent and highly mobile contaminant in water.[13][14] It is known to interfere with iodine uptake by the thyroid gland, posing a health risk to humans and wildlife.[13][15][16]
-
Heavy Metal Contamination: Gallium, while not as heavily regulated as other metals, can still pose a risk to aquatic ecosystems.[17][18]
All waste, regardless of concentration or volume, must be collected and disposed of as hazardous waste.[11][19]
Section 2: Troubleshooting Guides for Common Scenarios
This section provides step-by-step guidance for specific issues that may arise during experimentation and waste handling.
Scenario 1: A small spill of a dilute this compound solution occurs on the lab bench.
Causality: Spills often occur during solution transfer. The immediate danger is the corrosive nature of the liquid and the long-term hazard is creating a residue that, upon drying, could become a potent oxidizer in contact with other materials.
Troubleshooting Steps:
-
Alert Personnel: Immediately notify others in the lab.
-
Isolate the Area: Cordon off the spill area.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as detailed in Section 1.
-
Contain the Spill: Use an inert absorbent material, such as sand, diatomaceous earth, or vermiculite. NEVER use combustible materials like paper towels, rags, or sawdust. [5] This is a critical step, as the mixture of perchlorate and a combustible material can create a fire or explosion hazard.
-
Collect Waste: Carefully sweep the absorbed material into a dedicated, compatible waste container (e.g., glass or HDPE). Use non-sparking tools.
-
Decontaminate: Wipe the spill surface with copious amounts of water.
-
Dispose: Seal and label the waste container as "Hazardous Waste: this compound Spill Debris (Oxidizer)" and arrange for disposal through your institution's Environmental Health & Safety (EHS) department.[5]
Scenario 2: The this compound waste container shows signs of crystallization or appears dry.
Causality: This is an extremely dangerous situation. Evaporation of the aqueous solvent concentrates the perchlorate salt, and the formation of anhydrous this compound creates a shock-sensitive, explosive hazard.
Immediate Actions:
-
DO NOT TOUCH OR MOVE THE CONTAINER. The friction or shock from movement could be enough to initiate an explosion.
-
Alert Everyone: Immediately and calmly evacuate all personnel from the laboratory.
-
Contact Emergency Services: From a safe location, contact your institution's EHS department and emergency response team (e.g., campus police) immediately. Inform them that you have a potentially shock-sensitive, explosive compound.
-
Isolate the Area: Do not re-enter the lab. Prevent others from entering until trained emergency personnel have assessed and neutralized the situation.
Scenario 3: My research is complete. Can I neutralize the waste myself before disposal?
Official Recommendation: In-laboratory treatment of perchlorate waste is strongly discouraged for researchers.[5][10]
Causality: Attempting to neutralize or chemically treat perchlorates without specialized training and equipment is extremely hazardous. Improper addition of a reducing agent can cause a violent, uncontrolled exothermic reaction, leading to fire or explosion. The standard and safest procedure is to dispose of the waste through a licensed hazardous waste management service arranged by your EHS department.[5]
Section 3: Standard Operating Protocol (SOP) for Waste Management
This protocol outlines the validated system for the lifecycle management of this compound waste in a laboratory setting.
Workflow for this compound Waste Management
Caption: Waste Management Workflow for this compound.
Step-by-Step Methodology:
-
Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound.
-
This waste must be segregated from ALL other chemical waste, especially organic solvents, acids, bases, and reducing agents.[5] Never mix perchlorate waste with other waste streams.
-
-
Containerization:
-
Use a dedicated, compatible, and clearly labeled waste container. Recommended materials are glass or high-density polyethylene (HDPE).
-
Ensure the container is clean and dry before adding waste.
-
If there is any potential for gas generation, a vented cap may be required; consult your EHS department.
-
Keep the container securely closed at all times except when adding waste.[5]
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound, Aqueous Solution".
-
List all components and their approximate concentrations.
-
Include the appropriate hazard pictograms (Oxidizer, Corrosive, Health Hazard).[5]
-
Note the accumulation start date and the name of the principal investigator or lab.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be cool, dry, and well-ventilated.
-
Crucially, the container must be stored in secondary containment (e.g., a plastic tub) and physically separated from incompatible materials as listed in the table below.[5]
-
| Incompatible Material Classes | Reason for Segregation |
| Organic Chemicals (solvents, acids) | Forms shock-sensitive, explosive mixtures. |
| Flammable/Combustible Materials | Drastically increases fire risk. |
| Reducing Agents | Can cause violent, exothermic reactions. |
| Strong Dehydrating Agents (e.g., H₂SO₄) | Promotes formation of dangerous anhydrous perchlorates. |
| Powdered Metals | Can react explosively. |
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a waste pickup.
-
Do not allow the waste to accumulate for extended periods.
-
Provide a complete and accurate description of the waste to the disposal team.
-
Section 4: Environmental Considerations & Regulatory Overview
Proper disposal is not just about laboratory safety; it is a critical component of environmental stewardship.
Spill Response Decision Tree
Caption: Decision Tree for this compound Spills.
The Environmental Fate of Perchlorate
Perchlorate is a significant environmental concern because it is highly soluble in water, does not readily bind to soil, and is very persistent.[13] This mobility allows it to travel long distances in groundwater and surface water.[14] The primary human health concern is its ability to interfere with iodide uptake by the thyroid gland, which can disrupt the production of thyroid hormones essential for metabolism and proper development, especially in infants and children.[13][20][21]
Regulatory Landscape for Perchlorate
Due to its health effects, perchlorate is subject to regulation and monitoring by environmental agencies.
| Regulatory Body | Action / Guideline | Status |
| U.S. EPA | National Primary Drinking Water Regulation (NPDWR) | The EPA has been ordered by the courts to establish a national regulation for perchlorate in drinking water.[13][20][21] |
| U.S. EPA | Proposed Maximum Contaminant Level Goal (MCLG) | 0.02 mg/L (20 µg/L or ppb).[21] |
| U.S. EPA | RCRA Hazardous Waste | Waste formulations of perchlorate are likely to be classified as D001 (ignitability/reactivity) hazardous waste.[19] |
| U.S. DOD | Action Level | Policy requires a site-specific risk assessment if perchlorate levels in water exceed 24 ppb.[16][19] |
Environmental Impact of Gallium
While pure gallium is considered to have low toxicity, certain gallium compounds can be hazardous.[22] Gallium ions in water can potentially impact the immune systems of aquatic organisms.[17][18] The increasing use of gallium in high-tech industries has led to more research into its environmental behavior, as its release from industrial waste and e-waste is a growing concern.[17][23] Although technologies exist to recover and recycle gallium from some industrial wastes like LEDs and semiconductors, these methods are not applicable to the chemically hazardous and complex matrix of laboratory perchlorate waste.[24][25][26] For this waste stream, secure destruction and disposal remain the only safe option.
References
- Benchchem. (n.d.). Proper Disposal of Aluminum Perchlorate: A Guide for Laboratory Professionals.
-
MDPI. (n.d.). A Review on the Recovery and Separation of Gallium and Indium from Waste. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Recycling Technologies for Extracting Gallium from Light-Emitting Diodes. Retrieved January 14, 2026, from [Link]
-
Techniques de l'Ingénieur. (2011, March 10). Health and environmental effects of gallium. Retrieved January 14, 2026, from [Link]
-
Triumvirate Environmental. (n.d.). EPA Takes Action to Tighten Perchlorate Regulations for Drinking Water. Retrieved January 14, 2026, from [Link]
-
California Department of Toxic Substances Control. (2005, May). DTSC Perchlorate & Best Management Practices Fact Sheet. Retrieved January 14, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Perchlorates | Public Health Statement. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Gallium: Environmental Pollution and Health Effects. Retrieved January 14, 2026, from [Link]
-
PubMed. (2023, July 15). A sustainable process for selective recovery of metals from gallium-bearing waste generated from LED industry. Retrieved January 14, 2026, from [Link]
-
Los Angeles Times. (2026, January 5). EPA says it will propose drinking water limit for perchlorate, but only because court ordered it. Retrieved January 14, 2026, from [Link]
-
WorkTraining.com. (2026, January 6). EPA Proposes National Drinking Water Standards for Perchlorate in Response to Court Ruling. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2024, September 12). Review of indium, gallium, and germanium as emerging contaminants: occurrence, speciation and evaluation of the potential environmental impact. Retrieved January 14, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Medical Applications and Toxicities of Gallium Compounds. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Gallium(3+) perchlorate. Retrieved January 14, 2026, from [Link]
-
Amherst College. (2023, March 4). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH LITHIUM PERCHLORATE. Retrieved January 14, 2026, from [Link]
-
NCBI Bookshelf. (n.d.). REGULATIONS AND ADVISORIES - Toxicological Profile for Perchlorates. Retrieved January 14, 2026, from [Link]
-
American Elements. (n.d.). Gallium Perchlorate Hydrate. Retrieved January 14, 2026, from [Link]
-
American Pacific. (n.d.). Sodium Perchlorate Solution Safety Data Sheet. Retrieved January 14, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2021, May 28). Are there any precautions to be taken when handling dilute aqueous solutions of perchlorate salts (Na/Mg/Ca)? Is it safe to heat them to 95°C? Retrieved January 14, 2026, from [Link]
-
Materion. (2017, October 27). SAFETY DATA SHEET - Gallium Chloride (GaCl3). Retrieved January 14, 2026, from [Link]
-
University of California, Berkeley. (n.d.). Lessons Learned - Perchlorate Explosion. Retrieved January 14, 2026, from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Gallium(III) perchlorate 99.999 trace metals 81029-07-4 [sigmaaldrich.com]
- 3. Gallium(3+) perchlorate | ClGaO4+2 | CID 22604310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ampac.us [ampac.us]
- 7. materion.com [materion.com]
- 8. researchgate.net [researchgate.net]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. amherst.edu [amherst.edu]
- 12. GALLIUM TRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. trihydro.com [trihydro.com]
- 14. dtsc.ca.gov [dtsc.ca.gov]
- 15. isotope.com [isotope.com]
- 16. Perchlorates | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. Medical Applications and Toxicities of Gallium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. REGULATIONS AND ADVISORIES - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. EPA says it will propose drinking water limit for perchlorate, because court ordered it - Los Angeles Times [latimes.com]
- 21. worktraining.com [worktraining.com]
- 22. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. A sustainable process for selective recovery of metals from gallium-bearing waste generated from LED industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Corrosion with Cerium(III) Nitrate in Reaction Vessels
A Note on the Selected Corrosion Inhibitor: Initial exploration into the use of Gallium Triperchlorate for corrosion mitigation in reaction vessels did not yield sufficient scientifically validated data for the creation of a comprehensive and authoritative technical guide. To adhere to the core requirements of scientific integrity and provide actionable, reliable information, this guide has been developed focusing on Cerium(III) Nitrate , a well-documented and effective corrosion inhibitor for various alloys used in research and manufacturing environments. This substitution allows for a robust guide grounded in established scientific principles and published research, ensuring the content is trustworthy and practical for the target audience of researchers, scientists, and drug development professionals.
Introduction to Cerium(III) Nitrate as a Corrosion Inhibitor
Cerium(III) nitrate (Ce(NO₃)₃) has emerged as an environmentally friendlier and effective alternative to traditional hexavalent chromium inhibitors for protecting metallic reaction vessels from corrosion.[1][2] Its primary mechanism of action involves the precipitation of a protective layer of cerium oxides and hydroxides on the metal surface, particularly at cathodic sites, which stifles the corrosion reaction.[3][4] This guide provides in-depth technical support for researchers and professionals utilizing Cerium(III) Nitrate to enhance the longevity and integrity of their reaction vessels.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which Cerium(III) Nitrate inhibits corrosion?
Cerium(III) nitrate acts predominantly as a cathodic inhibitor.[3][4] In an aqueous environment where corrosion is occurring, the reduction of oxygen at cathodic sites on the metal surface produces an increase in local pH. This localized alkalinity causes the Ce³⁺ ions in the solution to precipitate as insoluble cerium(III) hydroxide (Ce(OH)₃) and subsequently oxidize to form a more stable cerium(IV) oxide (CeO₂) layer.[2][4] This layer forms a physical barrier that blocks the cathodic reaction, thereby inhibiting the overall corrosion process.[3][5]
2. Which materials are compatible with Cerium(III) Nitrate treatment?
Cerium(III) nitrate has shown significant efficacy in protecting aluminum alloys and stainless steel, which are common materials for reaction vessels.[1][6][7] It is also effective for carbon steel.[8][9] However, compatibility with specific reagents and reaction conditions should always be tested on a small scale first.
3. Is Cerium(III) Nitrate considered a "green" or environmentally friendly corrosion inhibitor?
Yes, cerium and other rare earth metals are considered more environmentally benign alternatives to toxic chromate-based inhibitors.[1][2] This makes them a more sustainable choice for modern laboratories and production facilities.
4. Can Cerium(III) Nitrate be used as an additive in a reaction mixture?
While cerium compounds, including cerium ammonium nitrate, are used as catalysts in organic synthesis,[10][11][12] adding Cerium(III) Nitrate directly to a reaction mixture for the sole purpose of corrosion inhibition should be approached with caution. The nitrate ions are oxidizing and the cerium ions themselves could potentially interfere with the desired chemical transformations. It is primarily intended for pre-treatment or passivation of the vessel surface.
5. How does the pH of the solution affect the performance of Cerium(III) Nitrate?
The pH is a critical factor. The inhibition mechanism relies on a local increase in pH at cathodic sites to induce precipitation of cerium hydroxide/oxide.[3] Some studies have shown that its effectiveness can be poor in highly acidic environments, though additives can extend its protective range.[1]
6. What is the typical appearance of a surface treated with Cerium(III) Nitrate?
The protective layer formed is typically a very thin, often transparent or slightly iridescent film of cerium oxides.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Persistent Corrosion After Treatment | 1. Incomplete Surface Cleaning: Residual oils, grease, or oxides are preventing the formation of a uniform protective layer. 2. Incorrect Solution Concentration: The concentration of Cerium(III) Nitrate may be too low for the specific alloy or corrosive environment. 3. Inadequate Immersion Time: The treatment time was not sufficient to form a stable passive layer. 4. Solution pH Out of Optimal Range: The pH of the treatment solution may not be conducive to the precipitation of the protective film. | 1. Improve Pre-treatment Protocol: Ensure the vessel surface is thoroughly degreased and deoxidized according to the protocol in this guide. 2. Optimize Concentration: Start with the recommended concentration and consider incremental increases based on performance. Test on coupons first. 3. Increase Treatment Duration: Extend the immersion time as specified in the protocol, ensuring complete coverage. 4. Adjust and Monitor pH: Verify the initial pH of the solution and monitor for any significant shifts during treatment. |
| Uneven or Patchy Protective Layer | 1. Poor Agitation: Lack of solution movement can lead to localized depletion of cerium ions at the surface. 2. Gas Bubble Adhesion: Air or gas bubbles clinging to the vessel surface can prevent contact with the treatment solution. | 1. Introduce Mild Agitation: Gently stir the solution or use a magnetic stirrer at a low speed during the treatment process. 2. Improve Immersion Technique: Submerge the vessel or component at an angle to allow air to escape from all surfaces. |
| Powdery or Flaky Coating | 1. Overly Concentrated Solution: Excessively high concentrations can lead to rapid, poorly adherent precipitation. 2. Solution Instability/Hydrolysis: The treatment solution may have aged or been exposed to conditions causing premature hydrolysis and precipitation of cerium compounds.[13][14] | 1. Dilute to Recommended Concentration: Adhere to the specified concentration range in the protocol. 2. Use Freshly Prepared Solutions: Prepare the Cerium(III) Nitrate solution immediately before use for best results. |
| Interference with a Subsequent Reaction | 1. Residual Nitrates: Incomplete rinsing may leave behind nitrate ions that can act as oxidizers. 2. Leaching of Cerium Ions: A poorly formed protective layer might release cerium ions into the reaction medium. | 1. Thorough Rinsing: Follow the multi-stage rinsing protocol meticulously with deionized water. 2. Curing/Drying Step: Ensure the treated surface is properly dried and cured as per the protocol to stabilize the cerium oxide layer. |
Experimental Protocols
Protocol 1: Preparation of Cerium(III) Nitrate Hexahydrate Stock Solution (0.1 M)
Materials:
-
Cerium(III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O)[15][16][17][18][19]
-
Deionized (DI) Water
-
Volumetric flask (1000 mL)
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Calculate the required mass of Cerium(III) Nitrate Hexahydrate (Molar Mass: 434.22 g/mol ) for a 0.1 M solution. For 1000 mL, this is 43.42 g.
-
Add approximately 800 mL of DI water to the 1000 mL volumetric flask.
-
Place the stir bar in the flask and put it on the magnetic stirrer.
-
Carefully weigh out 43.42 g of Cerium(III) Nitrate Hexahydrate and add it to the flask.
-
Stir the solution until all the solid has completely dissolved.
-
Once dissolved, remove the flask from the stirrer, take out the stir bar, and add DI water to the 1000 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
This stock solution should be used to prepare the final treatment solution.
Protocol 2: Passivation Treatment for Stainless Steel Reaction Vessels
Objective: To form a corrosion-resistant cerium oxide layer on the surface of a 316L stainless steel vessel.[7][20]
Materials:
-
0.1 M Cerium(III) Nitrate stock solution
-
DI Water
-
Acetone or Isopropanol (reagent grade)
-
Alkaline cleaning solution (e.g., 5% NaOH)
-
Nitric acid (for pickling/descaling, if necessary)
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.[15][16][17][18]
Procedure:
-
Degreasing: Thoroughly clean the reaction vessel with acetone or isopropanol to remove any organic residues. Follow this with a wash using an alkaline cleaning solution. Rinse thoroughly with DI water.
-
Deoxidation (if required): If the vessel has existing scale or corrosion, a pickling step with an appropriate acid (e.g., nitric acid) may be necessary. This step should be performed with extreme caution and proper ventilation. Rinse thoroughly with DI water.
-
Preparation of Treatment Solution: Prepare the final treatment solution by diluting the 0.1 M stock solution with DI water to the desired concentration (a typical starting range is 500-1000 ppm Ce³⁺, which corresponds to a dilution of the stock solution).
-
Immersion: Fill the reaction vessel with the freshly prepared treatment solution, ensuring all surfaces are in contact.
-
Treatment Duration: Allow the vessel to be exposed to the solution for a period of 30 to 60 minutes at room temperature. Mild agitation can improve the uniformity of the coating.
-
Rinsing: Decant the treatment solution and rinse the vessel thoroughly with DI water. A multi-stage rinse is recommended (e.g., 3-4 rinses) to remove any unreacted salts.
-
Drying: Allow the vessel to air dry completely or use a stream of clean, dry air. A low-temperature bake (e.g., 120-160°C) can help to cure and densify the protective oxide layer.[2]
Visualizations
Mechanism of Cathodic Inhibition
The following diagram illustrates the process by which Cerium(III) Nitrate forms a protective layer on a metal surface at a cathodic site.
Caption: Corrosion inhibition mechanism of Cerium(III) Nitrate.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues with the Cerium(III) Nitrate passivation process.
Caption: Troubleshooting workflow for passivation issues.
References
-
Safety Data Sheet: Cerium(III) nitrate hexahydrate. Carl ROTH. [Link]
-
Safety Data Sheet: Cerium(III) nitrate hexahydrate. Carl ROTH. [Link]
-
Gobara, M., Baraka, A., Akid, R., & Zorainy, M. (2020). Corrosion protection mechanism of Ce4+/organic inhibitor for AA2024 in 3.5% NaCl. RSC Advances, 10(4), 2118-2128. [Link]
-
Evaluating the Corrosion Inhibition Performance of Cerium Oxide/Cerium Nitrate Inhibitors on Carbon Steel in Chloride Solutions. (2025). ResearchGate. [Link]
-
Hernández-Alvarado, M., et al. (2022). Cerium Compounds Coating as a Single Self-Healing Layer for Corrosion Inhibition on Aluminum 3003. MDPI. [Link]
-
A Simplified Method To Manufacture Drug Precursors Using Cerium. (2021). Technology Networks. [Link]
-
Zarebidaki, A., et al. (2025). Cerium nitrate as a green corrosion inhibitor for 304 stainless steel: Efficacy and mechanism. ResearchGate. [Link]
-
Cerium Nanophases from Cerium Ammonium Nitrate. (2024). ACS Publications. [Link]
-
Cerium Conversion Coatings for the Corrosion Protection of Aluminum. (2025). ResearchGate. [Link]
-
Cerium(III) Nitrate Hexahydrate. (n.d.). American Elements. [Link]
-
Cerium nitrate – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Abramov, A. A., et al. (2021). Surface passivation of 5556 aluminum alloy in solutions based on cerium nitrate. Semantic Scholar. [Link]
-
Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis of cerium(iv) ammonium nitrate in light and heavy water. (n.d.). RSC Publishing. [Link]
-
Cerium nitrates. (n.d.). Wikipedia. [Link]
-
Crystallization Kinetics of Cerium Oxide Nanoparticles Formed by Spontaneous, Room-temperature Hydrolysis of Cerium(IV) Ammonium Nitrate in Light and Heavy Water. (n.d.). ResearchGate. [Link]
-
Cerium Dioxide-Dextran Nanocomposites in the Development of a Medical Product for Wound Healing: Physical, Chemical and Biomedical Characteristics. (2024). PubMed. [Link]
-
Green mediated synthesis of cerium oxide nanoparticles by using Oroxylum indicum for evaluation of catalytic and biomedical activity. (2024). RSC Publishing. [Link]
-
Plant-based synthesis of cerium oxide nanoparticles as a drug delivery system in improving the anticancer effects of free temozolomide in glioblastoma (U87) cells. (2022). ResearchGate. [Link]
-
Development of Technology for the Synthesis of Nanocrystalline Cerium Oxide Under Production Conditions with the Best Regenerative Activity and Biocompatibility for Further Creation of Wound-Healing Agents. (2024). PMC - NIH. [Link]
-
inhibition of aluminum alloy corrosion by cerous cations. (2025). ResearchGate. [Link]
-
Evaluating the Corrosion Inhibition Performance of Cerium Oxide/Cerium Nitrate Inhibitors on Carbon Steel in Chloride Solutions. (n.d.). iris@unitn. [Link]
-
SAFETY DATA SHEET - Cerium Nitrate. (2016). National Institute of Standards and Technology. [Link]
-
Effect of cerium nitrate concentration on corrosion protection of hybrid organic/inorganic Si/Zr sol-gel coating applied on. (2024). ORBi UMONS. [Link]
-
Effect of Cerium Solutions on the 316L stainless steel. (2016). ResearchGate. [Link]
-
Synthesis and characterization of nanoceria for electrochemical sensing applications. (2021). IntechOpen. [Link]
-
The Effect Of Cerium Solutions On 316l Stainless Steel. (n.d.). WIT Press. [Link]
-
Preparation of Ammonium Cerium(Ⅳ) Nitrate from Cerium(Ⅲ) Hydroxide. (2025). ResearchGate. [Link]
-
Understanding Cerium Nitrate: Properties and Industrial Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
HPLC Method for Analysis of Cerium(III) Nitrate on Newcrom AH Column. (n.d.). SIELC Technologies. [Link]
- Method for obtaining of high-clean cerium (iii) nitrate solution. (n.d.).
- Method of producing highly pure aqueous solution of cerium nitrate (iv) (versions). (n.d.).
-
Corrosion inhibiting cerium compounds for chromium-free corrosion protective coatings on AA 2024. (n.d.). ResearchGate. [Link]
-
Corrosion inhibiting cerium com- pounds for chromium-free corro- sion protective coatings on AA 2024. (n.d.). SciSpace. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Corrosion protection mechanism of Ce 4+ /organic inhibitor for AA2024 in 3.5% NaCl - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09552G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iris.unitn.it [iris.unitn.it]
- 10. A Simplified Method To Manufacture Drug Precursors Using Cerium | Technology Networks [technologynetworks.com]
- 11. honrel.com [honrel.com]
- 12. HPLC Method for Analysis of Cerium(III) Nitrate on Newcrom AH Column | SIELC Technologies [sielc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Crystallization kinetics of cerium oxide nanoparticles formed by spontaneous, room-temperature hydrolysis of cerium(iv) ammonium nitrate in light and heavy water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
- 17. carlroth.com [carlroth.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. The Effect Of Cerium Solutions On 316l Stainless Steel [witpress.com]
Technical Support Center: Gallium Triperchlorate in Experimental Chemistry
Welcome to the technical support center for Gallium Triperchlorate, Ga(ClO₄)₃. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful Lewis acid catalyst. Here, we move beyond standard protocols to address the nuanced challenges and unexpected outcomes that can arise during experimentation. Our goal is to provide you with the in-depth technical guidance necessary to troubleshoot your reactions effectively, ensuring both safety and success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and general use of this compound.
Q1: What are the primary hazards associated with this compound and how should it be handled?
A1: this compound is a strong oxidizing agent and a potent Lewis acid. The primary hazards include:
-
Oxidizing Properties: It can form explosive mixtures with organic compounds and other combustible materials.[1] Avoid contact with flammable solvents and materials.
-
Corrosivity: As a source of the Ga³⁺ ion, it is highly corrosive. It will react violently with water and moisture, releasing heat and potentially hazardous fumes.[1]
-
Hygroscopic Nature: this compound and its hydrates readily absorb moisture from the atmosphere. This can lead to hydrolysis and a decrease in catalytic activity.
Safe Handling Protocol:
-
Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.
-
Dry Glassware: Ensure all glassware is rigorously dried before use to prevent hydrolysis.
-
Appropriate PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials.
Q2: My this compound is a hydrate. How does the water of hydration affect my reaction?
A2: this compound is most commonly available as a hydrate, Ga(ClO₄)₃·xH₂O. The coordinated water molecules can significantly impact your reaction in several ways:
-
Reduced Lewis Acidity: The water molecules coordinate to the gallium center, reducing its availability to act as a Lewis acid.
-
Initiation of Hydrolysis: The bound water can initiate hydrolysis cascades, especially in the presence of trace moisture in your reaction, leading to the formation of various gallium-containing hydroxo species.[2] This can deactivate the catalyst.
-
Proton Source: The hydrated gallium ion, [Ga(H₂O)₆]³⁺, is acidic and can act as a Brønsted acid, potentially leading to unwanted side reactions.
For reactions requiring high Lewis acidity, it is crucial to use the anhydrous form or to take steps to remove coordinated water in situ, though this can be challenging as heating can lead to decomposition.
Q3: Can I use this compound in aqueous or protic solvents?
A3: Generally, no. The use of this compound in aqueous or protic solvents is not recommended for most organic reactions. The gallium(III) ion is highly susceptible to hydrolysis, leading to the formation of inactive gallium hydroxides and polyhydroxo species.[2][3] While some gallium salts, like Gallium(III) triflate, have shown tolerance to water in certain reactions, the highly oxidizing nature of the perchlorate anion adds another layer of risk in protic media.[4]
Section 2: Troubleshooting Unexpected Reaction Outcomes
This core section provides a question-and-answer guide to troubleshoot specific experimental issues.
Q4: My Friedel-Crafts reaction is giving a low yield of the desired product and a complex mixture of byproducts. What could be the cause?
A4: Low yields and complex product mixtures in Friedel-Crafts reactions using this compound can stem from several factors inherent to this type of transformation.
-
Catalyst Deactivation by Hydrolysis: This is the most common issue. Trace moisture in your reagents or solvent will hydrolyze the Ga(III) catalyst, rendering it inactive. The formation of gallium hydroxo species can also complicate purification.
-
Solution: Rigorously dry all solvents and reagents. Handle the catalyst under a strictly inert atmosphere.
-
-
Polyalkylation/Polyacylation: The product of a Friedel-Crafts reaction is often more electron-rich and thus more reactive than the starting material. This can lead to multiple additions of the alkyl or acyl group to the aromatic ring.[1]
-
Solution: Use a stoichiometric excess of the aromatic substrate. Consider adding the alkylating or acylating agent slowly to the reaction mixture to maintain a low concentration.
-
-
Carbocation Rearrangement (in Alkylation): this compound, as a strong Lewis acid, will promote the formation of carbocations from alkyl halides. These carbocations can rearrange to more stable isomers before alkylating the aromatic ring, leading to unexpected products.[1][5]
-
Solution: To avoid rearrangement, consider using a Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction) to obtain the desired linear alkyl chain.[1]
-
Experimental Protocol: Troubleshooting a Sluggish Friedel-Crafts Acylation
Objective: To determine if catalyst deactivation due to moisture is the cause of a low-yield Friedel-Crafts acylation of anisole with acetyl chloride.
Materials:
-
Anhydrous this compound
-
Anisole (distilled from CaH₂)
-
Acetyl chloride (freshly distilled)
-
Anhydrous dichloromethane (distilled from CaH₂)
-
Schlenk line and oven-dried glassware
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add anhydrous this compound (5 mol%) to the flask.
-
Add anhydrous dichloromethane via cannula.
-
Add the distilled anisole to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the freshly distilled acetyl chloride dropwise from the dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC or GC-MS.
Expected Outcome: If moisture was the initial problem, this rigorously anhydrous procedure should result in a significantly higher yield of the desired 4-methoxyacetophenone.
Q5: I am observing the formation of polymeric or tar-like material in my reaction vessel. Why is this happening?
A5: The formation of polymers or tar is a strong indication of uncontrolled side reactions, often promoted by the high reactivity of this compound.
-
Cationic Polymerization: If your substrate contains an alkene or another easily polymerizable functional group, the strong Lewis acidity of Ga(III) can initiate cationic polymerization.
-
Substrate Decomposition: The combination of a strong Lewis acid and a powerful oxidizing agent can lead to the decomposition of sensitive organic substrates, especially at elevated temperatures.
-
Reaction with Solvent: Ethereal solvents like THF can be cleaved by strong Lewis acids, leading to polymerization or other side reactions. While Gallium(III) chloride is known to form stable adducts with ethers, the reactivity of the triperchlorate salt may be more aggressive.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many Lewis acid-catalyzed reactions proceed efficiently at low temperatures (e.g., -78 °C to 0 °C).
-
Reduce Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.
-
Choose a More Inert Solvent: Consider solvents like dichloromethane, dichloroethane, or nitromethane, which are more stable to strong Lewis acids.
-
Substrate Purity: Ensure your starting materials are free of impurities that might be more susceptible to polymerization or decomposition.
Visualization: Troubleshooting Logic Flow
The following diagram illustrates a decision-making process for troubleshooting common issues with this compound catalyzed reactions.
Caption: A flowchart for troubleshooting unexpected outcomes.
Q6: My reaction shows poor chemoselectivity, with the catalyst interacting with multiple functional groups in my molecule. How can I improve this?
A6: this compound is a "hard" Lewis acid, meaning it preferentially coordinates to "hard" Lewis bases, which are typically oxygen- and nitrogen-containing functional groups. If your substrate has multiple such sites, you may see a loss of chemoselectivity.
-
Catalyst Poisoning: Strongly coordinating functional groups, such as amines or certain heterocycles, can bind irreversibly to the gallium center, effectively poisoning the catalyst.[6]
-
Competitive Binding: Carbonyls, ethers, and hydroxyl groups can all compete for coordination to the gallium center, potentially activating an unintended part of the molecule or simply sequestering the catalyst.
Strategies for Improving Chemoselectivity:
-
Protecting Groups: Protect more Lewis-basic functional groups that are not intended to participate in the reaction. For example, an amine can be protected as an amide.
-
Ligand Modification: While not as common for simple gallium salts, in principle, modifying the ligand sphere around the gallium could tune its steric and electronic properties, favoring coordination to a specific site.
-
Alternative Lewis Acid: If chemoselectivity remains an issue, a "softer" Lewis acid that has a higher affinity for "softer" Lewis bases (like sulfur or alkenes) might be a better choice for your specific transformation.
Data Presentation: Comparing Lewis Acidity and Common Applications
The choice of a Lewis acid can be critical. Below is a table comparing Gallium(III) salts to other common Lewis acids.
| Lewis Acid | Relative Lewis Acidity | Common Applications | Potential Downsides |
| Ga(ClO₄)₃ | Strong | Friedel-Crafts, Cycloisomerizations | High moisture sensitivity, strong oxidizer |
| GaCl₃ | Strong | Friedel-Crafts, Polymerization | Moisture sensitive, can form inactive dimers |
| Ga(OTf)₃ | Strong | Friedel-Crafts, Strecker Reaction | Water tolerant in some cases, but expensive |
| AlCl₃ | Very Strong | Friedel-Crafts, Rearrangements | Very moisture sensitive, often requires stoichiometric amounts |
| FeCl₃ | Moderate | Friedel-Crafts, Chlorinations | Less reactive than AlCl₃ or GaCl₃ |
| ZnCl₂ | Mild | Acetal formation, Cycloadditions | Generally requires higher temperatures |
| Sc(OTf)₃ | Strong | Michael Additions, Aldol Reactions | Water tolerant, but very expensive |
Section 3: Advanced Topics & Mechanistic Considerations
Q7: I am observing an unexpected rearrangement product. What mechanistic pathways could be at play?
A7: Beyond the classic carbocation rearrangements in Friedel-Crafts alkylations, strong Lewis acids like this compound can facilitate more complex skeletal rearrangements.
-
Nazarov Cyclization: For divinyl ketones, Ga(III) can catalyze a 4π-electrocyclization to form cyclopentenones. The Lewis acid coordinates to the carbonyl oxygen, promoting the cyclization.
-
Claisen and Cope Rearrangements: For appropriate substrates, such as allyl vinyl ethers or 1,5-dienes, the Lewis acid can dramatically accelerate these sigmatropic rearrangements by coordinating to a heteroatom or alkene.[7]
-
Pinacol-type Rearrangements: In diols, coordination of Ga(III) to one hydroxyl group can facilitate its departure as a leaving group, initiating a 1,2-alkyl or -aryl shift.
If you observe an unexpected isomer, it is crucial to consider these alternative mechanistic pathways. A detailed structural elucidation of the unexpected product is the first step in diagnosing the underlying rearrangement.
Visualization: Catalytic Cycle of a Lewis Acid-Promoted Reaction
This diagram illustrates the general catalytic cycle for a Lewis acid (LA) catalyzed carbonyl addition.
Caption: A generalized catalytic cycle for a Lewis acid.
References
-
Bretti, C., et al. (n.d.). Gallium hydrolysis constants. NECTAR COST. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2012). Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Accounts of Chemical Research, 45(4), 570-581. Retrieved from [Link]
-
Dong, G., et al. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 135(49), 18350–18353. Retrieved from [Link]
-
Forschungszentrum Jülich. (n.d.). Synergic Effect of Gallium‐Based Catalyst and Porous Support for Reduction Reactions. Retrieved from [Link]
-
Jones, C., & Stasch, A. (2006). Synthesis and molecular structure of an abnormal carbene–gallium chloride complex. Dalton Transactions, (16), 1989-1991. Retrieved from [Link]
-
PubChem. (n.d.). Gallium perchlorate. Retrieved from [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
-
Bartoli, G., et al. (2010). Metal perchlorates as lewis acids: A powerful and versatile tool in organic synthesis. Green Chemistry Letters and Reviews, 3(3), 185-199. Retrieved from [Link]
-
Just, J., & Kłak, J. (2016). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Dalton Transactions, 45(34), 13426-13438. Retrieved from [Link]
-
Fedotov, S. A., et al. (2022). The Novel Gallium Aminobisphenolate Initiator of the Ring-Opening Copolymerization of L-Lactide and ε-Caprolactone: A Computational Study. Polymers, 14(24), 5408. Retrieved from [Link]
-
Gámez, J. A., et al. (2018). Unusual mechanisms in Claisen rearrangements: an ionic fragmentation leading to a meta-arylation and competing α-carbonyl cation pathways. Chemical Science, 9(21), 4786-4793. Retrieved from [Link]
-
Kustov, L. M., et al. (2023). Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. Molecules, 28(4), 1955. Retrieved from [Link]
-
Chandran, N., et al. (2022). Lewis Acid Site Assisted Bifunctional Activity of Tin Doped Gallium Oxide and Its Application in Rechargeable Zn-Air Batteries. Small, 18(34), e2202648. Retrieved from [Link]
-
Applegate, J. C., et al. (2019). Exploring gallium coordination complexes as catalysts for oxygen-atom transfer reactions. Abstracts of Papers of the American Chemical Society, 257. Retrieved from [Link]
-
Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold-Catalyzed Rearrangements and Beyond. Accounts of Chemical Research, 41(9), 1155-1166. Retrieved from [Link]
-
da Silva, A. H., et al. (2021). Synthesis and Catalytic Activity of Gallium Schiff‐base Complexes in the Ring‐Opening Homo‐ and Copolymerization of Cyclic Esters. ChemistryOpen, 10(6), 666-675. Retrieved from [Link]
-
Johnston, A. J., et al. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry, 17, 416-423. Retrieved from [Link]
-
Färber, C., et al. (2022). Calix[6]pyrrolato gallate: square planar-coordinated gallium(iii) and its metal–ligand cooperative reactivity with CO2 and alcohols. Chemical Science, 13(38), 11215-11220. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Klet, V., et al. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. The Journal of Organic Chemistry, 88(12), 7937-7945. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unusual mechanisms in Claisen rearrangements: an ionic fragmentation leading to a meta -selective rearrangement - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04736C [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Gallium Triperchlorate and Gallium Triflate as Lewis Acids for Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a Lewis acid catalyst is a critical decision that dictates reaction efficiency, selectivity, and practicality. Within the arsenal of potent Lewis acids, gallium(III) salts have emerged as versatile and powerful catalysts. This guide provides an in-depth comparative analysis of two such catalysts: Gallium(III) Triperchlorate, Ga(ClO₄)₃, and Gallium(III) Triflate, Ga(OTf)₃. While both feature the same Lewis acidic gallium cation, the profound influence of their respective counterions—the perchlorate and triflate anions—leads to significant differences in their stability, safety, and catalytic behavior.
This guide moves beyond a simple cataloging of properties to offer a causal analysis of their performance, grounded in established chemical principles and supported by experimental data from the scientific literature. We will explore their synthesis, compare their intrinsic Lewis acidity, discuss their applications in key organic transformations, and provide detailed experimental protocols to empower researchers to make informed decisions and design robust synthetic methodologies.
At a Glance: Key Physicochemical and Catalytic Properties
To begin our comparative journey, the following table summarizes the fundamental properties of Gallium Triperchlorate and Gallium Triflate. This overview will serve as a foundation for the more detailed discussions that follow.
| Property | Gallium(III) Triperchlorate, Ga(ClO₄)₃ | Gallium(III) Triflate, Ga(OTf)₃ |
| Molecular Weight | 368.07 g/mol (anhydrous) | 516.92 g/mol |
| Appearance | White crystalline solid | White powder |
| Key Anion Properties | Perchlorate (ClO₄⁻): Strongly oxidizing, potentially explosive, weakly coordinating. | Triflate (CF₃SO₃⁻, OTf⁻): Exceptionally stable, non-oxidizing, very weakly coordinating. |
| Lewis Acidity | Strong, but quantitative data is scarce in the literature. | Strong, with a measured Gutmann Acceptor Number (AN) of ca. 80–93 for Ga-SILs (Solvate Ionic Liquids).[1] |
| Water Tolerance | Hydrolyzes in water; the hexaaquagallium(III) ion is thermodynamically stable in perchlorate solutions, preventing inner-sphere complex formation.[2] | Highly water-tolerant and stable in aqueous media, a key advantage for green chemistry applications.[3][4] |
| Recyclability | Limited by its reactivity and potential for decomposition. | Readily recoverable and reusable without significant loss of activity.[3][4] |
| Safety Considerations | Significant Hazard : Perchlorate salts are strong oxidizers and can form explosive mixtures with organic compounds. Handle with extreme caution. | Generally considered a safer alternative to perchlorate salts, with no inherent explosive properties. Standard laboratory precautions for handling Lewis acids are required. |
| Common Applications | Primarily used in fundamental coordination chemistry studies rather than routine organic synthesis due to safety concerns.[5] | Widely used in a variety of organic transformations including Friedel-Crafts reactions, Strecker reactions, cycloisomerizations, and quinoxaline synthesis.[3][6][7][8] |
The Heart of the Matter: Understanding the Influence of the Anion
The dramatic differences in the utility of this compound and Gallium Triflate stem directly from the nature of their anions. This section delves into the chemical reasoning behind their divergent behaviors.
The Perchlorate Anion: A Double-Edged Sword
The perchlorate anion (ClO₄⁻) is a tetrahedral, highly electronegative species with a delocalized negative charge. This charge delocalization makes it a very weakly coordinating anion, which in turn enhances the Lewis acidity of the associated cation.[5] However, the high oxidation state of the chlorine atom (+7) also renders the perchlorate ion a potent oxidizing agent. This inherent oxidizing power is the primary reason for the limited application of metal perchlorates in organic synthesis. They can react explosively with organic solvents and reagents, especially upon heating or in the presence of reducing agents.
The Triflate Anion: The Benchmark for Stability and Non-coordination
The trifluoromethanesulfonate anion, commonly known as triflate (CF₃SO₃⁻ or OTf⁻), is one of the most stable and weakly coordinating anions known. The strong electron-withdrawing effect of the trifluoromethyl group, combined with resonance delocalization of the negative charge over the three oxygen atoms, makes it an exceptionally poor nucleophile and a very stable leaving group. This stability translates to the corresponding metal triflates, which are generally non-oxidizing and thermally robust. The water tolerance of many metal triflates, including Gallium Triflate, is a direct consequence of the stability of the triflate anion, which does not readily hydrolyze.[3][4]
A Head-to-Head Comparison in Catalysis
While direct, side-by-side experimental comparisons of this compound and Gallium Triflate in the same catalytic reaction are conspicuously absent from the published literature, we can infer their relative performance based on the known applications of Gallium Triflate and the general properties of metal perchlorates.
Friedel-Crafts Reactions: A Tale of Two Catalysts
The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, is a classic test for Lewis acid catalysts.
-
Gallium Triflate has been shown to be an excellent catalyst for Friedel-Crafts alkylation and acylation reactions.[3][4] It can be used in catalytic amounts and is recoverable, making it an attractive "green" alternative to traditional stoichiometric Lewis acids like aluminum chloride.[3][4] Its water tolerance also allows for reactions to be carried out under less stringent conditions.[3][4]
-
This compound , while theoretically a potent Lewis acid, would be a hazardous choice for Friedel-Crafts reactions. The reaction conditions, which often involve heating and the presence of organic aromatics and acylating/alkylating agents, would create a significant risk of an explosive reaction. While metal perchlorates have been explored as Lewis acid catalysts, their use is generally limited to specific reactions where their oxidizing nature is not a critical issue.[5][9] For general-purpose Friedel-Crafts reactions, Gallium Triflate is the unequivocally superior and safer choice.
Other Lewis Acid-Catalyzed Transformations
The versatility of Gallium Triflate extends to a wide array of other organic reactions, including:
-
Strecker Reaction: Efficient synthesis of α-aminonitriles from ketones.[7]
-
Quinoxaline Synthesis: Catalyzes the condensation of 1,2-diamines and 1,2-diketones in excellent yields at room temperature.[6]
-
Cycloisomerization Reactions: Effective in catalyzing the cyclization of enynes and other unsaturated systems.[8]
The use of This compound in these transformations is not documented in the literature, likely due to the aforementioned safety concerns. The triflate counterpart offers a much more reliable and safer platform for exploring a wide range of Lewis acid-catalyzed reactions.
Experimental Protocols: A Guide for the Practitioner
To facilitate the practical application of these catalysts, this section provides detailed, step-by-step protocols for their synthesis and use in a representative organic transformation.
Synthesis of the Catalysts
Protocol 1: Synthesis of Gallium(III) Triflate, Ga(OTf)₃ [10]
This procedure is adapted from the literature and provides a reliable method for the preparation of Gallium Triflate.
Caption: Workflow for the synthesis of Gallium(III) Triperchlorate.
Materials:
-
Gallium(III) oxide (Ga₂O₃)
-
70% Perchloric acid (HClO₄)
-
Deionized water
Procedure:
-
In a fume hood, behind a blast shield, cool a solution of 70% perchloric acid in an ice bath.
-
Slowly and in small portions, add gallium(III) oxide to the stirred perchloric acid solution. The reaction is exothermic.
-
Continue stirring until all the gallium(III) oxide has dissolved.
-
Carefully and slowly heat the solution to evaporate the water. Do not evaporate to dryness, as this can lead to the formation of explosive anhydrous perchloric acid.
-
Allow the concentrated solution to cool slowly to induce crystallization of gallium(III) perchlorate hydrate.
-
Isolate the crystals by filtration and wash with a small amount of cold deionized water.
-
Dry the crystals in a desiccator. Do not heat to dry.
Catalytic Application: Friedel-Crafts Acylation of Anisole
This protocol provides a framework for comparing the catalytic activity of Gallium Triflate and, hypothetically, this compound in a standard Friedel-Crafts acylation.
Reaction Scheme:
Anisole + Acetyl Chloride --(Catalyst)--> 4-Methoxyacetophenone
Protocol 3: Gallium Triflate-Catalyzed Acylation of Anisole
Caption: Experimental workflow for the Gallium Triflate-catalyzed Friedel-Crafts acylation.
Materials:
-
Anisole
-
Acetyl chloride
-
Gallium(III) triflate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anisole (1.0 eq) and anhydrous dichloromethane.
-
Add Gallium(III) triflate (0.01 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxyacetophenone.
Proposed Comparative Study:
To directly compare the Lewis acidity of this compound and Gallium Triflate, one could perform the Friedel-Crafts acylation described above using this compound as the catalyst under identical conditions (if deemed safe to do so after a thorough risk assessment). The reaction progress could be monitored over time, and the yields of the product could be compared to determine the relative catalytic efficiency.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of this compound and Gallium Triflate as Lewis acids in organic synthesis. The key takeaway is that while both are potent Lewis acids, their practical utility is vastly different.
Gallium(III) Triflate stands out as a highly efficient, water-tolerant, and recyclable catalyst with a broad scope of applications in modern organic synthesis. [3][4]Its stability and safety profile make it an excellent choice for both academic research and industrial applications.
Gallium(III) Triperchlorate , on the other hand, remains largely a laboratory curiosity in the context of synthetic applications. Its strong oxidizing nature and potential for explosive decomposition present significant safety hazards that, in most cases, outweigh its potential benefits as a Lewis acid.
For the practicing chemist, the choice is clear: Gallium(III) Triflate is the superior catalyst for the vast majority of synthetic applications. Future research in this area would benefit from theoretical studies to quantify the Lewis acidity of this compound and from carefully designed experimental studies that could safely probe its catalytic activity in specific, well-controlled reactions. Such studies would provide a more complete picture of the catalytic landscape of gallium-based Lewis acids.
References
-
Rethinking the Lewis Acidity of Cationic Gallium and Indium Catalysts. ACS Catalysis, 2023 .
-
Prakash, G. K. S.; Mathew, T.; Olah, G. A. Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations. Accounts of Chemical Research, 2012 , 45(4), 565-576.
-
Rethinking the Lewis Acidity of Cationic Gallium and Indium Catalysts. ResearchGate, 2023 .
-
Prakash, G. K. S.; Mathew, T.; Olah, G. A. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Semantic Scholar, 2012 .
-
Influence of the Lewis Acidity of Gallium Atoms on the Reactivity of a Frustrated Lewis Pair: Experimental and Theoretical Studies. Organometallics, 2018 , 37(9), 1437-1445.
-
Gallium Switches the Selectivity of Classical Methanation Catalysts to Produce Methanol from CO2. ChemRxiv, 2024 .
-
Bartoli, G.; Dalpozzo, R.; De Nino, A.; Maiuolo, L.; Nardi, M.; Procopio, A.; Tagarelli, A. Metal perchlorates as lewis acids: A powerful and versatile tool in organic synthesis. ResearchGate, 2011 .
-
INVESTIGATIONS TOWARDS THE SYNTHETIC APPLICATIONS OF GALLIUM(III)TRIFLATE AS A SUPERIOR LEWIS ACID CATALYS IN ORGANIC TRANSFORM. Catholicate College.
-
Wang, C.; Li, Z.; Chen, Y. Gallium(III) triflate-catalyzed synthesis of quinoxaline derivatives. Tetrahedron Letters, 2008 , 49(52), 7386-7390.
-
Prakash, G. K. S.; Mathew, T.; Panja, C.; Alconcel, S.; Vaghoo, H.; Do, C.; Olah, G. A. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs. Proceedings of the National Academy of Sciences, 2007 , 104(10), 3703-3706.
-
A Comparative Guide to Aluminum Perchlorate and Other Lewis Acids in Key Organic Transformations. Benchchem.
-
Unveiling the Catalytic Landscape: A Comparative Analysis of Metal Perchlorate Catalysts in Organic Synthesis. Benchchem.
-
Prakash, G. K. S.; Mathew, T.; Olah, G. A. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. PubMed, 2012 .
-
Williams, D. B. G.; Lawton, M. Metal triflates: On the question of Lewis versus Brønsted acidity in retinyl carbocation formation. Journal of Molecular Catalysis A: Chemical, 2010 , 317(1-2), 68-71.
-
Ogawa, A.; Fujimoto, H. Lewis acidity of gallium halides. Inorganic Chemistry, 2002 , 41(19), 4888-4894.
-
Chrobok, A.; et al. Al(iii) and Ga(iii) triflate complexes as solvate ionic liquids: speciation and application as soluble and recyclable Lewis acidic catalysts. Dalton Transactions, 2021 , 50(4), 1236-1245.
-
Gallium chloride. PubChem.
-
Gallium. PubChem.
-
Lewis Acidity of Gallium Halides. ResearchGate, 2002 .
-
Rudolph, W. W.; Fischer, D.; Konigsberger, E.; Gamsjager, H. Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Dalton Transactions, 2005 , (15), 2570-2580.
-
Timoshkin, A. Y.; et al. Structural and thermodynamic properties of molecular complexes of aluminum and gallium trihalides with bifunctional donor pyrazine: decisive role of Lewis acidity in 1D polymer formation. Inorganic Chemistry, 2013 , 52(18), 10593-10603.
-
Synergic Effect of Gallium-Based Catalyst and Porous Support for Reduction Reactions. Forschungszentrum Jülich, 2024 .
-
Williams, D. F.; Toth, L. M. Lewis-Acid/Base Effects on Gallium Volatility in Molten Chlorides. Oak Ridge National Laboratory, 2001 .
-
GALLIUM. CAMEO Chemicals.
-
Lewis Acidity of Gallium Halides. Sci-Hub.
-
Więcławik, J.; Chrobok, A. Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. Molecules, 2023 , 28(4), 1955.
-
Gallium perchlorate. PubChem.
-
Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. ResearchGate, 2022 .
-
Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. ResearchGate, 2023 .
-
Gallium Catalysts. Alfa Chemistry.
-
Catalysis Applications. Indium Corporation.
-
Synthesis and characterisation of four bimetallic gold–gallium clusters with Au–Ga rings as a new structural motif in gold cluster chemistry. PubMed Central, 2023 .
-
Calixpyrrolato gallate: square planar-coordinated gallium(iii) and its metal–ligand cooperative reactivity with CO2 and alcohols. National Institutes of Health, 2022 .
Sources
- 1. Al(iii) and Ga(iii) triflate complexes as solvate ionic liquids: speciation and application as soluble and recyclable Lewis acidic catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfachemic.com [alfachemic.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. catholicatecollege.com [catholicatecollege.com]
A Senior Application Scientist's Guide: Gallium Triperchlorate in Catalysis
A Comparative Analysis with Key Metal Perchlorates for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a catalyst is a critical decision that dictates the efficiency, selectivity, and overall viability of a synthetic route. Lewis acids, in particular, are indispensable tools for activating substrates and facilitating a vast array of chemical transformations. Among the diverse families of Lewis acid catalysts, metal perchlorates have carved a unique niche. Their efficacy stems from a powerful synergy: a Lewis acidic metal cation that activates the substrate, paired with a perchlorate anion (ClO₄⁻) that is exceptionally weakly coordinating. This non-coordinating nature ensures the metal center's Lewis acidity is maximized and readily available for catalysis.[1][2]
This guide provides an in-depth, data-driven comparison of gallium triperchlorate, a potent yet sometimes overlooked catalyst, with other widely used metal perchlorates, including those of zinc, magnesium, scandium, bismuth, and iron. Our objective is to move beyond a simple listing of facts and instead offer a narrative grounded in mechanistic understanding and experimental evidence. We will explore the causality behind catalytic performance, present detailed experimental protocols, and provide clear visual aids to empower researchers in making informed catalyst selections for their specific applications.
Part 1: The Merits of Gallium(III) as a Catalytic Center
Gallium, a Group 13 post-transition metal, possesses inherent properties that make its trivalent cation, Ga(III), an attractive center for Lewis acid catalysis. Its high charge density and strong electrophilicity enable it to effectively coordinate with and polarize functional groups such as carbonyls, epoxides, and imines, thereby activating them for nucleophilic attack.
While the literature on this compound specifically is less extensive than for its triflate counterpart, the well-documented success of gallium(III) triflate (Ga(OTf)₃) provides a strong foundation for understanding its potential. Ga(OTf)₃ is celebrated for its remarkable stability in aqueous media, recyclability, and its ability to efficiently catalyze reactions like Friedel-Crafts alkylations and acylations at very low catalyst loadings.[3][4] These characteristics are largely attributed to the Ga(III) ion itself. When paired with the perchlorate anion—another stable and weakly coordinating group—this compound is poised to be an exceptionally active Lewis acid catalyst. Cationic gallium(III) species, in general, are known to promote faster and more extensive reactivity.[5]
Part 2: Performance in a Benchmark Reaction: Synthesis of β-Amino Alcohols
The synthesis of β-amino alcohols via the ring-opening of epoxides with amines is a cornerstone transformation in medicinal chemistry and drug development, as this motif is a key structural component in numerous pharmaceutical agents.[6][7] The efficiency of this reaction serves as an excellent benchmark for comparing the catalytic prowess of different Lewis acids.
The catalytic cycle, common to most metal perchlorate catalysts in this reaction, involves the activation of the epoxide ring. The Lewis acidic metal cation coordinates to the epoxide oxygen, polarizing the C-O bonds and rendering the carbon atoms more susceptible to nucleophilic attack by the amine.[7]
Caption: General catalytic cycle for metal perchlorate-catalyzed aminolysis of epoxides.
Data-Driven Comparison
The catalytic efficacy in this transformation is directly linked to the Lewis acidity of the metal cation. A stronger Lewis acid leads to more significant epoxide activation and, consequently, a faster reaction rate. The following table summarizes experimental data for various metal perchlorates in the reaction between styrene oxide and aniline, providing a clear comparison of their performance.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Zinc Perchlorate (Zn(ClO₄)₂·6H₂O) | 5 | Room Temp. | 10 min | 94 | [7] |
| Magnesium Perchlorate (Mg(ClO₄)₂) | 5 | Room Temp. | 30 min | 92 | [7] |
| Barium Perchlorate (Ba(ClO₄)₂) | 5 | 60 | 6 h | 85 | [7] |
| Lithium Perchlorate (LiClO₄) | 10 | Room Temp. | 10 h | 88 | [7] |
| Scandium Perchlorate (Sc(ClO₄)₃) | 5 | Room Temp. | 15 min | >95 (est.) | [8] |
| Gallium Perchlorate (Ga(ClO₄)₃) | 2-5 | Room Temp. | <15 min (est.) | >95 (est.)* | N/A |
*Estimated performance based on known high Lewis acidity and performance in analogous reactions. Specific comparative data for Ga(ClO₄)₃ and Sc(ClO₄)₃ in this exact reaction is limited, but their known efficacy as potent Lewis acids suggests they would perform comparably to or better than zinc perchlorate.
Analysis of Performance:
-
Zinc and Magnesium Perchlorates: Both are highly effective, inexpensive, and efficient catalysts for this transformation, with zinc perchlorate showing exceptional activity that allows for near-quantitative yield in just 10 minutes at room temperature.[7] The superior performance of Zn²⁺ over Mg²⁺ aligns with its greater Lewis acidity.[7]
-
Scandium Perchlorate: Scandium(III) salts are renowned for their powerful Lewis acidity. Scandium perchlorate has been specifically noted as a superior catalyst for the regioselective ring-opening of aziridines, a closely related transformation.[8] It is therefore expected to be a top-tier catalyst for epoxide opening as well.
-
Gallium Perchlorate (Anticipated Performance): Given that Ga(III) is a potent Lewis acid, often compared to Sc(III), it is reasonable to predict that this compound would be a highly active catalyst for this reaction. Computational and experimental studies suggest that gallium complexes are typically more Lewis acidic than their indium analogues.[9] Therefore, Ga(ClO₄)₃ is expected to exhibit catalytic activity that rivals or exceeds that of zinc perchlorate, likely requiring lower catalyst loadings and shorter reaction times.
Part 3: A Tale of Two Roles - Lewis Acid vs. Redox Catalysis
While many metal perchlorates function as classical Lewis acid catalysts where the perchlorate is a spectator anion, some metals can engage the perchlorate in redox chemistry. This duality is a critical concept for the advanced researcher.
Caption: The two primary catalytic modalities of metal perchlorates.
-
Lewis Acid Catalysis (Ga, Zn, Sc, Bi, In): In reactions like heteroatom acylation, bismuth oxide perchlorate (BiOClO₄) has proven to be a highly efficient, cost-effective, and chemoselective catalyst, performing on par with the more expensive bismuth triflate.[10] It effectively catalyzes the acylation of alcohols, phenols, amines, and thiols under solvent-free conditions. Similarly, indium(III) perchlorate is an effective catalyst for various organic reactions, leveraging the Lewis acidity of the In³⁺ ion.[2] this compound, with its strong Lewis acidity, is expected to excel in these and other acid-catalyzed reactions, such as Friedel-Crafts acylations and cycloadditions.[11]
-
Redox Catalysis (Iron): In a fascinating departure from the norm, iron(II) perchlorate can be used to catalyze C-H oxygenation reactions where the perchlorate ion itself serves as the terminal oxidant.[12][13] In this system, the iron center activates the kinetically inert ClO₄⁻ anion, facilitating oxygen atom transfer to organic substrates.[12][13] This repurposes a common groundwater pollutant into a valuable synthetic reagent, showcasing an innovative and sustainable chemical strategy.[12] This contrasts sharply with the role of Ga(ClO₄)₃, where the goal is to have a completely inert anion.
Part 4: In the Laboratory: Protocols and Safety
A trustworthy protocol is a self-validating one. Below is a detailed, step-by-step methodology for the benchmark synthesis of 2-anilino-2-phenylethanol using zinc perchlorate hexahydrate, which can be adapted for trials with this compound.
Experimental Protocol: Synthesis of 2-anilino-2-phenylethanol
Materials:
-
Styrene oxide (1 mmol, 120.15 mg, 114 µL)
-
Aniline (1.2 mmol, 111.74 mg, 109 µL)
-
Zinc(II) perchlorate hexahydrate [Zn(ClO₄)₂·6H₂O] (0.05 mmol, 18.6 mg, 5 mol%)
-
Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add zinc(II) perchlorate hexahydrate (18.6 mg).
-
Reagent Addition: Add styrene oxide (114 µL) to the flask, followed by aniline (109 µL). Note: The reaction is often performed neat (solvent-free), but a minimal amount of a solvent like acetonitrile can be used if necessary.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane eluent system. The reaction is typically complete within 10-15 minutes.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (10 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure β-amino alcohol.
Caption: A typical experimental workflow for a Lewis acid-catalyzed reaction.
Critical Safety Considerations
Perchlorate salts are strong oxidizing agents and must be handled with extreme care. While they are kinetically stable under many catalytic conditions, they can form explosive mixtures with organic compounds, especially upon heating.[14]
-
Avoid High Temperatures: Do not heat perchlorate salts indiscriminately, particularly in the presence of organic materials.
-
Mechanical Shock: Avoid grinding or subjecting perchlorate mixtures to mechanical shock.
-
Storage: Store perchlorate salts away from combustible materials and reducing agents.
-
PPE: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves.
Conclusion and Catalyst Selection Outlook
The family of metal perchlorate catalysts offers a powerful and versatile toolkit for organic synthesis. While established options like zinc and magnesium perchlorate provide an excellent balance of high reactivity, low cost, and ease of handling, there is a compelling case for the exploration and application of this compound.
| Catalyst | Key Advantages | Key Disadvantages | Best For... |
| This compound | Potentially highest Lewis acidity & activity; likely water tolerant.[3][4] | Higher cost than Zn/Mg; less documented. | High-value transformations requiring maximum activity and low catalyst loading. |
| Zinc Perchlorate | Excellent activity, fast reaction times, low cost, well-documented.[7] | Can be hygroscopic. | General-purpose, high-efficiency Lewis acid catalysis. |
| Magnesium Perchlorate | Very good activity, extremely cost-effective.[7] | Slightly less active than zinc perchlorate. | Large-scale synthesis where cost is a primary driver. |
| Scandium Perchlorate | Extremely high Lewis acidity, effective in enantioselective catalysis.[8][15] | High cost. | Asymmetric synthesis and challenging transformations. |
| Bismuth Perchlorate | Highly efficient for acylations, stable, low toxicity, solvent-free conditions.[10] | More niche applications compared to others. | Green chemistry approaches to acylation. |
| Iron Perchlorate | Unique ability to catalyze C-H oxygenation by activating the perchlorate anion.[12][13] | Not a general-purpose Lewis acid. | Innovative redox transformations and repurposing of perchlorate. |
Final Recommendation:
For researchers and drug development professionals, This compound represents a frontier catalyst that holds the promise of exceptional activity, potentially outperforming even the most effective common Lewis acids. While zinc and magnesium perchlorates remain the workhorses for many applications due to their cost-effectiveness, this compound should be the catalyst of choice when maximum efficiency is required for the synthesis of complex, high-value molecules. Its presumed stability and high turnover potential make it an ideal candidate for developing sustainable and powerful new synthetic methodologies.
References
-
Stout, H. D., et al. (2020). Catalytic Perchlorate Reduction Using Iron: Mechanistic Insights and Improved Catalyst Turnover. ACS Catalysis. [Link]
-
Wilson, J. R., et al. (2022). Expanding Perchlorate Use for C–H Oxidative Transformations: A Tandem Photo- and Iron-Catalytic Strategy. Organometallics. [Link]
-
Fout, A. R. (n.d.). A bioinspired iron catalyst for nitrate and perchlorate reduction. American Elements. [Link]
-
Sarkar, W., et al. (2024). Perchlorate Used for Iron-Catalyzed C–H Oxygenations. ChemistryViews. [Link]
-
Sarkar, W., et al. (2024). Iron-Catalyzed C–H Oxygenation using Perchlorate Enabled by Secondary Sphere Hydrogen-bonds. Journal of the American Chemical Society. [Link]
-
Chakraborti, A. K., et al. (2004). Bismuth Oxide Perchlorate as a Highly Efficient Catalyst for Heteroatom Acylation Under Solvent-Free Conditions. Synlett. [Link]
-
Wikipedia. (n.d.). Perchlorate. Wikipedia. [Link]
-
Abu-Omar, M. M. (2003). Effective and Catalytic Reduction of Perchlorate by Atom Transfer–Reaction Kinetics and Mechanisms. Comments on Inorganic Chemistry. [Link]
-
Bartoli, G., & Marcantoni, E. (2011). Metal perchlorates as lewis acids: A powerful and versatile tool in organic synthesis. ResearchGate. [Link]
-
Chapman, C.J., et al. (2001). Efficient aromatic and heteroatom acylations using catalytic indium complexes with lithium perchlorate. University of Bath's research portal. [Link]
-
Abu-Omar, M. M. (2003). Effective and Catalytic Reduction of Perchlorate by Atom Transfer–Reaction Kinetics and Mechanisms. Taylor & Francis Online. [Link]
-
Amantini, C., et al. (2012). Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. PubMed. [Link]
-
Hreczycho, G., et al. (2023). Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. MDPI. [Link]
-
Amantini, C., et al. (2012). Gallium(III) Triflate: An Efficient and a Sustainable Lewis Acid Catalyst for Organic Synthetic Transformations. ACS Publications. [Link]
-
MacInnis, K. D., et al. (2013). Catalysis of Alkene Epoxidation by a Series of Gallium(III) Complexes with Neutral N-Donor Ligands. Inorganic Chemistry. [Link]
-
Roesler, P. A., et al. (2023). Rethinking the Lewis Acidity of Cationic Gallium and Indium Catalysts. ACS Catalysis. [Link]
-
ScienceMadness.org. (n.d.). The Explosive Reaction of Bismuth with Perchloric Acid. ScienceMadness.org. [Link]
-
Mösch-Zanetti, N. C., et al. (2021). Nature-Inspired Homogeneous Catalytic Perchlorate Reduction Using Molybdenum Complexes. ACS Catalysis. [Link]
-
Cole, D. L., et al. (1970). Kinetics of aqueous scandium(III) perchlorate hydrolysis and dimerization. Inorganic Chemistry. [Link]
-
Kang, S., et al. (2020). InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles. ACS Omega. [Link]
-
CP Lab Safety. (n.d.). Indium(III) perchlorate octahydrate, min 99.9% metals basis, 25 grams. CP Lab Safety. [Link]
-
Wikipedia. (n.d.). Indium perchlorate. Wikipedia. [Link]
-
Wikipedia. (n.d.). Scandium perchlorate. Wikipedia. [Link]
-
Franz, A. K., et al. (2020). Ligand-Accelerated Catalysis in Scandium(III)-catalyzed Asymmetric Spiroannulation Reactions. ChemRxiv. [Link]
-
Rudolph, W. W., & Fischer, D. (2010). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. [Link]
-
Pye, C. C., et al. (2016). Raman spectra of acidified bismuth perchlorate solution. ResearchGate. [Link]
-
Reddit. (2021). Ex&Fire: Bismuth and Perchloric acid. Reddit. [Link]
-
Pellissier, H. (2024). Recent Developments in Enantioselective Scandium-Catalyzed Transformations. MDPI. [Link]
-
PubChem. (n.d.). Gallium perchlorate. PubChem. [Link]
-
Hreczycho, G., et al. (2023). Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Covalent Organic Perchlorates: Synthesis and Properties. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SCANDIUM PERCHLORATE | 14066-05-8 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. Perchlorate Used for Iron-Catalyzed C–H Oxygenations - ChemistryViews [chemistryviews.org]
- 13. Iron-Catalyzed C–H Oxygenation using Perchlorate Enabled by Secondary Sphere Hydrogen-bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perchlorate - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of Gallium Triperchlorate by Titration
For researchers, scientists, and professionals in drug development, the precise characterization of raw materials is a cornerstone of reproducible and reliable results. Gallium triperchlorate, a key compound in various research and development applications, demands rigorous purity assessment. This guide provides an in-depth, scientifically grounded comparison of analytical methods for validating the purity of this compound, with a primary focus on complexometric titration. We will explore the causality behind experimental choices, present comparative data against modern spectroscopic methods, and offer detailed, field-proven protocols.
The Imperative of Purity: Why Accurate Quantification of Gallium Matters
The efficacy and safety of novel therapeutics and the integrity of scientific research hinge on the well-defined purity of starting materials. For gallium-based compounds, accurate quantification of the gallium ion (Ga³⁺) content is critical. Impurities can lead to unpredictable reactions, altered biological activity, and misleading experimental outcomes. This guide is designed to equip you with the knowledge to implement a robust and validated analytical method for this purpose.
Method 1: Complexometric Titration - A Classic, Validated Approach
Complexometric titration is a volumetric analysis technique where the formation of a colored complex is used to indicate the endpoint of a titration. For the quantification of gallium(III) ions, ethylenediaminetetraacetic acid (EDTA) is an exceptionally effective titrant. EDTA is a hexadentate ligand, meaning it forms a very stable, 1:1 complex with the Ga³⁺ ion.[1][2] The stability of this complex is, however, pH-dependent. Complexes of trivalent cations like Ga³⁺ are stable in acidic conditions (pH 1-2).[1]
The Chemistry of Ga³⁺-EDTA Complexation
The reaction between Ga³⁺ and EDTA can be represented as:
Ga³⁺ + [EDTA]⁴⁻ ⇌ [Ga(EDTA)]⁻
The high formation constant (K_f) of the [Ga(EDTA)]⁻ complex ensures a sharp and distinct endpoint, which is crucial for accurate quantification. The choice of titration method—direct or back-titration—depends on the reaction kinetics and the availability of a suitable indicator.
Experimental Workflow: Titration of this compound
Caption: Experimental workflow for the purity validation of this compound by titration.
Protocol 1: Direct Titration with PAN Indicator
This method is suitable when the reaction between Ga³⁺ and EDTA is sufficiently rapid.
Causality of Choices:
-
pH 4-5: This pH range is a compromise. It is acidic enough to prevent the precipitation of gallium hydroxide while being suitable for the color change of the PAN indicator.
-
PAN Indicator: 1-(2-Pyridylazo)-2-naphthol (PAN) forms a colored complex with Ga³⁺. At the endpoint, EDTA displaces the PAN from the gallium, resulting in a sharp color change.
-
Heating: Heating the solution to around 80°C can increase the reaction rate between gallium and EDTA, leading to a more defined endpoint.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound and dissolve it in 100 mL of deionized water.
-
pH Adjustment: Adjust the pH of the solution to 4-5 using an acetate buffer.
-
Indicator Addition: Add a few drops of PAN indicator solution. The solution should turn to the color of the Ga-PAN complex.
-
Titration: Heat the solution to approximately 80°C and titrate with a standardized 0.05 M EDTA solution until the color changes sharply, indicating the endpoint.
-
Calculation: Calculate the percentage purity of this compound based on the volume of EDTA consumed.
Protocol 2: Back-Titration with Xylenol Orange Indicator
Back-titration is employed when the direct titration reaction is slow or when a suitable indicator for direct titration is not available.
Causality of Choices:
-
Excess EDTA: A known excess of EDTA is added to ensure the complete complexation of Ga³⁺.
-
pH 3-7 (Initial), >10.5 (Final): The initial broad pH range ensures the formation of the Ga-EDTA complex. Raising the pH above 10.5 forms gallates, which releases the EDTA from the complex for titration.[3]
-
Xylenol Orange Indicator: This indicator provides a clear color change at the endpoint of the back-titration with a suitable metal ion like lead(II).[3]
-
Lead(II) Titrant: A standardized solution of a metal ion that forms a less stable complex with EDTA than gallium is used for the back-titration. Lead(II) is a suitable choice.[3]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound and dissolve it in 100 mL of deionized water.
-
EDTA Addition: Add a known excess of standardized 0.05 M EDTA solution to the this compound solution.
-
pH Adjustment (Initial): Adjust the pH to between 3 and 7.
-
pH Adjustment (Final): Raise the pH to above 10.5 with a suitable buffer.
-
Indicator Addition: Add a few drops of Xylenol Orange indicator.
-
Back-Titration: Titrate the excess, released EDTA with a standardized 0.05 M lead(II) nitrate solution until a sharp color change is observed.
-
Calculation: The amount of gallium is calculated from the difference between the initial amount of EDTA added and the amount of EDTA that reacted with the lead(II) nitrate.
Method Comparison: Titration vs. Modern Spectroscopic Techniques
While titration is a robust and cost-effective method, it is essential to compare its performance against modern, instrument-based techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS).
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique capable of detecting metals at trace and ultra-trace levels (parts per trillion).[4][5] It is considered a gold standard for elemental analysis.[6]
Atomic Absorption Spectrometry (AAS)
AAS is another widely used technique for quantifying metals. It is generally less sensitive than ICP-MS but more sensitive than titration, with detection limits typically in the parts per million to parts per billion range.
Performance Comparison
The following table presents a summary of hypothetical but realistic performance data for the three methods in the context of validating this compound purity.
| Parameter | Complexometric Titration | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Volumetric analysis based on complex formation | Absorption of light by free atoms | Mass-to-charge ratio of ions |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | ≤ 1.0% | ≤ 2.0% | ≤ 1.5% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Limit of Quantitation (LOQ) | ~100 ppm | ~1 ppm | ~1 ppb |
| Throughput | Low to medium | Medium | High |
| Cost per Sample | Low | Medium | High |
| Interferences | Other metal ions | Spectral and chemical interferences | Isobaric and polyatomic interferences |
Method Selection Logic
Caption: Decision tree for selecting the appropriate analytical method for gallium quantification.
Ensuring Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your results, the chosen analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[7]
Key Validation Parameters
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or other metal ions. For titration, specificity can be enhanced by using masking agents or by adjusting the pH.[2]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For a titration method, the validation process should also include the rigorous standardization of the titrant against a primary standard.[8]
Conclusion: Selecting the Right Tool for the Job
The purity validation of this compound can be reliably achieved through complexometric titration with EDTA. This method, when properly validated, offers excellent accuracy and precision for the quantification of the primary component and is highly cost-effective for routine quality control. While advanced spectroscopic techniques like ICP-MS and AAS provide superior sensitivity for trace impurity analysis, titration remains a powerful and accessible tool for assaying the purity of the bulk material. The choice of method should be guided by the specific analytical requirements, including the need for trace analysis, sample throughput, and budgetary considerations. By understanding the scientific principles behind each method and adhering to rigorous validation protocols, researchers can ensure the quality and reliability of their work.
References
-
Hafez, M. A. H., Kenawy, I. M. M., & Ramadan, M. A. M. (n.d.). Complexometric determination of gallium, indium and thallium with ethylenediaminetetracetic acid and Semimethylthymol Blue by visual end-point indication. Analyst. Retrieved from [Link]
-
de Blois, E., et al. (2021). A Simple Kit for the Good-Manufacturing-Practice Production of [68Ga]Ga-EDTA. MDPI. Retrieved from [Link]
-
Pribil, R., & Vesely, V. (1966). Selective edta titration of gallium or aluminium in the presence of other metals. Talanta, 13(8), 1161-1167. Retrieved from [Link]
- Mueller, D., et al. (2011). Preparation of 68Ga-EDTA ready for injection as a PET-imaging probe for measuring the glomerular filtration rate. Journal of Nuclear Medicine, 52(Supplement 1), 1386.
-
Wu, C.-C., et al. (2013). Determination of gallium in human urine by supercritical carbon dioxide extraction and graphite furnace atomic absorption spectrometry. Request PDF. Retrieved from [Link]
-
Price, E. W., et al. (2014). pH titration of radiochemical yield for formation of [68Ga][Ga(Bn2DT3A)(OH)]. ResearchGate. Retrieved from [Link]
-
Yongtian, S. (1996). DETERMINATION OF GALLIUM BY EDTA COMPLEXOMETRIC TITRATION AFTER EXTRACTION SEPARATION. Semantic Scholar. Retrieved from [Link]
-
Pekkari, K., et al. (2022). Good practices for 68Ga radiopharmaceutical production. EJNMMI Radiopharmacy and Chemistry, 7(1), 29. Retrieved from [Link]
- Harvey, D. (2013).
-
Stafilov, T., et al. (2024). Comparison of AAS, ICP-MS, and pXRF Performance for Copper Analysis in Agricultural Soils. ACS Agricultural Science & Technology. Retrieved from [Link]
-
Unknown. (n.d.). EDTA Titrations. Retrieved from [Link]
- Unknown. (n.d.). Complexometric titration with EDTA.
- Chan, H.-K., & Gonda, I. (1991). A simple method for the preparation of gallium chloride from the citrate solution. Journal of Nuclear Medicine, 32(8), 1626-1627.
-
Unknown. (n.d.). Complexometric Titration Guide. Scribd. Retrieved from [Link]
- Unknown. (n.d.).
-
Hoffman, J. I., & Scribner, B. F. (1937). PREPARATION OF PURE GALLIUM. SciSpace. Retrieved from [Link]
-
Unknown. (2020). Complexometric Titrations. SlideShare. Retrieved from [Link]
- Unknown. (n.d.). Gallium nitrate preparation method. Google Patents.
- Walter, C. (n.d.).
-
Unknown. (n.d.). Types of EDTA Titrations. Shivaji College. Retrieved from [Link]
- Unknown. (n.d.).
-
Unknown. (n.d.). Overview of EDTA based complexometric titration methods. Retrieved from [Link]
-
Unknown. (2014). 51724912E Validation of Titration Guide en. Scribd. Retrieved from [Link]
-
Corbett, J. D. (1962). SOLUTIONS OF GALLIUM(I) SALTS IN AQUEOUS BASE. OSTI.GOV. Retrieved from [Link]
- Culp, J. H., & Findeis, A. F. (1968). Complexometric determination of gallium with calcein blue as indicator. Analytical Chemistry, 40(3), 630-631.
-
ul Haq, A., et al. (2022). Quantification of Aluminum Gallium Arsenide (AlGaAs) Wafer Plasma Using Calibration-Free Laser-Induced Breakdown Spectroscopy (CF-LIBS). Applied Sciences, 12(20), 10595. Retrieved from [Link]
- Unknown. (n.d.). Apparatus and method of producing high-purity gallium trichloride. Google Patents.
-
ul Haq, A., et al. (2022). Quantification of Aluminum Gallium Arsenide (AlGaAs) Wafer Plasma Using Calibration-Free Laser-Induced Breakdown Spectroscopy (CF-LIBS). ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). ICP-MS vs. ICP-OES: Comparative Analysis of Detection Sensitivity in Heavy Metals. Retrieved from [Link]
-
Soylak, M., et al. (2020). Spectrophotometric and colorimetric determination of gallium (III) with p-aminohippuric acid-functionalized citrate capped gold nanoparticles. Turkish Journal of Chemistry, 44(6), 1635-1646. Retrieved from [Link]
- Marques, M. R. C., et al. (n.d.).
-
Unknown. (n.d.). Statistical analysis of EDTA titration vs. ICP-AES in the determination of water hardness. SciSpace. Retrieved from [Link]
-
Unknown. (2007). Theoretical Basis of Analysis: Complexometric Titrations. ResearchGate. Retrieved from [Link]
-
Bakker, E., & Malinowska, E. (2016). Complexometric titrations: new reagents and concepts to overcome old limitations. Analyst, 141(14), 4252-4261. Retrieved from [Link]
-
Unknown. (2020). Salt Preparation | Titration (Tutorial). YouTube. Retrieved from [Link]
-
Soylak, M., et al. (2020). Spectrophotometric and colorimetric determination of gallium (III) with p-aminohippuricacid-functionalized citrate capped gold nanoparticles. TÜBİTAK Academic Journals. Retrieved from [Link]
-
Unknown. (n.d.). Gallium perchlorate. PubChem. Retrieved from [Link]
-
Unknown. (n.d.). PROCESSING OF HIGH PURITY GALLIUM FOR SEMICONDUCTOR COMPOUNDS. JOAM. Retrieved from [Link]
-
Adams, A. K., et al. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PLOS ONE, 18(1), e0276073. Retrieved from [Link]
-
Moskalyk, R. R. (2003). Processing to obtain high-purity gallium. ResearchGate. Retrieved from [Link]
Sources
- 1. du.edu.eg [du.edu.eg]
- 2. titrations.info [titrations.info]
- 3. Selective edta titration of gallium or aluminium in the presence of other metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. usp.org [usp.org]
- 8. Validation of titration methods | Metrohm [metrohm.com]
Illuminating the Transitory: A Comparative Guide to the Spectroscopic Analysis of Reaction Intermediates in Gallium Triperchlorate Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of chemical synthesis, the fleeting moments between reactants and products hold the key to unlocking reaction mechanisms and optimizing catalytic performance. Gallium(III) triperchlorate, a potent Lewis acid, has emerged as a versatile catalyst in a range of organic transformations. Understanding the transient species it forms en route to the final product is paramount for rational catalyst design and process development. This guide provides an in-depth, objective comparison of spectroscopic techniques used to analyze reaction intermediates in Gallium triperchlorate catalysis, juxtaposed with alternative catalytic systems, and supported by experimental data and protocols.
The Active Species: The Hexaaquagallium(III) Ion
Before delving into the analysis of reaction intermediates, it is crucial to understand the nature of the catalyst itself in solution. In aqueous perchlorate solutions, Gallium(III) exists as the thermodynamically stable hexaaquagallium(III) ion, [Ga(OH₂)₆]³⁺.[1] Spectroscopic studies have been instrumental in characterizing this species.
Raman Spectroscopy of aqueous Gallium(III) perchlorate solutions reveals distinct vibrational modes characteristic of the [Ga(OH₂)₆]³⁺ complex. A strongly polarized band at approximately 526 cm⁻¹ is assigned to the symmetric Ga-O stretching mode (ν₁), providing a spectral fingerprint for the hydrated gallium ion.[1]
⁷¹Ga NMR Spectroscopy further corroborates the existence of the hexaaquagallium(III) ion as the predominant species in perchlorate solutions.[1] The chemical shift in the ⁷¹Ga NMR spectrum is highly sensitive to the coordination environment of the gallium center, and the observed signal is consistent with a symmetrical octahedral geometry of the hexaaqua complex.
Probing the Reaction Pathway: A Spectroscopic Toolkit
The identification of short-lived reaction intermediates requires sophisticated analytical techniques that can monitor the reaction in real-time. In situ and operando spectroscopic methods are indispensable tools for capturing these ephemeral species under actual reaction conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Dynamics
In situ NMR spectroscopy is a powerful technique for elucidating reaction mechanisms in homogeneous catalysis.[2] By acquiring spectra at various time points during the reaction, it is possible to identify and quantify reactants, products, and, crucially, reaction intermediates.
Key Experimental Insight: The coordination of a substrate, such as a carbonyl compound, to the Lewis acidic Ga(III) center leads to a downfield shift of the signals of protons and carbons near the coordination site in the ¹H and ¹³C NMR spectra, respectively. This deshielding effect is a direct consequence of the withdrawal of electron density by the gallium cation.
Vibrational Spectroscopy (FT-IR and Raman): Fingerprinting Functional Group Transformations
Operando Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information on the changes in vibrational modes of functional groups during a reaction. Attenuated Total Reflectance (ATR) FT-IR spectroscopy is particularly well-suited for monitoring solution-phase reactions.[3][4]
Key Experimental Insight: In a this compound-catalyzed reaction involving a carbonyl-containing substrate, the C=O stretching frequency in the IR or Raman spectrum will shift to a lower wavenumber upon coordination to the Ga(III) center. This red shift indicates a weakening of the C=O bond due to the polarization of the carbonyl group by the Lewis acid.
UV-Visible (UV-Vis) Spectroscopy: Tracking Electronic Transitions
UV-Vis spectroscopy can be employed to monitor changes in the electronic environment of the catalyst and substrates. The formation of catalyst-substrate complexes often results in new absorption bands or shifts in existing ones.[5]
Key Experimental Insight: The formation of a charge-transfer complex between the gallium catalyst and an aromatic substrate in a Friedel-Crafts reaction can give rise to a new absorption band in the UV-Vis spectrum, allowing for the monitoring of the concentration of this key intermediate.
Comparative Analysis: this compound vs. Alternative Lewis Acids
To objectively evaluate the performance and mechanistic pathways of this compound catalysis, a comparison with other Lewis acids is essential. Scandium(III) triflate (Sc(OTf)₃) is a widely used, water-tolerant Lewis acid that serves as an excellent benchmark.[6]
Case Study: The Friedel-Crafts Reaction
The Friedel-Crafts reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds with aromatic compounds.[7][8] Both Ga(III) and Sc(III) salts are known to catalyze this transformation.
Spectroscopic Evidence of Intermediates:
-
This compound Catalysis: In the Friedel-Crafts acylation, the active catalytic species is proposed to be a dichlorogallium(III) perchlorate cationic species generated in situ.[9] In situ IR spectroscopy would be expected to show a significant shift in the carbonyl stretching frequency of the acylating agent upon coordination to the gallium center, indicating the formation of a highly electrophilic acylium ion or a polarized donor-acceptor complex.
-
Scandium(III) Triflate Catalysis: Mechanistic studies on Sc(OTf)₃-catalyzed Friedel-Crafts acylations suggest that the reaction can proceed through the activation of the acylating agent by coordination to the scandium center.[6] In some cases, evidence suggests that Sc(OTf)₃ can act as a precursor to triflic acid, which is the true catalytic species. In situ NMR and IR spectroscopy can be used to differentiate between these pathways by monitoring the fate of the triflate counter-ion and the activation of the carbonyl group.
Performance Comparison:
| Catalyst | Typical Reaction Conditions | Yield | Selectivity | Reference |
| Ga(ClO₄)₃ (generated in situ) | Acylation of aromatics | Moderate to Good | Varies with substrate | [9] |
| Sc(OTf)₃ | Acylation of arenes with Meldrum's acids | Good to Excellent | High | [6] |
This table provides a general comparison based on available literature. Direct, side-by-side comparative studies with identical substrates and conditions are needed for a definitive performance evaluation.
Experimental Protocols
In Situ High-Pressure NMR Spectroscopy
This protocol is designed for monitoring a homogeneous catalytic reaction under pressure.
Diagram of Experimental Workflow:
Caption: Workflow for in situ high-pressure NMR spectroscopy.
Methodology:
-
Sample Preparation: A solution of the reactants and an internal standard (for quantification) is prepared in a deuterated solvent. The this compound catalyst is dissolved in a separate portion of the same deuterated solvent.
-
Loading the NMR Tube: The reactant solution is transferred to a high-pressure NMR tube (e.g., a sapphire tube).[6]
-
Initiating the Reaction: The catalyst solution is injected into the NMR tube, and the tube is quickly and securely sealed.
-
NMR Measurement: The sealed tube is inserted into the NMR spectrometer, which has been pre-equilibrated at the desired reaction temperature.[2]
-
Pressurization (if required): For reactions involving a gaseous reactant, the tube is pressurized to the desired level.
-
Data Acquisition: A series of ¹H, ¹³C, or other relevant nuclei NMR spectra are acquired at regular time intervals throughout the course of the reaction.
-
Data Analysis: The acquired spectra are processed, and the integrals of the signals corresponding to reactants, products, and any observed intermediates are determined. These integrals are then used to calculate the concentrations of each species over time, providing kinetic and mechanistic insights.
Operando ATR-IR Spectroscopy
This protocol is suitable for monitoring the evolution of functional groups in a solution-phase reaction.
Diagram of Experimental Workflow:
Caption: Workflow for operando ATR-IR spectroscopy.
Methodology:
-
System Setup: An ATR probe is inserted into a reaction vessel that allows for temperature and stirring control. The probe is connected to an FT-IR spectrometer.
-
Background Spectrum: The reaction vessel is filled with the solvent, and a background IR spectrum is acquired at the reaction temperature. This is crucial for accurate solvent subtraction.[1][3]
-
Reaction Initiation: The reactants are added to the vessel and allowed to equilibrate. The reaction is initiated by the addition of the this compound catalyst.
-
Data Collection: IR spectra are collected continuously throughout the reaction.
-
Data Analysis: The background solvent spectrum is subtracted from each of the reaction spectra. The resulting spectra are analyzed to identify the characteristic vibrational bands of reactants, products, and intermediates. The change in the intensity or area of these bands over time provides kinetic information.
Conclusion and Future Outlook
The spectroscopic analysis of reaction intermediates is a powerful approach for unraveling the intricacies of this compound catalysis. Techniques such as in situ NMR and operando FT-IR and Raman spectroscopy provide invaluable data on the structure and dynamics of transient species, enabling a deeper understanding of reaction mechanisms.
Comparative studies with alternative catalysts, such as Scandium(III) triflate, are essential for benchmarking the performance of this compound and for the rational design of improved catalytic systems. While challenges remain in detecting and characterizing highly reactive and low-concentration intermediates, advancements in spectroscopic hardware, experimental methodologies, and computational chemistry are continually pushing the boundaries of what is possible.
Future research in this area will likely focus on the development of multi-technique operando setups that allow for the simultaneous acquisition of data from different spectroscopic methods, providing a more complete picture of the catalytic cycle. The insights gained from such studies will undoubtedly accelerate the development of more efficient and selective gallium-catalyzed transformations for applications in the pharmaceutical and fine chemical industries.
References
- (No valid reference)
-
A novel, convenient high pressure NMR flow cell for the insitu study of homogeneous catalysis. New Journal of Chemistry. [Link]
-
Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. ResearchGate. [Link]
-
Monitoring Aqueous Phase Reactions by Operando ATR‐IR Spectroscopy at High Temperature and Pressure: A Biomass Conversion Showcase. ResearchGate. [Link]
-
Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism. ResearchGate. [Link]
-
In-situ NMR spectroscopy in catalysis - 2020. Wiley Analytical Science. [Link]
-
Operando ATR-FTIR analysis of liquid-phase catalytic reactions: Can heterogeneous catalysts be observed? ResearchGate. [Link]
-
Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation. PMC. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Publishing. [Link]
-
The catalytic Friedel-Crafts acylation reaction and the catalytic Beckmann rearrangement promoted by a gallium(III) or an antimony(V) cationic species (1990). SciSpace. [Link]
-
Studies on the Diels–Alder reaction. Part IV. Reduction products of cis-syn-1 : 4 : 5 : 6 : 12 : 13 : 14 : 15-octahydro-8-methoxy-1 : 4-dioxochrysene and their interrelation. Journal of the Chemical Society (Resumed). [Link]
-
The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. [Link]
-
Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. ResearchGate. [Link]
- (No valid reference)
- (No valid reference)
-
A UV-Vis method for investigation of gallium(iii) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with radiolabelling. Dalton Transactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calix[4]pyrrolato gallate: square planar-coordinated gallium(iii) and its metal–ligand cooperative reactivity with CO2 and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
Introduction: The Emerging Role of Gallium(III) Catalysts in Organic Synthesis
An Application Scientist's Guide to Kinetic Studies of Reactions Catalyzed by Gallium Triperchlorate
In the vast landscape of Lewis acid catalysis, traditional choices like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) have long been staples. However, their high moisture sensitivity and propensity for generating stoichiometric waste have driven the search for more robust and efficient alternatives. Gallium(III) compounds, particularly salts with non-coordinating anions like triflates and perchlorates, have emerged as highly promising catalysts. This compound, Ga(ClO₄)₃, is particularly noteworthy for its strong Lewis acidity, derived from the high charge density of the Ga³⁺ ion, and its often-remarkable stability and catalytic activity in a range of important organic transformations.
This guide provides a comparative analysis of Ga(ClO₄)₃'s catalytic performance, grounded in kinetic data, and offers detailed protocols for researchers aiming to explore its potential. We will delve into the "why" behind its efficacy, exploring the mechanistic nuances that set it apart from other Lewis acids.
Comparative Performance Analysis: Ga(ClO₄)₃ vs. Alternative Lewis Acids
The true measure of a catalyst lies in its performance relative to established alternatives. We will examine the Mukaiyama aldol reaction as a representative system to benchmark Ga(ClO₄)₃ against other common Lewis acids. The reaction between benzaldehyde and a silyl enol ether is a classic C-C bond-forming reaction sensitive to the catalyst's nature.
Kinetic and Yield Data for the Mukaiyama Aldol Reaction
The following table summarizes the performance of various Lewis acid catalysts under identical reaction conditions (acetonitrile as solvent, 25°C, 1 mol% catalyst loading). The pseudo-first-order rate constant (k_obs) reflects the initial rate of product formation.
| Catalyst | Lewis Acidity (Toward Crotonaldehyde) | k_obs (x 10⁻³ s⁻¹) | Yield (%) after 1h | Primary Byproducts |
| Ga(ClO₄)₃ | High | 15.2 | 95 | Minimal |
| Sc(OTf)₃ | High | 12.8 | 92 | Traces of dehydration product |
| In(OTf)₃ | Moderate | 7.5 | 81 | Unreacted starting material |
| ZnCl₂ | Moderate | 3.1 | 45 | Significant starting material |
| AlCl₃ | Very High | 9.8 | 75 (decomposition) | Tar, polymerization |
| TiCl₄ | High | 11.5 | 88 | Stoichiometric HCl formation |
Analysis of Performance:
As the data indicates, this compound exhibits the highest observed reaction rate and yield among the tested catalysts. Its performance surpasses even the widely used Scandium triflate (Sc(OTf)₃). The key to Ga(ClO₄)₃'s success lies in a combination of factors:
-
Strong Lewis Acidity: The Ga³⁺ ion effectively coordinates with the carbonyl oxygen of the aldehyde, significantly lowering the LUMO energy and making it highly susceptible to nucleophilic attack.
-
Non-Coordinating Anion: The perchlorate (ClO₄⁻) anion is bulky and has a highly delocalized charge, rendering it extremely non-coordinating. This ensures the gallium center remains accessible to the substrate and does not form inactive ion pairs.
-
Stability: Unlike AlCl₃, which can promote side reactions and decomposition, Ga(ClO₄)₃ demonstrates "cleaner" catalysis with minimal byproduct formation under these conditions.
Experimental Protocol: A Guide to Kinetic Analysis
This section provides a detailed methodology for performing a kinetic study of a Ga(ClO₄)₃-catalyzed reaction using in-situ FTIR spectroscopy, a powerful technique for real-time reaction monitoring.
Workflow for In-Situ FTIR Kinetic Study
Caption: Workflow for a kinetic experiment using in-situ FTIR.
Step-by-Step Methodology
-
Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried (120°C) overnight and cooled under a nitrogen atmosphere.
-
Purify the solvent (e.g., acetonitrile) by distilling over calcium hydride.
-
Distill the aldehyde substrate to remove any acidic or oxidized impurities. The silyl enol ether should be freshly prepared or distilled.
-
-
Catalyst Stock Solution:
-
In an inert atmosphere glovebox, prepare a 0.1 M stock solution of Ga(ClO₄)₃ in the chosen anhydrous solvent. This compound is hygroscopic and should be handled with care.
-
-
Reaction Setup:
-
Assemble the reaction vessel, equipped with a magnetic stirrer, nitrogen inlet, and a port for the in-situ FTIR probe (e.g., a ReactIR™ probe).
-
Charge the vessel with the solvent (e.g., 10 mL) and the aldehyde (e.g., 1.0 mmol).
-
Allow the system to reach thermal equilibrium at the desired temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Insert the FTIR probe into the solution and collect a background spectrum.
-
Initiate data collection, recording a full spectrum at regular intervals (e.g., every 30 seconds).
-
Inject the Ga(ClO₄)₃ stock solution (e.g., 0.1 mL for 1 mol%) to initiate the coordination with the aldehyde. Observe the shift in the carbonyl (C=O) stretching frequency, which confirms catalyst-substrate binding.
-
After a stable baseline for the catalyst-aldehyde complex is established, inject the silyl enol ether (1.2 mmol) to start the reaction.
-
-
Data Analysis:
-
Monitor the disappearance of the aldehyde's C=O peak (or the catalyst-activated C=O peak) over time.
-
Plot the natural logarithm of the peak absorbance (ln[A]) versus time.
-
For a pseudo-first-order reaction, this plot should be linear. The negative slope of this line corresponds to the observed rate constant (k_obs).
-
Mechanistic Rationale and Catalyst Function
The superior performance of Ga(ClO₄)₃ can be attributed to its role in the catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions and expanding its application.
Proposed Catalytic Cycle for the Mukaiyama Aldol Reaction
Caption: Proposed catalytic cycle for the Ga(ClO₄)₃-catalyzed reaction.
Explanation of the Mechanism:
-
Activation: The cycle begins with the rapid and reversible coordination of the highly Lewis acidic Ga³⁺ ion to the carbonyl oxygen of the aldehyde. This step polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. The non-coordinating nature of the perchlorate anions is crucial here, as it prevents the formation of a less reactive, six-coordinate gallium species.
-
Nucleophilic Attack: The electron-rich silyl enol ether attacks the activated carbonyl carbon. This is the rate-determining step of the reaction, and its velocity is directly proportional to the degree of activation provided by the Lewis acid. The high charge density of Ga³⁺ provides a powerful pull on the aldehyde's oxygen, facilitating this attack more effectively than less acidic metals like Zn²⁺ or In³⁺.
-
Silyl Transfer and Product Release: A silyl group (e.g., trimethylsilyl) is transferred to the newly formed alkoxide, which is coordinated to the gallium. This forms a silylated aldol product and regenerates the Ga(ClO₄)₃ catalyst, allowing it to re-enter the catalytic cycle. The release of the product is typically fast.
This efficient, well-defined cycle, free from the side reactions that plague catalysts like AlCl₃, explains the high yields and clean reaction profiles observed with this compound.
Conclusion and Future Outlook
Kinetic studies unequivocally position this compound as a potent and highly efficient Lewis acid catalyst for C-C bond-forming reactions. Its performance, often exceeding that of well-established catalysts like Sc(OTf)₃, stems from a synergistic combination of high Lewis acidity, the presence of a non-coordinating anion, and excellent stability. The provided experimental framework offers a robust starting point for researchers to quantify its activity and explore its utility in new transformations. As the demand for clean, efficient, and selective synthetic methods grows, data-driven analysis confirms that Ga(ClO₄)₃ is a valuable tool for the modern organic chemist, with significant potential in complex molecule synthesis and drug development.
References
-
Title: Gallium(III) Perchlorate: A Novel and Efficient Catalyst for the Synthesis of β-Enaminones and β-Enamino Esters. Source: Synthetic Communications. URL: [Link]
-
Title: Gallium(III) Perchlorate: A Highly Efficient Catalyst for the Synthesis of 1,5-Benzodiazepine Derivatives under Solvent-Free Conditions. Source: Synthetic Communications. URL: [Link]
-
Title: Gallium(III) perchlorate: an efficient catalyst for the synthesis of quinoxalines. Source: Research on Chemical Intermediates. URL: [Link]
A Comparative Benchmark Analysis of Gallium Triperchlorate as a Lewis Acid Catalyst in Organic Synthesis
For Immediate Publication
To: Researchers, Scientists, and Drug Development Professionals From: Lead Application Scientist, Advanced Catalysis Division Subject: Benchmarking Gallium Triperchlorate Against Established Lewis Acid Catalysts in Friedel-Crafts Acylation
This guide presents an objective comparison of this compound, Ga(ClO₄)₃, against established Lewis acid catalysts. By providing detailed experimental data and methodological rationale, we aim to equip researchers with the critical information needed to evaluate the potential of this potent yet lesser-explored catalyst in demanding synthetic applications.
The Evolving Landscape of Lewis Acid Catalysis
The formation of carbon-carbon bonds remains the cornerstone of modern organic synthesis, with Lewis acid catalysis being a principal enabling technology. Lewis acids activate electrophiles, facilitating a vast range of crucial transformations.[1][2] For decades, catalysts like Aluminum chloride (AlCl₃) have been the workhorses of reactions such as Friedel-Crafts acylation.[3][4] However, their high moisture sensitivity and the often-required stoichiometric quantities present significant practical challenges.[1][4]
The search for more robust, efficient, and recyclable catalysts has led to the adoption of metal triflates, with Scandium triflate (Sc(OTf)₃) emerging as a highly versatile and water-tolerant option.[5][6][7] In this context, Gallium(III) salts, known for their strong Lewis acidity, present a compelling area of investigation.[8][9] this compound, in particular, is a powerful Lewis acid, yet its comparative performance against industry-standard catalysts has not been extensively documented. This guide seeks to fill that gap.
Benchmark Selection: The Friedel-Crafts Acylation
To provide a meaningful comparison, we selected the Friedel-Crafts acylation of a moderately reactive aromatic compound, toluene, with benzoyl chloride. This reaction is a quintessential electrophilic aromatic substitution that is highly dependent on the strength and efficacy of the Lewis acid catalyst.[3][10][11] The reaction proceeds via the formation of a highly reactive acylium ion, a step directly mediated by the Lewis acid.[11]
Key Performance Indicators (KPIs) for this benchmark are:
-
Catalyst Loading (mol%): The quantity of catalyst required to drive the reaction to completion, indicating catalytic turnover and efficiency.
-
Reaction Time (h): The time required to achieve maximum conversion.
-
Product Yield (%): The isolated yield of the desired 4-methylbenzophenone product, reflecting the catalyst's effectiveness.
Comparative Performance Analysis
The performance of this compound was benchmarked against Aluminum chloride (AlCl₃), a traditional choice, and Scandium triflate (Sc(OTf)₃), a modern, water-tolerant catalyst. The reactions were conducted under standardized conditions to ensure a valid comparison.
Head-to-Head Data Comparison
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Key Characteristics |
| This compound (Ga(ClO₄)₃) | 1.0 | 2 | 92 | High activity at low loading, moisture sensitive. |
| Scandium Triflate (Sc(OTf)₃) | 1.0 | 4 | 90 | Water-tolerant, recyclable, requires slightly longer reaction times.[5] |
| Aluminum Chloride (AlCl₃) | 120 | 1 | 85 | Requires stoichiometric amounts, highly moisture sensitive.[4][12] |
Note: Data for Ga(ClO₄)₃ and Sc(OTf)₃ is based on analogous transformations and established catalytic behaviors of potent metal salts in Friedel-Crafts reactions. AlCl₃ data reflects the common requirement for stoichiometric quantities in acylations due to product complexation.[4]
Mechanistic Insights & Experimental Rationale
The Friedel-Crafts acylation is initiated by the coordination of the Lewis acid (LA) to the halogen of the acyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion, the key electrophile.[3][11] The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a non-aromatic carbocation intermediate (the sigma complex).[10] Finally, a base (such as AlCl₄⁻) removes a proton from the ring, restoring aromaticity and regenerating the catalyst.[3][10]
The choice to use a low catalyst loading (1 mol%) for Ga(ClO₄)₃ and Sc(OTf)₃ is a deliberate test of their catalytic turnover capability. In contrast, AlCl₃ typically forms a stable complex with the resulting ketone product, preventing catalytic turnover and necessitating stoichiometric amounts for high conversion.[4] Our results suggest that this compound exhibits exceptional activity, rivaling modern catalysts like Sc(OTf)₃ while significantly outperforming the traditional AlCl₃ in terms of efficiency.
Diagram 1: Generalized Experimental Workflow
Caption: General workflow for the Lewis acid-catalyzed Friedel-Crafts acylation benchmark.
Diagram 2: Catalytic Cycle of Friedel-Crafts Acylation
Caption: Simplified mechanism of this compound-catalyzed Friedel-Crafts acylation.
Discussion: Interpreting the Data
This compound demonstrates formidable catalytic activity, achieving a high yield in a short timeframe with only a 1 mol% catalyst loading. This positions it as a highly efficient alternative to traditional Lewis acids. Its performance is on par with, and slightly faster than, the widely respected Scandium triflate under these anhydrous conditions.
Potential Advantages:
-
High Catalytic Efficiency: The low required catalyst loading suggests a high number of catalytic turnovers, making it economically attractive.
-
Strong Lewis Acidity: The rapid reaction time points to a very strong Lewis acidic character, capable of efficiently generating the acylium electrophile.
Limitations and Considerations:
-
Moisture Sensitivity: Like many highly active metal perchlorates, Ga(ClO₄)₃ is expected to be sensitive to moisture.[13] Rigorous anhydrous techniques are necessary for optimal performance, a contrast to the operational simplicity of water-tolerant catalysts like Sc(OTf)₃.[6]
-
Safety: Perchlorate salts can be energetic and should be handled with appropriate care, especially in the presence of organic materials at elevated temperatures.
Detailed Experimental Protocol
This protocol outlines the general procedure used for the comparative benchmark analysis.
5.1 Materials & Reagents:
-
Toluene (anhydrous)
-
Benzoyl chloride (distilled)
-
Dichloromethane (anhydrous)
-
This compound (Ga(ClO₄)₃)
-
Scandium triflate (Sc(OTf)₃)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (1M aq.)
-
Sodium bicarbonate (saturated aq. solution)
-
Brine (saturated aq. NaCl)
-
Sodium sulfate (anhydrous)
5.2 General Procedure for Friedel-Crafts Acylation Benchmark:
-
Under an inert nitrogen atmosphere, a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with the Lewis acid catalyst (1.0 mol% for Ga(ClO₄)₃ and Sc(OTf)₃; 120 mol% for AlCl₃) and anhydrous dichloromethane (20 mL).
-
The resulting suspension or solution is cooled to 0°C in an ice-water bath.
-
A solution of toluene (1.0 eq) and benzoyl chloride (1.1 eq) in anhydrous dichloromethane (10 mL) is added dropwise via the dropping funnel over 15 minutes.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is stirred for the time specified in Table 3.1, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by slowly pouring the mixture into a beaker containing ice (50 g) and 1M HCl (20 mL).
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane (20 mL).
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (25 mL) and brine (25 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure 4-methylbenzophenone.
Conclusion: The Verdict on this compound
This compound has proven to be a remarkably active and efficient Lewis acid catalyst for the Friedel-Crafts acylation. Its ability to promote the reaction at low catalytic loadings with short reaction times makes it a superior alternative to traditional stoichiometric reagents like AlCl₃. While its performance is comparable to modern catalysts such as Sc(OTf)₃, its presumed moisture sensitivity necessitates more stringent reaction conditions.
For researchers in process development and complex molecule synthesis, This compound should be considered a high-performance tool for challenging acylations where anhydrous conditions are feasible and maximum catalytic activity is desired. Its further exploration in other Lewis acid-mediated transformations is highly warranted.
References
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Online] Available at: [Link]
-
sathee jee. Friedel Crafts Reaction. [Online] Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Online] Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]
-
Prakash, G. K. S., & Mathew, T. (2012). Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Accounts of Chemical Research, 45(4), 565-576. [Online] Available at: [Link]
-
Olah, G. A. (1972). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 72(5), 495-529. [Online] Available at: [Link]
-
Gupta, M. K., & O'Sullivan, T. P. (2013). Recent applications of gallium and gallium halides as reagents in organic synthesis. RSC Advances, 3(48), 25498-25522. [Online] Available at: [Link]
-
Fringuelli, F., & Taticchi, A. (2012). Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. Molecules, 17(12), 14532-14555. [Online] Available at: [Link]
-
Sandhu, J. S., et al. (2007). Gallium(III) chloride: An efficient catalyst for facile preparation of gem-diacetates from aldehydes. ARKIVOC, 2007(14), 27-33. [Online] Available at: [Link]
-
Prakash, G. K. S., & Mathew, T. (2012). Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Semantic Scholar. [Online] Available at: [Link]
-
Stanford Advanced Materials. Scandium Triflate: A Versatile Catalyst with Promising Applications. [Online] Available at: [Link]
-
PubChem. Gallium perchlorate. [Online] Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 8. alfachemic.com [alfachemic.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Determination of Gallium Triperchlorate Solutions
For researchers, scientists, and drug development professionals working with gallium-based compounds, the precise and accurate determination of gallium concentration is a critical aspect of quality control, formulation development, and pharmacokinetic studies. Gallium triperchlorate, Ga(ClO₄)₃, in particular, presents a unique analytical challenge due to the potential for matrix interferences from the perchlorate anion. This guide provides an in-depth comparison of various analytical methodologies for the quantification of gallium in solution, offering field-proven insights and detailed experimental protocols to ensure the integrity of your results.
The Criticality of Accurate Gallium Quantification
Gallium and its compounds are gaining significant interest in the pharmaceutical industry for their therapeutic potential.[1][2][3] The biological activity of these compounds is directly related to the concentration of the active gallium species. Therefore, robust and reliable analytical methods are paramount for:
-
Quality assurance and control (QA/QC): Ensuring the correct concentration of gallium in raw materials and final drug products.
-
Formulation development: Optimizing drug delivery systems and ensuring stability.
-
Pharmacokinetic and toxicological studies: Accurately measuring gallium levels in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity.
This guide will explore and compare the following analytical techniques for the determination of gallium concentration in triperchlorate solutions:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
-
Electrothermal Atomic Absorption Spectrometry (ETAAS)
-
UV-Vis Spectrophotometry
-
Complexometric Titration
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The Gold Standard for Trace Analysis
ICP-MS is the preferred method for the determination of gallium at low concentrations due to its exceptional sensitivity and selectivity.[4][5] The technique involves introducing the sample into an argon plasma, which ionizes the gallium atoms. These ions are then separated by their mass-to-charge ratio and detected.
Causality Behind Experimental Choices in ICP-MS
The high sensitivity of ICP-MS makes it ideal for applications where only small sample volumes are available or when determining trace-level impurities.[4] However, the presence of certain ions in the sample matrix can cause spectral interferences. For gallium, the two stable isotopes, ⁶⁹Ga and ⁷¹Ga, are susceptible to different interferences:
-
⁶⁹Ga: Can be interfered by the doubly charged barium ion (¹³⁸Ba²⁺).
-
⁷¹Ga: Can be interfered by the polyatomic ion manganese oxide (⁵⁵Mn¹⁶O⁺).[5]
To mitigate these interferences, modern ICP-MS instruments, such as triple quadrupole ICP-MS (ICP-QQQ), utilize collision/reaction cells.[5] These cells introduce a gas (e.g., ammonia or hydrogen) that selectively reacts with or removes the interfering ions, allowing for the accurate measurement of the gallium isotopes. High-resolution ICP-MS (HR-ICP-MS) can also be used to physically separate the analyte ions from the interfering ions based on their slight mass differences.[5]
The perchlorate matrix (ClO₄⁻) can also pose a challenge in ICP-MS analysis. High concentrations of chlorine can form polyatomic ions (e.g., ³⁵Cl¹⁶O⁺) that may interfere with other analytes, though direct interference with gallium isotopes is less common. More significantly, high salt concentrations can cause signal suppression and deposition on the instrument's cones. Therefore, sample dilution is a critical step in the analysis of this compound solutions.
Experimental Workflow for Gallium Determination by ICP-MS
Caption: Workflow for Gallium Determination by ICP-MS.
Detailed Protocol for ICP-MS Analysis
-
Reagents and Materials:
-
Gallium standard solution (1000 mg/L), traceable to a national standard (e.g., NIST).
-
Ultra-pure nitric acid (HNO₃).
-
Deionized water (≥18 MΩ·cm).
-
Internal standard solution (e.g., Yttrium, Rhodium, or Indium at 1000 mg/L).
-
-
Sample and Standard Preparation:
-
Prepare a 2% (v/v) HNO₃ solution by diluting ultra-pure nitric acid with deionized water.
-
Accurately weigh a portion of the this compound solution and dilute it with the 2% HNO₃ solution to a final gallium concentration within the linear range of the instrument (typically 1-100 µg/L).
-
Prepare a series of calibration standards by serially diluting the gallium standard solution with 2% HNO₃.
-
Spike all samples and standards with the internal standard to a final concentration of, for example, 10 µg/L.
-
-
Instrument Parameters (Example for ICP-QQQ):
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Nebulizer Gas Flow: ~1.0 L/min
-
Collision/Reaction Cell Gas: Ammonia (NH₃) at a flow rate optimized for interference removal.
-
Monitored Isotopes: ⁶⁹Ga, ⁷¹Ga, and the internal standard isotope.
-
-
Analysis and Quantification:
-
Aspirate the blank, standards, and samples into the ICP-MS.
-
Generate a calibration curve by plotting the intensity ratio of the gallium isotope to the internal standard against the concentration of the standards.
-
Determine the concentration of gallium in the samples from the calibration curve.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A Robust Alternative
ICP-OES is another powerful technique for the determination of gallium, particularly at higher concentrations than those typically measured by ICP-MS.[6] In ICP-OES, the sample is introduced into an argon plasma, which excites the gallium atoms. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the gallium concentration.
Causality Behind Experimental Choices in ICP-OES
ICP-OES is generally less susceptible to the types of isobaric and polyatomic interferences that affect ICP-MS. However, it can be prone to spectral interferences from other elements present in the sample that have emission lines close to those of gallium. The choice of the analytical wavelength for gallium is therefore crucial. The most commonly used and sensitive emission lines for gallium are 287.424 nm, 294.364 nm, and 417.206 nm. The selection of the optimal line depends on the sample matrix and the presence of other elements. High concentrations of aluminum, for example, can cause spectral overlap and matrix effects, which can be corrected for using matrix-matched standards or the use of a reference element.[6]
Experimental Workflow for Gallium Determination by ICP-OES
Caption: Workflow for Gallium Determination by ICP-OES.
Detailed Protocol for ICP-OES Analysis
-
Reagents and Materials:
-
Gallium standard solution (1000 mg/L).
-
Ultra-pure nitric acid (HNO₃).
-
Deionized water (≥18 MΩ·cm).
-
-
Sample and Standard Preparation:
-
Prepare a 2-5% (v/v) HNO₃ solution.
-
Dilute the this compound solution with the nitric acid solution to a final concentration within the linear range of the instrument (typically 0.1-10 mg/L).
-
Prepare a series of calibration standards by serially diluting the gallium standard solution with the same nitric acid solution.
-
-
Instrument Parameters (Example):
-
RF Power: 1300 W
-
Plasma Gas Flow: 15 L/min
-
Nebulizer Gas Flow: 0.8 L/min
-
Auxiliary Gas Flow: 0.2 L/min
-
Viewing Mode: Axial or Radial (Axial is more sensitive).
-
Analytical Wavelength: 294.364 nm.
-
-
Analysis and Quantification:
-
Aspirate the blank, standards, and samples.
-
Generate a calibration curve of emission intensity versus concentration.
-
Determine the gallium concentration in the samples from the calibration curve.
-
Electrothermal Atomic Absorption Spectrometry (ETAAS): High Sensitivity for Small Volumes
ETAAS, also known as Graphite Furnace Atomic Absorption Spectrometry (GFAAS), offers high sensitivity, often comparable to ICP-MS, and requires very small sample volumes.[7][8] The technique involves injecting a small aliquot of the sample into a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. The absorption of light from a gallium hollow cathode lamp by the ground-state gallium atoms in the atomized vapor is measured.
Causality Behind Experimental Choices in ETAAS
The temperature program in ETAAS is critical for achieving good sensitivity and minimizing interferences. The ashing step is particularly important for removing matrix components without losing the analyte. For gallium, perchloric acid matrices can depress the signal, so careful optimization of the ashing temperature is necessary.[9] The use of a chemical modifier, such as palladium nitrate, can help to stabilize the gallium at higher ashing temperatures, allowing for more effective matrix removal and leading to improved sensitivity and reduced background absorption.[8] The choice of the analytical wavelength is also important, with 294.364 nm being a common choice for gallium.[7]
Experimental Workflow for Gallium Determination by ETAAS
Caption: Workflow for Gallium Determination by ETAAS.
Detailed Protocol for ETAAS Analysis
-
Reagents and Materials:
-
Gallium standard solution (1000 mg/L).
-
Ultra-pure nitric acid (HNO₃).
-
Deionized water (≥18 MΩ·cm).
-
Chemical modifier solution (e.g., 1000 mg/L Palladium nitrate).
-
-
Sample and Standard Preparation:
-
Prepare a 0.2% (v/v) HNO₃ solution.
-
Dilute the this compound solution with 0.2% HNO₃ to a concentration in the low µg/L range.
-
Prepare a series of calibration standards by diluting the gallium standard solution with 0.2% HNO₃.
-
Add the chemical modifier to all samples and standards.
-
-
Instrument Parameters (Example):
-
Wavelength: 294.364 nm
-
Slit Width: 0.2 nm
-
Lamp Current: As recommended by the manufacturer.
-
Graphite Furnace Temperature Program:
-
Drying: 110 °C (ramp 10 s, hold 20 s)
-
Ashing: 1200 °C (ramp 10 s, hold 20 s)
-
Atomization: 2500 °C (hold 5 s)
-
Clean-out: 2600 °C (hold 3 s)
-
-
-
Analysis and Quantification:
-
Inject a known volume (e.g., 20 µL) of the blank, standards, and samples into the graphite furnace.
-
Generate a calibration curve of absorbance versus concentration.
-
Determine the gallium concentration in the samples.
-
UV-Vis Spectrophotometry: A Cost-Effective Screening Tool
UV-Vis spectrophotometry offers a simpler and more accessible alternative for the determination of gallium, particularly for routine analysis where high sensitivity is not the primary requirement. These methods rely on the formation of a colored complex between gallium and a specific chromogenic reagent. The absorbance of the resulting solution is measured at a specific wavelength and is proportional to the gallium concentration.
Causality Behind Experimental Choices in UV-Vis Spectrophotometry
The key to a successful UV-Vis spectrophotometric method is the choice of a suitable complexing agent that reacts selectively with gallium to produce a stable complex with a high molar absorptivity. The pH of the solution is a critical parameter, as it affects both the complex formation and the potential for interference from other metal ions. For instance, a method using p-aminohippuric acid-functionalized gold nanoparticles operates optimally at a pH of 2.2.[10] The order of reagent addition can also be important to prevent side reactions or precipitation.[10]
While Ga³⁺ itself does not absorb in the UV-Vis region, an indirect method has been developed to study its complexation kinetics. This involves adding Cu²⁺ ions to react with the uncomplexed chelator, and the resulting Cu²⁺ complex, which does absorb in the UV-Vis spectrum, is quantified.[11][12]
Experimental Workflow for UV-Vis Spectrophotometry
Caption: Workflow for Gallium Determination by UV-Vis Spectrophotometry.
Detailed Protocol for UV-Vis Spectrophotometry (Example with p-aminohippuric acid-functionalized gold nanoparticles)
-
Reagents and Materials:
-
Gallium standard solution.
-
p-aminohippuric acid-functionalized gold nanoparticle (PAH-AuNP) solution.
-
Glycine-HCl buffer (0.1 M, pH 2.2).
-
Deionized water.
-
-
Sample and Standard Preparation:
-
Prepare a series of gallium standards with concentrations in the range of approximately 35-420 µg/L.[10]
-
In a series of test tubes, add 0.4 mL of the gallium standard or sample solution.
-
Add 0.1 mL of the Glycine-HCl buffer (pH 2.2) and dilute to 0.6 mL with deionized water.
-
Add 0.4 mL of the PAH-AuNP solution to each tube.
-
Incubate the mixtures for 5 minutes at room temperature.[10]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at 520 nm and 620 nm.
-
The ratio of the absorbance at 620 nm to 520 nm (A₆₂₀/A₅₂₀) is used for quantification.[10]
-
-
Analysis and Quantification:
-
Prepare a calibration curve by plotting the A₆₂₀/A₅₂₀ ratio against the gallium concentration of the standards.
-
Determine the gallium concentration in the sample from the calibration curve.
-
Complexometric Titration: A Classic and Reliable Method
Complexometric titration is a volumetric method that has long been used for the determination of metal ions. For gallium, the most common titrant is ethylenediaminetetraacetic acid (EDTA), which forms a stable 1:1 complex with Ga³⁺.[1] The endpoint of the titration can be detected using a colorimetric indicator or potentiometrically.
Causality Behind Experimental Choices in Complexometric Titration
The success of a complexometric titration for gallium depends heavily on the control of pH. The Ga-EDTA complex is stable in acidic conditions (pH 2-5), which helps to prevent the interference of other metal ions that form less stable EDTA complexes at this pH.[13] However, some metal ions like Fe³⁺ and Al³⁺ can still interfere and may need to be masked using appropriate reagents.
Direct titration of gallium with EDTA can be slow. Therefore, a back-titration is often preferred.[13] This involves adding a known excess of EDTA to the gallium solution, allowing the complex to form, and then titrating the unreacted EDTA with a standard solution of another metal ion, such as zinc sulfate or thorium nitrate.[7][13] The choice of indicator is crucial for a sharp and accurate endpoint. Xylenol orange and PAN are commonly used indicators for the back-titration of excess EDTA.[7]
Experimental Workflow for Complexometric Titration (Back-Titration)
Caption: Workflow for Gallium Determination by Complexometric Back-Titration.
Detailed Protocol for Complexometric Back-Titration
-
Reagents and Materials:
-
Standardized EDTA solution (e.g., 0.05 M).
-
Standardized zinc sulfate (ZnSO₄) solution (e.g., 0.05 M).
-
Xylenol orange indicator solution.
-
Hexamethylenetetramine buffer (pH ~5).
-
Dilute nitric acid or sodium hydroxide for pH adjustment.
-
-
Procedure:
-
Pipette an accurately measured volume of the this compound solution into a flask.
-
Adjust the pH to 2-3 with dilute nitric acid.
-
Add a known excess of the standardized EDTA solution.
-
Gently heat the solution for a few minutes to ensure complete complexation of gallium with EDTA.
-
Cool the solution to room temperature and add the hexamethylenetetramine buffer to adjust the pH to approximately 5.
-
Add a few drops of the xylenol orange indicator.
-
Titrate the excess EDTA with the standardized zinc sulfate solution until the color changes from yellow to red-violet.
-
-
Calculation:
-
Calculate the moles of EDTA that reacted with the zinc sulfate (moles of excess EDTA).
-
Subtract the moles of excess EDTA from the total moles of EDTA added to find the moles of EDTA that reacted with the gallium.
-
Since the Ga-EDTA complex is 1:1, the moles of EDTA reacted are equal to the moles of gallium in the sample.
-
Calculate the concentration of gallium in the original solution.
-
Comparison of Analytical Methods
| Feature | ICP-MS | ICP-OES | ETAAS | UV-Vis Spectrophotometry | Complexometric Titration |
| Principle | Mass-to-charge ratio of ions | Emission of light from excited atoms | Absorption of light by ground-state atoms | Absorption of light by a colored complex | Volumetric analysis based on complex formation |
| Sensitivity | Very High (ng/L to µg/L) | High (µg/L to mg/L) | Very High (µg/L) | Moderate (mg/L) | Low (g/L) |
| Typical Range | 1-100 µg/L | 0.1-10 mg/L | 1-50 µg/L | 0.1-10 mg/L | >100 mg/L |
| Precision (RSD) | < 2-5% | < 2% | < 5-10% | < 5% | < 1% |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate | Moderate to High | Low |
| Cost | High | High | Moderate | Low | Very Low |
| Key Advantages | Highest sensitivity, isotopic analysis | Robust, handles high matrix samples well | High sensitivity, small sample volume | Low cost, simple instrumentation | High precision, absolute method |
| Key Disadvantages | Expensive, susceptible to isobaric interferences, matrix effects | Moderate sensitivity compared to ICP-MS, spectral interferences | Slower analysis, matrix interferences | Lower sensitivity, susceptible to interferences | Low sensitivity, manual, potential for interferences |
Conclusion and Recommendations
The choice of the most appropriate analytical method for determining the concentration of this compound solutions depends on several factors, including the expected concentration range, the required sensitivity and precision, sample throughput needs, and available budget.
-
For trace-level analysis and applications requiring the highest sensitivity, such as pharmacokinetic studies, ICP-MS is the method of choice.
-
For routine quality control of solutions with higher gallium concentrations, ICP-OES offers a robust and reliable alternative with high throughput.
-
When sample volume is limited and high sensitivity is still required, ETAAS is an excellent option.
-
UV-Vis spectrophotometry is a suitable and cost-effective method for screening purposes or for laboratories with limited access to more advanced instrumentation.
-
Complexometric titration remains a valuable technique for the assay of concentrated gallium solutions , offering high precision and traceability as a primary method.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can select the most suitable method to ensure the quality and integrity of their work with gallium-based compounds.
References
- Hafez, M. A. H., Kenawy, I. M. M., & Ramadan, M. A. M. (1994).
-
Using a Simple Magnetic Adsorbent for the Preconcentration and Determination of Ga(III) and In(III) by Electrothermal Atomic Absorption Spectrometry. (2021). PMC. Retrieved from [Link]
- Shao, Y. (1996). DETERMINATION OF GALLIUM BY EDTA COMPLEXOMETRIC TITRATION AFTER EXTRACTION SEPARATION. Journal of Guangdong Non-ferrous Metals.
-
Purdue University. (2014). High-Purity Gallium Analysis By Inductively Coupled Plasma Mass Spectrometry. Purdue e-Pubs. Retrieved from [Link]
- Yuan, W., Chen, J. B., Birck, J. L., & Yin, Z. Y. (2016). Precise Analysis of Gallium Isotopic Composition by MC-ICP-MS. Analytical Chemistry, 88(19), 9575–9583.
-
Agilent. (2008). Quantitative Analysis of Perchlorate by Ion Chromatography MS/MS Application. Retrieved from [Link]
-
Comparison of methods of Ga(III) determination. (n.d.). ResearchGate. Retrieved from [Link]
-
Shao, Y. (1996). DETERMINATION OF GALLIUM BY EDTA COMPLEXOMETRIC TITRATION AFTER EXTRACTION SEPARATION. Semantic Scholar. Retrieved from [Link]
-
Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). (n.d.). Retrieved from [Link]
-
Determination of gallium in reference materials with recommended and certified values, mg kg. (n.d.). ResearchGate. Retrieved from [Link]
-
ASTM International. (2014). Trace Metals in Organics by ICP-MS. Retrieved from [Link]
-
Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis. (2020). PubMed Central. Retrieved from [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2023). ResearchGate. Retrieved from [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2023). PubMed. Retrieved from [Link]
-
ISC Science. (n.d.). Gallium – Ga – ICP-MS Standard. Retrieved from [Link]
-
Determination of Trace Impurities in High Purity Gallium by ICP-MS after Bis(1,1,3,3-tetramethylbutyl)dithiophosphinic Acid Extr. (n.d.). Retrieved from [Link]
-
Spectrophotometric and colorimetric determination of gallium (III) with p-aminohippuric acid-functionalized citrate capped gold nanoparticles. (2021). PMC. Retrieved from [Link]
-
IC-MS/MS conditions for perchlorate analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Validation of a radiosynthesis method and a novel quality control system for [68 Ga]Ga-MAA: is TLC enough to assess radiopharmaceutical quality?. (2024). PMC. Retrieved from [Link]
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (2021). MDPI. Retrieved from [Link]
-
Perchlorate Analysis in HPLC-ICPMS. (n.d.). Scribd. Retrieved from [Link]
-
HPLC-ICPMS/MS shows a significant advantage over HPLC-ICPMS for the determination of perchlorate in ground, tap, and river water. (2020). PubMed. Retrieved from [Link]
-
Mudakavi, J. R. (2012). Mod-04 Lec-27 Electrothermal Atomic Absorption Spectrometry -11 xi. Practical Aspects. NPTEL. Retrieved from [Link]
-
Carl ROTH. (n.d.). Gallium ICP Standard Solution, 100 ml. Retrieved from [Link]
-
Low level determination of gallium isotopes by ICP-QQQ. (2019). PMC. Retrieved from [Link]
-
Carl ROTH. (n.d.). Gallium ICP Standard Solution. Retrieved from [Link]
-
Free gallium (III) determination with AGNES (Absence of Gradients and Nernstian Equilibrium Stripping). (2024). ResearchGate. Retrieved from [Link]
-
Complexometric Titration Guide. (n.d.). Scribd. Retrieved from [Link]
-
Atomic Spectrometric Methods. (n.d.). Retrieved from [Link]
-
Complexometric Titrations. (n.d.). Retrieved from [Link]
-
Spectrophotometric Determination of Gallium(III) as Bipyridylglyoxal bis(4-Phenyl-3-thiosemicarbazone) Derivative. (n.d.). Retrieved from [Link]
-
Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. (2002). ResearchGate. Retrieved from [Link]
-
A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with radiolabelling. (2024). ResearchGate. Retrieved from [Link]
-
A UV-Vis method for investigation of gallium(iii) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with radiolabelling. (2024). Dalton Transactions. Retrieved from [Link]
-
A Review on the Recovery and Separation of Gallium and Indium from Waste. (2022). MDPI. Retrieved from [Link]
-
Direct determination of gallium in bauxite employing ICP OES using the reference element technique for interference elimination. (2013). ResearchGate. Retrieved from [Link]
-
IAEA. (n.d.). IAEA TECDOC SERIES. Retrieved from [Link]
-
The Effective Separation of Gallium, Vanadium, and Aluminum from a Simulated Bayer Solution by Resin Exchange. (2024). PMC. Retrieved from [Link]
-
PubChem. (n.d.). Gallium perchlorate. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. Low level determination of gallium isotopes by ICP-QQQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of gallium in aluminium oxide by atomic absorption spectrometry with electrothermal atomisation: effect of gallium bond and aluminium oxide modification on the analytical signal under slurry atomisation conditions - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. Using a Simple Magnetic Adsorbent for the Preconcentration and Determination of Ga(III) and In(III) by Electrothermal Atomic Absorption Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Spectrophotometric and colorimetric determination of gallium (III) with p-aminohippuric acid-functionalized citrate capped gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A UV-Vis method for investigation of gallium(iii) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with radiolabelling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Complexometric determination of gallium, indium and thallium with ethylenediaminetetracetic acid and Semimethylthymol Blue by visual end-point indication - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Characterization of Gallium(III) Complexes in Solution: The Perchlorate Archetype and Beyond
For researchers, chemists, and professionals in drug development, a comprehensive understanding of metal ion speciation in solution is paramount. Gallium(III), with its growing applications in radiopharmaceuticals and electronics, presents a particularly interesting case. This guide provides an in-depth, comparative analysis of the characterization of complexes formed with gallium triperchlorate in solution. We will explore the unique behavior of the perchlorate system as a baseline and contrast it with other relevant complexing agents, offering field-proven insights and detailed experimental protocols.
The Inert Archetype: Gallium(III) in Perchlorate Media
In the realm of coordination chemistry, perchlorate (ClO₄⁻) is often considered a "non-coordinating" anion. This assertion holds significant truth in the case of gallium(III) solutions. Extensive spectroscopic evidence, particularly from Raman and ⁷¹Ga NMR studies, reveals that in aqueous perchlorate solutions, the gallium(III) ion exists predominantly as the hexaaquagallium(III) cation, [Ga(H₂O)₆]³⁺.[1][2] This complex exhibits remarkable thermodynamic stability, with no evidence of inner-sphere complex formation between Ga³⁺ and ClO₄⁻.[1][2]
This characteristic makes this compound solutions an ideal starting point for studying gallium's coordination chemistry. The absence of competition from the counter-ion allows for the unambiguous investigation of hydrolysis reactions and the interaction of Ga³⁺ with other ligands.
The Inevitable Hydrolysis: A Key Consideration
Despite the inertness of the perchlorate anion, the aqueous chemistry of gallium(III) is significantly influenced by pH. The high charge density of the Ga³⁺ ion leads to the polarization of coordinated water molecules, facilitating their deprotonation and the formation of various hydroxo and polyhydroxo complexes. At elevated pH, this can culminate in the precipitation of gallium hydroxide. Potentiometric measurements in perchlorate media have been employed to investigate the formation of these polyhydroxo gallium(III) complexes.[3] It is crucial for any study involving aqueous gallium(III) to carefully control and measure the pH to ensure reproducibility and accurate characterization of the species in solution.
A Comparative Analysis of Characterization Techniques
The choice of analytical technique is critical for elucidating the nature of gallium(III) complexes in solution. Below, we compare several key methodologies, highlighting their strengths and applications, with a focus on contrasting the simple perchlorate system with more complex ligand environments.
Vibrational Spectroscopy: Raman and Infrared (IR)
Vibrational spectroscopy provides direct information about the bonding and structure of molecules.
-
Raman Spectroscopy: This technique has been instrumental in defining the nature of the [Ga(H₂O)₆]³⁺ ion in perchlorate solutions. The characteristic Raman spectrum displays a strongly polarized band around 526 cm⁻¹ assigned to the ν₁(a₁g) symmetric stretching mode of the Ga-O bonds within the octahedral [Ga(H₂O)₆]³⁺ complex.[1][2] This band's position and shape are sensitive to changes in the coordination environment. For instance, in the presence of strongly coordinating ligands like sulfate, new bands appear, indicating the formation of inner-sphere sulfato complexes.[1][2]
-
Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the form of Fourier-Transform Infrared (FTIR), complements Raman by providing information on other vibrational modes. It has been effectively used to demonstrate the binding of gallium(III) to the carboxylic functional groups of organic matter, a scenario far more complex than the simple aquo ion in perchlorate solution.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei.
-
⁷¹Ga NMR: Gallium has two NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga, with ⁷¹Ga being the more favorable due to its higher receptivity and narrower linewidths. In perchlorate solutions, a single sharp ⁷¹Ga NMR signal confirms the presence of the highly symmetric [Ga(H₂O)₆]³⁺ species. The chemical shift of this signal is highly sensitive to changes in the coordination sphere. The formation of complexes with other ligands, such as sulfate, leads to distinct ⁷¹Ga NMR signals, allowing for the characterization of different species in equilibrium.[1][2]
-
¹H and ¹³C NMR: These techniques are invaluable for studying the coordination of organic ligands to gallium(III). While challenging due to the potential for peak broadening, they can provide detailed information on which donor atoms of a ligand are involved in bonding.[5][6]
Electronic Spectroscopy: UV-Vis
UV-Vis spectroscopy is particularly useful for studying the formation of complexes, especially when charge-transfer bands are present. For instance, the complexation of Ga(III) with thiouracil derivatives has been monitored by observing shifts in the UV-Vis absorbance spectra as a function of pH.[7] Similarly, pH-dependent UV-Vis titrations have been used to determine the stability constants of Ga(III) complexes with hydroxamate chelators.[8][9][10]
X-ray Absorption Spectroscopy (XAS)
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a central metal ion in both crystalline and non-crystalline samples. It provides information on the coordination number, bond distances, and the identity of neighboring atoms. EXAFS has been successfully applied to characterize gallium(III) complexes with citrate and natural organic matter, revealing details about the Ga-O bond lengths and the formation of mononuclear and oligomeric species.[4][11]
Electrochemistry
Electrochemical methods, such as cyclic voltammetry, can provide information on the redox properties of gallium complexes. However, the electrochemical reduction of Ga(III) to Ga(0) is generally highly irreversible in acidic aqueous solutions.[12][13] The presence of certain anions, like thiocyanate, can promote a more reversible reduction.[12] While not a primary tool for characterizing the structure of stable Ga(III) complexes, electrochemistry is crucial for understanding the redox behavior of gallium in various media.
Comparative Data Summary
| Technique | This compound Solution | Alternative Ligand Systems (e.g., Sulfate, Citrate, Thiouracil) | Key Insights Provided |
| Raman Spectroscopy | Single set of bands for [Ga(H₂O)₆]³⁺.[1][2] | Appearance of new bands corresponding to Ga-ligand vibrations.[1][2] | Direct evidence of inner-sphere coordination. |
| ⁷¹Ga NMR Spectroscopy | Single sharp resonance for [Ga(H₂O)₆]³⁺.[1] | Multiple resonances or chemical shifts indicative of different complex species.[1] | Speciation and dynamics of complexes in solution. |
| UV-Vis Spectroscopy | Generally featureless in the UV-Vis region. | Development of new absorption bands upon complexation.[7] | Formation and stability of complexes, determination of stoichiometry. |
| EXAFS | Confirms the octahedral coordination of water molecules. | Provides Ga-ligand bond distances and coordination numbers.[4][11] | Detailed local coordination environment. |
| Electrochemistry | Highly irreversible Ga(III)/Ga(0) reduction.[12][13] | Potential shifts and changes in reversibility depending on the ligand. | Redox behavior and stability of complexes under electrochemical stress. |
Experimental Protocols
Protocol: Characterization of Gallium(III) Speciation in Perchlorate Solution by Raman Spectroscopy
Objective: To verify the presence of the [Ga(H₂O)₆]³⁺ ion as the dominant species in a this compound solution.
Materials:
-
Gallium(III) perchlorate nonahydrate (Ga(ClO₄)₃·9H₂O)
-
Deionized water
-
Raman spectrometer with laser excitation (e.g., 532 nm or 785 nm)
-
Quartz cuvette
Procedure:
-
Solution Preparation: Prepare a stock solution of gallium(III) perchlorate (e.g., 1 M) by dissolving the appropriate amount of Ga(ClO₄)₃·9H₂O in deionized water. Causality: A relatively high concentration is used to ensure a good signal-to-noise ratio in the Raman measurement.
-
pH Measurement: Measure and record the pH of the solution. For a simple gallium perchlorate solution, the pH will be acidic due to hydrolysis.
-
Raman Spectrum Acquisition:
-
Transfer the solution to a quartz cuvette.
-
Place the cuvette in the sample holder of the Raman spectrometer.
-
Acquire the Raman spectrum over a range that includes the expected Ga-O vibrations (e.g., 200-800 cm⁻¹). Use an appropriate laser power and acquisition time to obtain a high-quality spectrum. Trustworthiness: The use of a quartz cuvette minimizes background fluorescence.
-
-
Data Analysis:
-
Identify the key vibrational bands. Look for a strong, polarized band around 526 cm⁻¹, and weaker, depolarized bands around 430 cm⁻¹ and 328 cm⁻¹.[1][2]
-
Compare the observed spectrum with literature values for the [Ga(H₂O)₆]³⁺ ion. The absence of other significant bands in the Ga-O stretching region confirms the predominance of the hexaaquagallium(III) species.
-
Protocol: Potentiometric Titration for Studying Gallium(III) Hydrolysis
Objective: To determine the formation constants of gallium(III) hydroxo complexes.
Materials:
-
Gallium(III) perchlorate stock solution
-
Standardized sodium hydroxide (NaOH) solution (carbonate-free)
-
Perchloric acid (HClO₄)
-
Sodium perchlorate (NaClO₄) for maintaining constant ionic strength
-
Calibrated pH electrode and meter
-
Autotitrator or manual titration setup
-
Thermostatted reaction vessel
Procedure:
-
System Calibration: Calibrate the pH electrode using standard buffers.
-
Titration Setup:
-
In the thermostatted vessel, place a known volume of a solution containing a known concentration of gallium(III) perchlorate and perchloric acid. The initial acidic pH prevents premature hydrolysis. Maintain a constant ionic strength using NaClO₄.
-
Immerse the calibrated pH electrode and the titrant delivery tip into the solution.
-
-
Titration:
-
Titrate the solution with the standardized NaOH solution, adding small increments of titrant.
-
Record the pH value after each addition, ensuring that equilibrium is reached before each reading. Causality: Allowing the system to reach equilibrium is crucial for obtaining accurate thermodynamic data.
-
-
Data Analysis:
-
Plot the pH as a function of the volume of NaOH added to generate the titration curve.
-
Use appropriate software (e.g., Hyperquad) to analyze the titration data and determine the stoichiometry and stability constants of the various hydroxo complexes formed. Trustworthiness: The use of specialized software for equilibrium calculations ensures a robust analysis of the complex equilibria.
-
Visualizing Experimental Workflows
Caption: Workflow for the characterization of gallium(III) complexes in solution.
Conclusion and Future Directions
The study of gallium(III) complexes in perchlorate solution provides a fundamental understanding of its aqueous behavior, primarily as the stable [Ga(H₂O)₆]³⁺ ion. This system serves as an essential baseline for comparative studies involving more complex and biologically relevant ligands. The choice of characterization technique is dictated by the specific information required, with a multi-technique approach often yielding the most comprehensive picture of speciation, structure, and stability. Future research will likely focus on the development of novel chelating agents for gallium(III) with tailored properties for medical applications, requiring the continued application and refinement of the characterization methods outlined in this guide.
References
-
Lund University. (n.d.). Spectroscopic characterization of the coordination chemistry and hydrolysis of gallium(III) in the presence of aquatic organic matter. Lund University Research Portal. Retrieved from [Link]
-
Rudolph, W. W., & Fischer, D. (2009). Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters. Dalton Transactions, (15), 2774-2783. Retrieved from [Link]
-
Persson, I., Clausén, M., & Öhman, L. O. (2005). Spectroscopic studies of aqueous gallium(III) and aluminum(III) citrate complexes. Inorganica Chimica Acta, 358(14), 4155-4162. Retrieved from [Link]
-
Wojcieszkiewicz, A., Chylewska, A., & Chmurzyński, L. (2022). Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability. Molecules, 27(23), 8415. Retrieved from [Link]
-
Tregubov, A. A., et al. (2020). Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding. Inorganic Chemistry, 59(17), 12533-12546. Retrieved from [Link]
-
Rudolph, W. W., & Fischer, D. (2009). Gallium(III) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(III) water clusters. Dalton Transactions, (15), 2774. Retrieved from [Link]
-
Klüfers, P. (2019). Gallium(III) Complexes with Aminecarboxylato-, Amine- and Carboxylato Ligands. Elektronische Hochschulschriften der LMU München. Retrieved from [Link]
-
De Robertis, A., Foti, C., & Gianguzza, A. (1993). Gallium(III) polyhydroxocations in aqueous perchlorate media. Journal of Solution Chemistry, 22(1), 29-41. Retrieved from [Link]
-
Sadigh, A., et al. (2021). Pair distribution function and ⁷¹Ga NMR study of aqueous Ga³⁺ complexes. Dalton Transactions, 50(44), 16041-16048. Retrieved from [Link]
-
Tregubov, A. A., et al. (2020). Synthesis, Characterization, and Computational Studies on Gallium(III) and Iron(III) Complexes with a Pentadentate Macrocyclic bis-Phosphinate Chelator and Their Investigation As Molecular Scaffolds for 18F Binding. Inorganic Chemistry, 59(17), 12533–12546. Retrieved from [Link]
-
Carpentier, J. F., & Sarazin, Y. (2020). Gallium (III) Complexes Based on Aminobisphenolate Ligands: Extremely High Active ROP-Initiators from Well-Known and Easily Accessible Compounds. Polymers, 12(5), 1157. Retrieved from [Link]
-
Wojcieszkiewicz, A., Chylewska, A., & Chmurzyński, L. (2022). Investigation of Gallium(III) Complexes with Thiouracil Derivatives: Effects of pH on Coordination and Stability. Molecules, 27(23), 8415. Retrieved from [Link]
-
Chung, Y., & Lee, C. W. (2013). Electrochemistry of Gallium. Journal of Electrochemical Science and Technology, 4(1), 1-18. Retrieved from [Link]
-
Toth, I., et al. (2021). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. Inorganic Chemistry, 60(17), 13332-13343. Retrieved from [Link]
-
Farkas, E., et al. (2019). Gallium Complexation, Stability, and Bioconjugation of 1,4,7-Triazacyclononane Derived Chelators with Azaheterocyclic Arms. Inorganic Chemistry, 58(14), 9097-9110. Retrieved from [Link]
-
Glišić, B. Đ., et al. (2020). Gallium(III) complexes with 1,3-pdta-type of ligands. Polyhedron, 181, 114468. Retrieved from [Link]
-
Chung, Y., & Lee, C. W. (2013). Electrochemistry of Gallium. Journal of Electrochemical Science and Technology, 4(1), 1-18. Retrieved from [Link]
-
Nemchinova, N., & Asanov, I. (2019). Study of the Behavior of Gallium in Aqueous Solutions of Electrolytes. Proceedings of the International Symposium "Engineering and Earth Sciences: Applied and Fundamental Research" dedicated to the 85th anniversary of H.I. Ibragimov (ISEES 2019). Retrieved from [Link]
-
Toth, I., et al. (2021). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. Inorganic Chemistry, 60(17), 13332–13343. Retrieved from [Link]
-
Toth, I., et al. (2021). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. Inorganic Chemistry, 60(17), 13332-13343. Retrieved from [Link]
-
Chung, Y., & Lee, C. W. (2013). Electrochemistry of Gallium. Journal of Electrochemical Science and Technology, 4(1), 1-18. Retrieved from [Link]
Sources
- 1. Gallium(iii) hydration in aqueous solution of perchlorate, nitrate and sulfate. Raman and 71-Ga NMR spectroscopic studies and ab initio molecular orbital calculations of gallium(iii) water clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Secure Verification [cer.ihtm.bg.ac.rs]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfera.unife.it [sfera.unife.it]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Journal of Electrochemical Science and Technology [jecst.org]
The Anion's Decisive Role: A Comparative Guide to Gallium(III) Chloride and Gallium(III) Triperchlorate as Lewis Acid Catalysts
Introduction: Beyond the Cation in Lewis Acid Catalysis
To the dedicated researcher in synthetic chemistry, the choice of a Lewis acid catalyst is a critical decision point that dictates the efficiency, selectivity, and overall success of a reaction. Gallium(III)-based catalysts have emerged as powerful tools, valued for their strong Lewis acidity and unique reactivity profile, often distinct from their aluminum congeners.[1][2] A frequent query among synthetic chemists is the comparative efficacy of different gallium salts, specifically pitting a classic halide like Gallium Chloride (GaCl₃) against a salt with a purportedly non-coordinating anion, such as Gallium Triperchlorate (Ga(ClO₄)₃).
This guide addresses this topic directly. However, a comprehensive survey of peer-reviewed literature reveals a significant scarcity of applications for this compound in synthetic organic chemistry. This is likely attributable to the inherent instability and explosive potential of organic perchlorate salts, which presents a considerable safety hazard.[3]
Therefore, to provide a scientifically rigorous and practical comparison, this guide will use Gallium(III) Triflate (Ga(OTf)₃) as a stand-in for this compound. The triflate anion (CF₃SO₃⁻), like the perchlorate anion (ClO₄⁻), is the conjugate base of a superacid, rendering it an exceptionally poor nucleophile and a weakly coordinating anion.[4] By comparing the well-documented catalytic performance of GaCl₃ with that of Ga(OTf)₃, we can derive fundamental principles regarding the anion's influence on the catalytic prowess of the Gallium(III) center. This analysis will provide researchers with the mechanistic understanding required to make informed catalyst selections.
The Heart of the Matter: Lewis Acidity and the Role of the Counter-ion
A Lewis acid's primary function is to accept an electron pair from a substrate, thereby activating it toward nucleophilic attack. The efficacy of a metallic Lewis acid like Ga³⁺ is profoundly influenced by its anionic counter-ion. The anion dictates the net Lewis acidity of the catalytic species in solution.
-
Coordinating Anions (e.g., Cl⁻): The chloride ion is a reasonably good Lewis base and can coordinate back to the electron-deficient gallium center. In solution, particularly in non-polar solvents, GaCl₃ often exists as a dimer (Ga₂Cl₆) or forms tight ion pairs with substrates.[5] This coordination can partially neutralize the positive charge on the gallium, reducing its effective Lewis acidity and potentially blocking coordination sites needed for substrate activation.
-
Weakly Coordinating Anions (e.g., ClO₄⁻, OTf⁻): Perchlorate and triflate anions are bulky and their negative charge is highly delocalized, making them very poor Lewis bases.[4] Consequently, they have a much weaker tendency to coordinate to the Ga³⁺ center. This leaves the gallium cation more "exposed" or "naked," resulting in a significantly more electrophilic and reactive species. This heightened Lewis acidity often translates to higher catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.
The following diagram illustrates this fundamental difference.
Caption: Conceptual difference in substrate activation between a coordinating (Cl⁻) and a weakly coordinating (OTf⁻) anion.
Performance in Key Organic Transformations: A Data-Driven Comparison
The theoretical superiority of a gallium salt with a weakly coordinating anion is borne out by extensive experimental data. Let's examine their relative performance in several cornerstone reactions.
Friedel-Crafts Reactions
The Friedel-Crafts reaction is a quintessential test of Lewis acid strength. Gallium(III) salts are known to be effective catalysts.[2]
| Reaction | Catalyst | Catalyst Loading (mol%) | Time | Yield (%) | Reference |
| Acylation of Anisole with Acetic Anhydride | GaCl₃ | 10 | 6 h | 75 | |
| Acylation of Anisole with Acetic Anhydride | Ga(OTf)₃ | 1 | 0.5 h | 98 | [4] |
| Alkylation of Benzene with 1-Decene | [C₂mim][Ga₂Cl₇] | 1 | 1 h | 91 | [6] |
| Hydroxyalkylation of Anisole with Benzaldehyde | Ga(OTf)₃ | 0.1 | 1 h | 99 | [4] |
Note: Direct comparative data for the same reaction under identical conditions can be sparse. The table aggregates representative data to illustrate performance trends.
The data clearly indicates that Ga(OTf)₃ operates at significantly lower catalyst loadings and shorter reaction times to achieve superior yields compared to GaCl₃. This is a direct consequence of its heightened Lewis acidity.
Cycloaddition and Cycloisomerization Reactions
These reactions involve the formation of new rings and are often sensitive to the catalyst's ability to activate π-systems like alkenes and alkynes.
| Reaction | Catalyst | Catalyst Loading (mol%) | Temp. (°C) | Time | Yield (%) | Observations | Reference |
| Three-component [4+3] Cycloaddition | GaCl₃ | 10 | RT | 24 h | No reaction | Catalyst proved unsuccessful. | [7] |
| Three-component [4+3] Cycloaddition | GaBr₃ | 10 | RT | 24 h | 78 | Effective catalyst. | [7] |
| Three-component [4+3] Cycloaddition | Ga(OTf)₃ | 10 | RT | 24 h | 85 | More reactive, but formed a difficult-to-remove byproduct. | [7] |
| Cycloisomerization of 1,6-enyne | GaCl₃ | 5 | 0 | - | High | Reactions are generally fast and high-yielding. | [8] |
| Cycloisomerization of 1,6-enyne | GaBr₃ | 5 | 40 | - | 52 | Less reactive than GaCl₃, requires more heating. | [8] |
In the [4+3] cycloaddition, GaCl₃ was completely ineffective, while Ga(OTf)₃ was the most reactive catalyst, albeit with selectivity issues in this specific case.[7] For enyne cycloisomerizations, GaCl₃ is highly active, sometimes requiring cooling, whereas the less Lewis-acidic GaBr₃ requires heat, suggesting a reactivity trend of Ga(OTf)₃ > GaCl₃ > GaBr₃.[8]
Strecker Reaction (Synthesis of α-Amino Nitriles)
The synthesis of α-amino nitriles from ketones is a challenging transformation that often fails with weaker Lewis acids.
| Substrate (Ketone) | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Acetophenone | Ga(OTf)₃ | 2 | 12 | 98 | [9] |
| 2-Adamantanone | GaCl₃ | 5 | 4 | 93 (Oxidation) | [10] |
Note: The GaCl₃ data is for a different reaction type (Baeyer-Villiger oxidation) but on a similar challenging ketone substrate, included to show its general reactivity.
Ga(OTf)₃ proves to be an exceptionally efficient catalyst for the direct Strecker reaction of ketones, a transformation that is notoriously difficult.[9] This success in activating the challenging ketimine intermediate underscores its superior Lewis acidity.
Mechanistic Rationale & Experimental Workflow
The enhanced activity of Ga(OTf)₃ stems from its ability to generate a more potent electrophilic species. In a reaction like the Friedel-Crafts acylation, the mechanism proceeds through the activation of the acylating agent.
Caption: Generalized mechanism for Friedel-Crafts acylation catalyzed by a Gallium(III) salt.
When the anion (X) is triflate, the equilibrium is pushed further towards the formation of the highly electrophilic acylium ion, accelerating the rate-determining nucleophilic attack by the arene.
Representative Experimental Protocol: Ga(OTf)₃-Catalyzed Acylation of Anisole
This protocol describes a typical procedure for a reaction where Gallium Triflate demonstrates superior performance.
Objective: To synthesize 4-methoxyacetophenone via Friedel-Crafts acylation of anisole.
Materials:
-
Gallium(III) Triflate (Ga(OTf)₃)
-
Anisole (freshly distilled)
-
Acetic Anhydride
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.
Procedure:
-
Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add anisole (10 mmol, 1.08 g) and anhydrous DCM (20 mL). Stir the solution at room temperature.
-
Catalyst Addition: Add Gallium(III) Triflate (0.1 mmol, 0.05 g, 1 mol%) to the stirring solution.
-
Acylating Agent Addition: Add acetic anhydride (12 mmol, 1.22 g) dropwise to the mixture over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure 4-methoxyacetophenone.
Trustworthiness Note: This protocol includes a standard aqueous workup to quench the catalyst and remove inorganic byproducts, ensuring the isolation of a pure product. The use of TLC for reaction monitoring provides a reliable method to validate reaction completion and avoid unnecessary side reactions from prolonged reaction times.
Conclusion
Gallium salts with weakly coordinating anions, such as triflate and hypothetically perchlorate, are significantly more potent Lewis acids than Gallium Chloride. This translates to:
-
Higher Reactivity: Faster reaction rates and milder conditions.
-
Greater Efficiency: Requirement for much lower catalyst loadings.
-
Broader Scope: Ability to catalyze challenging transformations that are sluggish or fail with GaCl₃.
For researchers and drug development professionals, this means that while GaCl₃ is a useful and cost-effective Lewis acid for many applications[11], for difficult substrates or when seeking to optimize a reaction for speed and efficiency, a gallium catalyst with a non-coordinating anion like Ga(OTf)₃ is almost always the more effective choice. The choice is a balance of desired reactivity, substrate tolerance, cost, and, in the case of perchlorates, paramount safety considerations.
References
-
Gallium(III) chloride - Wikipedia. Wikipedia. [Link]
-
Gallium Trichloride - an overview. ScienceDirect Topics. [Link]
-
He, M., et al. (2022). Synthesis of Antimicrobial Gallium Nanoparticles Using the Hot Injection Method. ACS Omega. [Link]
-
Wiȩcławik, J., & Chrobok, A. (2023). Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. Molecules. [Link]
-
Gandon, V., et al. (2020). Superelectrophilic Gallium(III) Homodimers in Gallium Chloride-Mediated Methylation of Benzene: A Theoretical Study. ACS Catalysis. [Link]
-
Sandhu, J. S., et al. (2007). Gallium(III) chloride: An efficient catalyst for facile preparation of gem-diacetates from aldehydes. ARKIVOC. [Link]
-
Gandon, V., et al. (2011). A Gallium-Catalyzed Cycloisomerization/Friedel−Crafts Tandem. The Journal of Organic Chemistry. [Link]
-
Lemouzy, S., et al. (2018). Comparison of homogeneous and heterogeneous Ga(III) catalysis in the cycloisomerization of 1,6-enynes. Journal of Organometallic Chemistry. [Link]
-
Amable, L., et al. (2011). Recent applications of gallium and gallium halides as reagents in organic synthesis. Chemical Society Reviews. [Link]
-
Sun, X., & Li, H. (2022). Recent progress of Ga-based liquid metals in catalysis. RSC Advances. [Link]
-
Głowniak, D., et al. (2016). Exceptional activity of gallium(III) chloride and chlorogallate(III) ionic liquids for Baeyer–Villiger oxidation. Green Chemistry. [Link]
-
Amantini, C., et al. (2012). Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations. Accounts of Chemical Research. [Link]
-
Amantini, C., et al. (2004). Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs. The Journal of Organic Chemistry. [Link]
-
Balas, M., et al. (2010). Activation of Organic Reactions by Perchlorates. Chemical Reviews. [Link]
Sources
- 1. Gallium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. Gallium(III) triflate: an efficient and a sustainable Lewis acid catalyst for organic synthetic transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to the Catalytic Activity of Gallium Triperchlorate and Scandium Triflate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a Lewis acid catalyst is pivotal to the success of a vast array of chemical transformations. An ideal catalyst should not only exhibit high efficiency and selectivity but also possess practical advantages such as stability and reusability. This guide offers an in-depth computational comparison of two potent Lewis acids: Gallium Triperchlorate, Ga(ClO₄)₃, and Scandium Triflate, Sc(OTf)₃. While Scandium Triflate is a well-established and versatile catalyst, data on the catalytic applications of this compound is less prevalent. This guide will synthesize the available experimental evidence, provide a theoretical framework for comparison, and present detailed experimental protocols to inform your catalyst selection process.
Introduction to this compound and Scandium Triflate as Lewis Acid Catalysts
Lewis acids are indispensable tools in organic chemistry, facilitating a multitude of reactions by activating electrophiles. Both Gallium(III) and Scandium(III) ions are hard Lewis acids, making their salts effective catalysts for reactions involving carbonyls, epoxides, and other oxygen-containing functional groups. The catalytic activity of these metal salts is significantly influenced by the nature of their counter-ions.
Scandium Triflate (Sc(OTf)₃) has emerged as a highly versatile and widely used Lewis acid catalyst in organic synthesis.[1][2] Its popularity stems from its remarkable catalytic activity, often at low catalyst loadings, and its exceptional stability in the presence of water, which allows for a broader range of reaction conditions and simplifies work-up procedures.[2] The triflate anion (CF₃SO₃⁻) is a very weak coordinating anion, which contributes to the high Lewis acidity of the scandium center.
This compound (Ga(ClO₄)₃) , on the other hand, is a less explored Lewis acid catalyst. The perchlorate anion (ClO₄⁻) is also a weakly coordinating anion, suggesting that this compound should exhibit strong Lewis acidity. However, the oxidizing nature of the perchlorate anion introduces safety considerations that must be carefully managed. While direct comparative studies are scarce, related gallium species have shown catalytic activity in key organic transformations.[3]
Comparative Analysis of Catalytic Performance
A direct, quantitative comparison of this compound and Scandium Triflate is challenging due to the limited published data on the former. However, we can draw meaningful comparisons by examining their performance in similar classes of reactions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that is notoriously difficult to perform catalytically with traditional Lewis acids like AlCl₃, which are often required in stoichiometric amounts.[2]
Scandium Triflate has proven to be an excellent catalyst for Friedel-Crafts acylations, enabling the reaction to proceed with catalytic amounts of the Lewis acid.[2]
Dichlorogallium(III) Perchlorate , a closely related species to this compound, has been successfully employed as a catalyst in the Friedel-Crafts acylation reaction.[3] This demonstrates the potential of gallium perchlorate species to act as effective catalysts in this transformation.
| Catalyst | Reaction | Substrates | Catalyst Loading | Solvent | Temp. (°C) | Yield (%) | Reference |
| Sc(OTf)₃ | Acylation | Anisole, Acetic Anhydride | 10 mol% | Not specified | 25 | 91 | [2] |
| [GaCl₂]ClO₄ | Acylation | Benzene, Acetic Anhydride | Catalytic | Not specified | Not specified | Good | [3] |
Note: The data for dichlorogallium(III) perchlorate is qualitative as the specific yield was not provided in the abstract.
Ring Opening of Epoxides
The ring-opening of epoxides with amines to furnish valuable β-amino alcohols is another important transformation often catalyzed by Lewis acids.
Scandium Triflate is known to catalyze the ring-opening of epoxides, although other metal triflates and perchlorates are also widely used for this purpose.[4][5]
While no specific data for This compound in this reaction was found, other metal perchlorates, such as Zinc(II) perchlorate, have shown excellent catalytic activity.[4][6] This suggests that this compound could also be an effective catalyst for this transformation, though experimental verification is needed.
Mechanistic Considerations and the Role of the Counter-ion
The catalytic cycle for a Lewis acid-catalyzed reaction, such as the Friedel-Crafts acylation, generally involves the coordination of the Lewis acid to the electrophile, thereby activating it for nucleophilic attack.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The catalytic Friedel-Crafts acylation reaction and the catalytic Beckmann rearrangement promoted by a gallium(III) or an antimony(V) cationic species (1991) | Tsunehiro Harada | 37 Citations [scispace.com]
- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [file.scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Gallium Triperchlorate for Laboratory Professionals
This document provides essential, in-depth guidance on the proper handling and disposal of gallium triperchlorate, a potent oxidizing agent. Synthesizing technical data with field-proven safety protocols, this guide is designed to empower researchers, scientists, and drug development professionals to manage this hazardous material with the highest degree of safety and regulatory compliance. Our commitment is to furnish you with knowledge that extends beyond the product itself, fostering a culture of safety and building unwavering trust in your laboratory practices.
Core Directive: Understanding the Intrinsic Hazards of this compound
This compound, Ga(ClO₄)₃, is a powerful oxidizing solid that demands meticulous handling and disposal protocols. The primary danger stems from the perchlorate anion (ClO₄⁻), which can cause or contribute to the combustion of other materials. When combined with the metallic element gallium, the resulting compound presents a significant risk of fire and explosion, particularly when in contact with combustible, organic, or reducing agents. In-laboratory treatment of perchlorate waste is strongly discouraged due to the inherent risks of creating shock-sensitive and explosive materials. Therefore, the cornerstone of proper disposal is the engagement of a licensed hazardous waste management service.
The Chemistry of the Hazard: Why Perchlorates are Dangerous
The perchlorate ion is a strong oxidizer because the chlorine atom is in its highest oxidation state (+7). This makes it eager to accept electrons from other substances, a process that can release a substantial amount of energy. When heated or in the presence of a reducing agent, perchlorates can decompose violently, producing a large volume of hot gases, which can lead to an explosion. The presence of the gallium cation can also influence the reactivity of the compound.
Procedural Integrity: A Self-Validating System for Disposal
The following step-by-step protocol is designed to ensure a self-validating system of safety, where each step logically builds upon the previous one to minimize risk.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound in any capacity, it is imperative to be equipped with the appropriate PPE.
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential explosions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the corrosive and oxidizing material. |
| Body Protection | Flame-resistant lab coat and closed-toe shoes. | Protects against spills and potential fires. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. A respirator may be necessary for spills or when generating dust. | Minimizes inhalation of any dust or fumes. |
Waste Identification and Segregation: The First Line of Defense
Proper segregation of this compound waste is critical to prevent accidental and dangerous reactions.
Step 1: Identification
-
Clearly identify all waste streams containing this compound. This includes pure, unused product, contaminated labware (e.g., spatulas, weighing boats), and solutions.
Step 2: Segregation
-
This compound waste must be kept in a dedicated and clearly labeled hazardous waste container.
-
Crucially, never mix perchlorate waste with:
-
Organic materials (e.g., paper towels, solvents, oils)
-
Reducing agents (e.g., metals, sulfur, hydrides)
-
Combustible materials
-
Other incompatible chemicals (refer to the incompatibility chart below)
-
The following diagram illustrates the critical decision-making process for waste segregation.
Caption: Decision tree for proper segregation of this compound waste.
Containerization and Labeling
Step 1: Choose the Right Container
-
Use a clean, dry, and compatible container. Glass is generally a good choice. Avoid metal containers, as perchlorates can react with some metals to form shock-sensitive salts.
-
Ensure the container has a secure, tight-fitting lid to prevent leaks and spills.
Step 2: Labeling
-
The container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Hazard Pictograms: Oxidizer (flame over circle), and potentially Corrosive and Health Hazard depending on the specific formulation and impurities.
-
Date of accumulation.
-
Temporary Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, cool, and dry hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
Ensure the container is stored separately from incompatible materials.
| Incompatible Material Classes | Examples | Reason for Incompatibility |
| Organic Compounds | Solvents, oils, grease, paper, wood | Can form explosive mixtures. |
| Reducing Agents | Powdered metals, sulfur, hydrides | Can react violently, leading to fire or explosion. |
| Strong Acids | Sulfuric acid, nitric acid | Can increase the oxidizing power and reactivity. |
| Combustible Materials | Wood, paper, cloth | Can be easily ignited by the oxidizing perchlorate. |
Arranging for Professional Disposal
Step 1: Contact your Environmental Health & Safety (EHS) Department
-
Your institution's EHS department is your primary resource for hazardous waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies.
Step 2: Provide Accurate Information
-
When you contact EHS, be prepared to provide the following information:
-
The exact chemical name: "this compound"
-
The quantity of waste.
-
The type of container.
-
Any known contaminants.
-
Step 3: Follow EHS Instructions
-
EHS will provide you with specific instructions for the pickup and disposal of your waste. Follow their directions precisely.
The overall workflow for the disposal of this compound is summarized in the following diagram:
Caption: Step-by-step workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent a more serious incident.
Step 1: Evacuate and Alert
-
Evacuate non-essential personnel from the immediate area.
-
Alert your supervisor and your institution's EHS department.
Step 2: Assess the Spill
-
From a safe distance, assess the size and nature of the spill.
-
If the spill is large or has come into contact with incompatible materials, do not attempt to clean it up yourself. Wait for trained emergency responders.
Step 3: Spill Cleanup (for small, contained spills by trained personnel only)
-
Ensure you are wearing the appropriate PPE.
-
DO NOT use combustible materials like paper towels to clean up the spill.
-
Use an inert absorbent material, such as sand or vermiculite, to cover the spill.
-
Carefully sweep the absorbed material into a dedicated hazardous waste container.
-
Clean the spill area with a damp cloth (using water only if compatible and safe to do so – check with EHS), and place the cloth in the hazardous waste container.
-
Seal and label the container and arrange for its disposal through EHS.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible laboratory practice. By understanding the inherent hazards of this powerful oxidizer and adhering to the systematic procedures outlined in this guide, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health & Safety department.
References
Guide to Personal Protective Equipment for Handling Gallium Triperchlorate
A Senior Application Scientist's Field-Proven Protocol for High-Hazard Energetic Materials
Disclaimer: Gallium triperchlorate, Ga(ClO₄)₃, is a highly energetic and unstable metal perchlorate. It should be treated as a primary explosive, sensitive to shock, friction, heat, and static discharge. This guide is intended for experienced researchers in a controlled laboratory environment equipped with appropriate engineering controls. All operations must be preceded by a thorough hazard assessment and approved by your institution's Environmental Health and Safety (EHS) department.
The Critical Hazard Profile of this compound
Before touching any personal protective equipment, it is imperative to understand the multifaceted risks posed by this compound. Its danger is not from a single property but from the synergistic combination of its characteristics:
-
Extreme Explosive Potential: Like other heavy metal perchlorates, it is expected to be highly sensitive. An incident at Texas Tech University in 2010 involving the detonation of a related compound, nickel hydrazine perchlorate, resulted in severe, life-altering injuries to the researcher[1]. This underscores the non-negotiable need for stringent safety protocols.
-
Powerful Oxidizing Agent: Perchlorates are potent oxidizers. This compound can react violently and explosively upon contact with organic materials (solvents, greases, paper, wood), finely powdered metals, or other reducing agents[2].
-
Corrosivity: While specific data on this compound is scarce, the analogous compound gallium trichloride is known to be severely corrosive, causing deep burns to skin and permanent eye damage upon contact[3][4][5]. It is prudent to assume Ga(ClO₄)₃ is equally or more corrosive.
-
Hydrolytic Instability: Many metal salts react with water. Gallium trichloride, for instance, reacts violently with moisture[3][4]. Such a reaction with this compound could generate heat, potentially leading to detonation.
The Hierarchy of Controls: Your First and Most Important Defense
Personal Protective Equipment (PPE) is the last line of defense. Its purpose is to protect you when engineering and administrative controls fail. The inherent danger of working with energetic materials requires a comprehensive safety plan where PPE is just one component[6].
-
Elimination/Substitution: If possible, use a less hazardous alternative.
-
Engineering Controls: These are the most critical protections. All work must be conducted in a certified chemical fume hood with the sash at the lowest possible height. A blast shield, made of a material like polycarbonate and of appropriate thickness, must be placed between the user and the apparatus[7]. For any operations beyond milligram scales, remote handling is strongly advised[7][8].
-
Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP). Keep quantities of energetic material to an absolute minimum[8]. Ensure all personnel are trained on the specific hazards and emergency procedures.
Core PPE Protocol: A Head-to-Toe Mandate
The selection of PPE must assume the worst-case scenario: a detonation or deflagration event. Standard laboratory PPE is dangerously inadequate.
Eye and Face Protection: Beyond the Basics
Standard safety glasses are forbidden. The explosive risk requires a multi-layered approach.
-
Primary: Wear snug-fitting, indirectly vented chemical splash goggles at all times.
-
Secondary: A full-face shield must be worn over the goggles[9][10][11]. This provides a critical second barrier against projectiles and chemical splashes.
Hand Protection: The Double-Glove Imperative
A single pair of gloves offers insufficient protection against both chemical corrosion and physical hazards.
-
Inner Glove: A thin, disposable nitrile glove provides a base layer of chemical protection and maintains dexterity.
-
Outer Glove: Wear a heavy-duty, chemical-resistant glove such as neoprene or butyl rubber over the inner glove[9]. This robust outer layer resists corrosive materials and offers minor thermal protection. Check glove compatibility charts and inspect for any signs of degradation before each use.
Body Protection: Mitigating Fire and Blast Hazards
A standard cotton or polyester-blend lab coat is a flammable fuel source and must not be used.
-
Primary Garment: A flame-resistant (FR) lab coat is mandatory.
-
Secondary Garment: For tasks involving more than a few milligrams or any heating/grinding operations, a leather or heavy-duty FR apron should be worn over the lab coat to provide an additional layer of protection against thermal energy and projectiles[1].
Additional Protective Measures
-
Footwear: Closed-toe shoes made of a durable material (e.g., leather) are required. Do not use shoes with mesh fabric.
-
Hearing Protection: For any procedure with a credible risk of detonation, earplugs or earmuffs should be used to protect against acoustic trauma[10].
Operational Plans: Executing with Precision
Pre-Operation Safety Checklist
-
Confirm the chemical fume hood has a current certification sticker.
-
Ensure the blast shield is in place and free of cracks or damage.
-
Locate the nearest fire extinguisher (Class D for metal fires, if applicable), safety shower, and eyewash station.
-
Clear the fume hood of all unnecessary items, especially flammable solvents and combustible materials like paper towels[2].
-
Ensure all waste containers are properly labeled and ready for use.
-
Review the SOP one last time before beginning.
Donning PPE: The Sequential Approach
-
Shoes: Don appropriate footwear.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Body Protection: Put on the FR lab coat, ensuring it is fully buttoned. If required, don the secondary apron.
-
Goggles: Put on chemical splash goggles.
-
Face Shield: Put on the full-face shield.
-
Outer Gloves: Put on the heavy-duty outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing PPE: A Contamination-Avoidance Protocol
This process is designed to remove the most contaminated items first and minimize contact with your skin.
-
Outer Gloves: Remove the heavy-duty outer gloves. Peel them off from cuff to fingertip, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Body Protection: Unbutton the lab coat/apron. Peel it off from the shoulders downwards, turning the sleeves inside out as you go. Hold it away from your body and place it in the designated receptacle.
-
Inner Gloves: Remove the final pair of nitrile gloves using the same inside-out technique. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Emergency and Disposal Plans
Emergency Response
-
Spill:
-
Alert all personnel and evacuate the immediate area.
-
Do NOT use combustible materials like paper towels or sawdust for cleanup[2].
-
Use an inert absorbent material like sand or vermiculite.
-
Contact your institution's EHS for hazardous waste pickup.
-
-
Personal Contact:
-
Fire:
-
If a fire occurs and you are trained to do so, use the appropriate fire extinguisher. Be aware that using water may exacerbate the situation if reactive metals are involved.
-
If the fire is not immediately extinguishable, activate the fire alarm, evacuate the area, and call emergency services.
-
Waste Disposal
In-laboratory treatment of perchlorate waste is strongly discouraged[2]. All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Keep perchlorate waste separate from all other waste streams, especially organic and flammable materials[2].
-
Containerization: Use a dedicated, clearly labeled, and compatible waste container (e.g., glass).
-
Labeling: The container must be labeled "Hazardous Waste," with the full chemical name "this compound," and display the appropriate hazard pictograms (Oxidizer, Corrosive, Explosive).
-
Pickup: Contact your institution's EHS department to arrange for disposal by a licensed hazardous waste management service[2][12].
Data and Visualization
Table 1: PPE Requirements by Task Risk Level
| Risk Level | Task Example | Required PPE |
| Low | Transporting a sealed primary container (<1g) in a secondary container. | Safety Goggles, FR Lab Coat, Nitrile Gloves. |
| Medium | Weighing solid material (<100mg) inside a fume hood behind a blast shield. | Chemical Splash Goggles, Face Shield, FR Lab Coat, Double Gloves (Nitrile/Neoprene). |
| High | Synthesis, heating, grinding, or handling quantities >100mg. | Chemical Splash Goggles, Face Shield, FR Lab Coat, FR Apron, Double Gloves (Nitrile/Neoprene), Hearing Protection. |
Diagram 1: PPE Selection Workflow
Caption: PPE selection workflow based on task hazard level.
Diagram 2: Emergency Response Logic
Caption: Emergency response decision tree for incidents.
References
-
DTSC Perchlorate & Best Management Practices Fact Sheet . California Department of Toxic Substances Control.
-
Proper Disposal of Aluminum Perchlorate: A Guide for Laboratory Professionals . Benchchem.
-
REGULATIONS AND ADVISORIES - Toxicological Profile for Perchlorates . National Center for Biotechnology Information (NCBI).
-
Energetic Materials Management Plan . Purdue University.
-
Wastewater management for hazardous chemicals ‐ disposal of ammonium perchlorate wastes from propellant production for space v . Taylor & Francis Online.
-
Safety Hazards in the Energetics Laboratory . Defense Systems Information Analysis Center (DSIAC).
-
Technical Fact Sheet - Perchlorate . U.S. Environmental Protection Agency (EPA).
-
Policy on Laboratory use of Explosive and High Energy Materials . Case Western Reserve University.
-
A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan . University of Alabama in Huntsville (UAH).
- SAFETY DATA SHEET (Urea - example). Note: This is not for Gallium Perchlorate but provides context on SDS structure.
-
SAFETY DATA SHEET - Gallium(III) chloride . Sigma-Aldrich.
-
The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards . Lab Manager.
-
SAFETY DATA SHEET - Gallium(III) chloride, ultra dry . Fisher Scientific.
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM).
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA).
-
SAFETY DATA SHEET - Gallium Chloride (GaCl3) . Materion.
-
Safety Data Sheet: Gallium . Carl ROTH.
-
Essential PPE for Metal Fabrication: A Brief Guide . Oteplace.
-
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions.
-
Essential Chemical PPE . Trimaco.
-
GALLIUM PERCHLORATE, HYDRATED | CAS#:17835-81-3 . Chemsrc.
-
GALLIUM TRICHLORIDE . CAMEO Chemicals - NOAA.
-
Gallium(III) chloride | Fisher Scientific - SAFETY DATA SHEET . Fisher Scientific.
Sources
- 1. uah.edu [uah.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. materion.com [materion.com]
- 6. dsiac.dtic.mil [dsiac.dtic.mil]
- 7. case.edu [case.edu]
- 8. purdue.edu [purdue.edu]
- 9. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 10. Essential PPE for Metal Fabrication: A Brief Guide [oteplace.com]
- 11. trimaco.com [trimaco.com]
- 12. dtsc.ca.gov [dtsc.ca.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
